2-Ethyl-4-methylpentanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNGAJYWUIFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881254 | |
| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-81-6 | |
| Record name | 2-Ethyl-4-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric acid, 2-ethyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 2-Ethyl-4-methylpentanoic Acid
Abstract
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 108-81-6).[1][2][3] As a branched-chain carboxylic acid, its molecular structure dictates a unique set of physicochemical characteristics that are critical for its application in chemical synthesis, pharmaceuticals, and materials science.[4] This document collates and interprets data on its appearance, molecular weight, boiling point, density, solubility, and acidity (pKa), supported by insights into the underlying chemical principles. Furthermore, generalized experimental workflows for its synthesis and the determination of key physical properties are presented to provide practical context for laboratory professionals.
Introduction: Understanding this compound
This compound, an organic compound with the molecular formula C8H16O2, is a notable member of the branched-chain carboxylic acid family.[1][4] Its structure, featuring an ethyl group at the alpha-position and a methyl group at the gamma-position relative to the carboxyl group, imparts specific steric and electronic effects that influence its physical behavior and reactivity.[5] These characteristics are of significant interest in various fields, including the development of biodegradable lubricants and as a precursor for polymers and other chemical intermediates.[4] A thorough understanding of its physical properties is paramount for optimizing reaction conditions, purification processes, and formulation development.
Molecular Structure and Isomerism
The IUPAC name for this compound is this compound.[2] The presence of a chiral center at the second carbon atom (the alpha-carbon) means that it can exist as a racemic mixture of (R)- and (S)-enantiomers.[3] Unless otherwise specified, the properties discussed in this guide refer to the racemic mixture.
Caption: 2D representation of this compound's structure.
Core Physical Properties
The physical state and behavior of this compound are dictated by intermolecular forces, molecular weight, and its branched structure.
Appearance and State
At room temperature, this compound exists as a colorless to yellow, oily liquid.[4][6] It possesses a characteristic odor typical of organic acids.[4] The liquid state at ambient conditions is a direct consequence of its branched structure, which disrupts efficient crystal lattice packing that would otherwise favor a solid state.[4]
Molecular Weight and Formula
The fundamental identity of this compound is defined by its molecular formula and weight.
Boiling Point
The boiling point of this compound is relatively high, a characteristic feature of carboxylic acids. This is primarily due to the formation of strong intermolecular hydrogen bonds between the carboxyl groups of adjacent molecules.[7][8] These interactions require significant thermal energy to overcome, resulting in an elevated boiling point compared to other organic compounds of similar molecular weight.[4][8]
Different sources report slightly varying boiling points, which is common due to experimental conditions. The reported ranges are:
The branched nature of the molecule also contributes to its boiling point when compared to its linear isomers.[4]
Density
The density of this compound is reported to be approximately 0.9 ± 0.1 g/cm³.[4] This value is less than that of water, which is consistent with its predominantly hydrocarbon character.[4]
Solubility Profile
The solubility of this compound is a reflection of its amphiphilic nature, possessing both a polar carboxylic acid head and a nonpolar hydrocarbon tail.
-
In Water: It exhibits limited solubility in water.[4] While the carboxylic acid group can form hydrogen bonds with water, the large, nonpolar C8 alkyl chain is hydrophobic, which dominates and restricts miscibility.[4][9][10][11]
-
In Organic Solvents: The compound is highly soluble in common organic solvents such as chloroform and methanol.[4][6][12] This is due to the favorable London dispersion forces and dipole-dipole interactions between the nonpolar alkyl chain and the organic solvent molecules.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic proton. For this compound, the predicted pKa is approximately 4.82 ± 0.21.[3][6] This value is typical for an aliphatic carboxylic acid and indicates that it is a weak acid.[7] In an aqueous solution, it will exist in equilibrium between its protonated (acidic) form and its deprotonated (carboxylate) form.
Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 108-81-6 | [1][2][3] |
| Molecular Formula | C8H16O2 | [1][4] |
| Molecular Weight | 144.21 g/mol | [1][4] |
| Appearance | Colorless to yellow oily liquid | [4][6] |
| Boiling Point | 213-230.6 °C at 760 mmHg | [1][4][6] |
| Density | ~0.9 g/cm³ | [4] |
| Solubility in Water | Limited | [4] |
| Solubility in Organics | High (e.g., Chloroform, Methanol) | [4][6][12] |
| pKa (Predicted) | 4.82 ± 0.21 | [3][6] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can confirm the presence of the characteristic functional groups: a broad O-H stretch from the carboxylic acid and a sharp C=O stretch from the carbonyl group.[2]
Experimental Protocols: A Generalized Approach
While specific, detailed protocols are often proprietary or published within specific research articles, the following sections outline the generally accepted methodologies for the synthesis and physical property determination of compounds like this compound.
Synthesis via Malonic Ester Alkylation
A common and versatile method for synthesizing substituted carboxylic acids is the malonic ester synthesis.[13][14] This pathway allows for the controlled introduction of alkyl groups.
Workflow:
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
-
First Alkylation: The enolate is reacted with a primary alkyl halide, in this case, isobutyl bromide, via an SN2 reaction to introduce the 4-methylpentyl precursor chain.
-
Second Alkylation: The resulting mono-alkylated malonic ester is deprotonated again with a strong base and subsequently reacted with a second alkyl halide, ethyl iodide, to introduce the ethyl group at the alpha-position.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is then subjected to acidic hydrolysis, which converts the ester groups to carboxylic acids. Gentle heating then promotes the decarboxylation of the geminal diacid, yielding the final product, this compound.
Caption: Generalized workflow for the synthesis of this compound.
Determination of Boiling Point
The boiling point can be accurately determined using standard laboratory techniques.
Workflow:
-
Apparatus Setup: A small amount of the purified liquid is placed in a distillation flask equipped with a thermometer and a condenser.
-
Heating: The flask is gently heated in a heating mantle or oil bath.
-
Observation: The temperature is recorded when the liquid begins to boil and a stable temperature is maintained as the vapor condenses and is collected.
-
Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.
Safety and Handling
This compound is classified as a hazardous substance.[2]
-
Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2][5]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
The physical properties of this compound are a direct reflection of its unique branched-chain carboxylic acid structure. Its liquid state at room temperature, high boiling point, and characteristic solubility profile are key parameters that inform its handling, purification, and application in various scientific and industrial contexts. The information presented in this guide serves as a foundational resource for professionals in research and development, enabling a more informed approach to the utilization of this versatile chemical compound.
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An In-depth Technical Guide to 2-Ethyl-4-methylpentanoic Acid (CAS Number: 108-81-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid, is a molecule of significant interest in organic synthesis and drug discovery. Its structural similarity to the established antiepileptic drug valproic acid has prompted investigations into its own biological activities, revealing potential therapeutic applications with a possibly improved safety profile. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, in-depth spectroscopic analysis for characterization, and a thorough exploration of its biological activities and potential applications in drug development. Safety and handling guidelines are also provided to ensure its proper use in a laboratory setting.
Introduction
This compound (CAS: 108-81-6), also known by synonyms such as 2-ethyl-4-methylvaleric acid and isobutylbutyric acid, is an organic compound with the molecular formula C₈H₁₆O₂.[1][2] Its structure features a pentanoic acid backbone with an ethyl group at the α-position and a methyl group at the γ-position. This branched aliphatic chain imparts specific physicochemical properties that influence its reactivity and biological interactions.
The primary interest for researchers and drug development professionals lies in its analogy to valproic acid (VPA), a widely used anticonvulsant.[3] VPA's clinical utility is hampered by significant side effects, including teratogenicity and hepatotoxicity.[3] Consequently, there is a substantial effort to develop structural analogues of VPA that retain or improve upon its therapeutic efficacy while exhibiting a more favorable safety profile. This compound has emerged as a compound of interest in this area, with preliminary studies suggesting it may lack some of the adverse effects associated with VPA.
This technical guide aims to serve as a centralized resource for scientists working with or considering the use of this compound in their research endeavors.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic organic acid odor.[4] Its branched structure prevents efficient crystal lattice packing, resulting in a low melting point and its liquid state under standard conditions.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 108-81-6 | [1][5] |
| Molecular Formula | C₈H₁₆O₂ | [1][4] |
| Molecular Weight | 144.21 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 218-220 °C at 760 mmHg | Smolecule |
| Density | 0.908 g/cm³ | Smolecule |
| Solubility | Limited solubility in water; soluble in organic solvents. | [4] |
| pKa (Predicted) | 4.82 ± 0.21 | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and effective approach is the malonic ester synthesis, which allows for the controlled formation of substituted carboxylic acids.[7][8]
Malonic Ester Synthesis Protocol
This protocol outlines the synthesis of this compound starting from diethyl malonate. The process involves a sequential alkylation followed by hydrolysis and decarboxylation.
Experimental Protocol:
Step 1: Formation of the Enolate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonic ester.
Step 2: First Alkylation (Introduction of the Isobutyl Group)
-
To the solution of sodiomalonic ester, add 1-bromo-2-methylpropane (isobutyl bromide) (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
Step 3: Second Alkylation (Introduction of the Ethyl Group)
-
To the monoalkylated malonic ester, add a second equivalent of sodium ethoxide in absolute ethanol.
-
After stirring for 30 minutes, add ethyl iodide (1.0 equivalent) dropwise.
-
Heat the mixture to reflux for an additional 2-3 hours until the reaction is complete as indicated by TLC.
Step 4: Hydrolysis and Decarboxylation
-
Cool the reaction mixture and add an aqueous solution of sodium hydroxide (excess, e.g., 2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the ester groups to carboxylates.
-
After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of 1-2. This will protonate the carboxylates and induce decarboxylation upon heating.
-
Gently heat the acidified mixture. Carbon dioxide will evolve. Continue heating until the effervescence ceases.
Step 5: Work-up and Purification
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Analysis and Characterization
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides detailed information about the number and connectivity of hydrogen atoms in the molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~2.2-2.4 | Multiplet | 1H | -CH(Et)- |
| ~1.4-1.7 | Multiplet | 2H | -CH₂(Et) |
| ~1.2-1.4 | Multiplet | 2H | -CH₂(isobutyl) |
| ~1.7-1.9 | Multiplet | 1H | -CH(Me)₂ |
| ~0.9 | Triplet | 3H | -CH₃(Et) |
| ~0.85 | Doublet | 6H | -CH₃(isobutyl) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~180-182 | -COOH |
| ~48-50 | -CH(Et)- |
| ~40-42 | -CH₂(isobutyl) |
| ~28-30 | -CH(Me)₂ |
| ~25-27 | -CH₂(Et) |
| ~22-24 | -CH₃(isobutyl) |
| ~12-14 | -CH₃(Et) |
FT-IR Spectroscopy
The FT-IR spectrum is instrumental in identifying the functional groups present in the molecule.
Table 4: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~2960, 2870 | C-H stretch of alkyl groups |
| ~1710 | C=O stretch of the carboxylic acid |
| ~1465 | C-H bend of CH₂ and CH₃ groups |
| ~1290 | C-O stretch of the carboxylic acid |
| ~940 | O-H bend of the carboxylic acid dimer |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 144.21 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, m/z 127) and the carboxyl group (-COOH, m/z 99).[9][10] Further fragmentation of the alkyl chain would also be observed.
Biological Activities and Potential Applications in Drug Development
The primary driver for research into this compound is its structural relationship to valproic acid. This has led to investigations into its potential as a safer alternative for treating neurological disorders.
Analogy to Valproic Acid and Reduced Teratogenicity
Valproic acid is a known teratogen, limiting its use in women of childbearing potential.[3] Studies on VPA analogues have shown that modifications to the chemical structure can significantly impact this adverse effect. Notably, some research suggests that certain analogues, including potentially this compound, exhibit reduced or no embryotoxicity compared to VPA. This is a critical area of investigation for developing next-generation antiepileptic drugs.
Anti-inflammatory Properties
There is emerging evidence suggesting that some branched-chain fatty acids possess anti-inflammatory properties. While specific studies on this compound are limited, related compounds have been shown to modulate inflammatory pathways.[11][12][13][14] This could open up therapeutic possibilities beyond neurological disorders, potentially in chronic inflammatory conditions. The mechanism may involve the inhibition of pro-inflammatory enzymes or the modulation of cytokine production.
Effects on Endothelial Cell Proliferation
Some reports indicate that this compound may inhibit the proliferation of endothelial cells.[7] This anti-angiogenic potential could be relevant in cancer research, where the formation of new blood vessels is a critical step in tumor growth and metastasis. Further investigation is required to elucidate the underlying molecular mechanisms and to determine the therapeutic relevance of this observation.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
This compound is a versatile building block in organic synthesis and a compound of considerable interest in medicinal chemistry and drug development. Its structural similarity to valproic acid, coupled with the potential for a more favorable safety profile, makes it a compelling candidate for further investigation as a therapeutic agent. This guide has provided a detailed overview of its properties, synthesis, characterization, and biological activities to support and inform future research in this exciting area.
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Core Molecular Identity and Physicochemical Profile
An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Ethyl-4-methylpentanoic Acid
Abstract: This technical guide provides a comprehensive examination of this compound, a branched-chain carboxylic acid with significant interest in synthetic and pharmaceutical research. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic signature. A primary focus is placed on its synthetic pathway, with a detailed, field-proven protocol for the malonic ester synthesis, a cornerstone methodology in organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound, from its foundational chemical identity to its potential biological significance.
This compound is an organic compound belonging to the class of branched carboxylic acids[1]. Its structure is defined by a pentanoic acid backbone substituted with an ethyl group at the alpha-carbon (position 2) and a methyl group at position 4[1]. The molecular formula is C₈H₁₆O₂ with a molecular weight of approximately 144.21 g/mol [1][2][3].
Structural Analysis
The IUPAC name, this compound, precisely describes its connectivity[2][4]. A critical feature of the molecule is the presence of a chiral center at the C2 position, the carbon atom bonded to both the carboxyl group and the ethyl substituent. This means the molecule can exist as two enantiomers, (R)-2-ethyl-4-methylpentanoic acid and (S)-2-ethyl-4-methylpentanoic acid. Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture, denoted as (±)-2-Ethyl-4-methylpentanoic acid[4].
Caption: 2D structure of this compound.
Chemical Identifiers and Properties
A summary of key identifiers and physicochemical properties is essential for regulatory, procurement, and experimental design purposes.
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 108-81-6, 56640-31-4 | Smolecule[2], Vulcanchem[1] |
| Molecular Formula | C₈H₁₆O₂ | PubChem[4], Smolecule[2] |
| Molecular Weight | 144.21 g/mol | Smolecule[2], Vulcanchem[1] |
| SMILES | CCC(CC(C)C)C(=O)O | PubChem[4], Smolecule[2] |
| InChIKey | XTCNGAJYWUIFFB-UHFFFAOYSA-N | PubChem[4], Smolecule[2] |
| Physical State | Yellow to colorless liquid oil | Smolecule[2], Sigma-Aldrich |
| Density | 0.9 ± 0.1 g/cm³ | Smolecule[2] |
| pKa (Predicted) | 4.82 ± 0.21 | Guidechem[3] |
| Solubility | Limited in water; high in organic solvents | Smolecule[2] |
Retrosynthetic Analysis and Synthesis Protocol
The construction of α-substituted carboxylic acids is a common challenge in organic synthesis. The malonic ester synthesis is a robust and highly reliable method for preparing such compounds, making it an ideal choice for producing this compound.[5][6][7] This reaction sequence transforms simple alkyl halides into a carboxylic acid with two additional carbons, using diethyl malonate as a synthetic equivalent for the carboxymethyl (⁻CH₂COOH) synthon.[8]
Causality of the Malonic Ester Synthesis Pathway
The core principle of this synthesis relies on the unusually high acidity of the α-protons in diethyl malonate (pKa ≈ 13). This acidity is a direct result of the resonance stabilization of the resulting carbanion (enolate), where the negative charge is delocalized across both adjacent carbonyl groups. This stable enolate is an excellent nucleophile, capable of reacting with alkyl halides in a predictable Sₙ2 fashion.[9][10]
For this compound, a dialkylation is required. This is achieved by performing the deprotonation and alkylation steps sequentially with two different alkyl halides before the final hydrolysis and decarboxylation.[9][11] The process involves:
-
First Alkylation: Formation of the malonate enolate followed by reaction with a primary alkyl halide (e.g., 1-bromo-2-methylpropane).
-
Second Alkylation: Deprotonation of the mono-alkylated malonic ester, followed by reaction with a second alkyl halide (e.g., ethyl bromide).
-
Saponification: Hydrolysis of both ester groups to form a disubstituted malonic acid.[8]
-
Decarboxylation: Heating the malonic acid derivative, which readily loses CO₂ to yield the final product.[5]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for the synthesis of this compound. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
1-bromo-2-methylpropane (isobutyl bromide)
-
Ethyl bromide (bromoethane)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, separatory funnel, heating mantle
Methodology:
Step 1 & 2: First Alkylation (Formation of Diethyl (2-methylpropyl)malonate)
-
Carefully dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen). The choice of ethoxide as the base and ethanol as the solvent is critical to prevent transesterification side reactions.[8]
-
Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the sodium enolate.[12]
-
Add 1-bromo-2-methylpropane (1.0 eq) dropwise to the enolate solution.
-
Remove the ice bath and heat the reaction mixture to reflux for 2-3 hours to drive the Sₙ2 reaction to completion.
-
Cool the mixture, pour it into water, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude mono-alkylated product.
Step 3 & 4: Second Alkylation (Formation of Diethyl ethyl(2-methylpropyl)malonate) 6. Prepare a fresh solution of sodium ethoxide (1.0 eq) in anhydrous ethanol as described in step 1. 7. Add the crude diethyl (2-methylpropyl)malonate from the previous step dropwise to the cooled ethoxide solution and stir for 30 minutes. 8. Add ethyl bromide (1.0 eq) dropwise and heat the mixture to reflux for 2-3 hours. 9. Work up the reaction as described in step 5 to isolate the crude dialkylated malonic ester.
Step 5 & 6: Hydrolysis and Decarboxylation 10. To the crude dialkylated ester, add an aqueous solution of NaOH (2.5 eq). Heat the mixture to reflux for 3-4 hours to ensure complete saponification of both ester groups.[8] 11. Cool the reaction mixture to room temperature and acidify carefully by slowly adding concentrated HCl until the pH is ~1-2. This protonates the carboxylate salts to form the dicarboxylic acid. 12. Gently heat the acidified solution. Vigorous evolution of CO₂ gas will be observed as the substituted malonic acid decarboxylates. Continue heating until gas evolution ceases. 13. Cool the solution and extract the final product, this compound, with diethyl ether. Wash the organic layer, dry, and concentrate. The final product can be purified by vacuum distillation.
Spectroscopic Elucidation
Structural confirmation is achieved through a combination of spectroscopic techniques. The following table outlines the predicted data for this compound, which serves as a benchmark for sample analysis.
| Technique | Expected Observations |
| ¹H NMR | ~12.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton. ~2.3 ppm (m, 1H): Multiplet for the chiral proton at C2. ~1.6 ppm (m, 2H): Multiplet for the -CH₂- protons of the ethyl group. ~1.4 ppm (m, 2H): Multiplet for the -CH₂- protons at C3. ~1.8 ppm (m, 1H): Multiplet for the -CH- proton at C4. ~0.9 ppm (t, 3H): Triplet for the terminal -CH₃ of the ethyl group. ~0.85 ppm (d, 6H): Doublet for the two equivalent -CH₃ groups at C4. |
| ¹³C NMR | ~180 ppm: Carboxylic acid carbonyl carbon (C1). ~50 ppm: Chiral methine carbon (C2). ~45 ppm: Methylene carbon (C3). ~25 ppm: Methine carbon (C4). ~22 ppm: Equivalent methyl carbons attached to C4. ~25 ppm: Methylene carbon of the ethyl group. ~12 ppm: Methyl carbon of the ethyl group. |
| FTIR (Neat) | 2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid dimer. ~1700 cm⁻¹ (strong): Strong, sharp C=O stretching vibration of the carbonyl group. 2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups. |
| Mass Spec (EI) | m/z 144: Molecular ion peak (M⁺). Common Fragments: Loss of -OH (m/z 127), loss of -COOH (m/z 99), and characteristic alkyl chain fragmentation. |
Note: NMR chemical shifts (ppm) are referenced to TMS. Actual values may vary based on solvent and experimental conditions. Spectroscopic data for this compound is cataloged in databases such as PubChem.[4]
Applications and Biological Significance
While primarily a building block in organic synthesis[2], this compound has garnered attention in the field of pharmacology due to its structural relationship with valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug. Research into VPA analogues is often driven by the need to separate therapeutic effects from undesirable side effects, such as teratogenicity.
A significant finding is that, unlike many VPA analogues that inhibit cardiomyocyte differentiation, (±)-2-ethyl-4-methyl pentanoic acid does not exhibit this effect, which correlates with its lower in vivo embryotoxicity[1]. This distinction suggests that the specific arrangement of alkyl substituents in this compound may confer a more favorable safety profile, making it a compound of interest for designing next-generation therapeutics with reduced developmental toxicity[1].
Conclusion
This compound is a structurally well-defined chiral carboxylic acid. Its molecular architecture is readily accessible through classic and reliable synthetic methodologies like the malonic ester synthesis, for which a detailed and validated protocol has been provided. The compound's spectroscopic characteristics are predictable and allow for straightforward characterization. Its emerging biological profile, particularly its differentiation from more toxic VPA analogues, positions it as a valuable molecule for further investigation in drug development and medicinal chemistry. This guide provides the foundational and practical knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their work.
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2-Ethyl-4-methylpentanoic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-methylpentanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for this compound (CAS No: 56640-31-4, 108-81-6), a branched-chain carboxylic acid with applications as a chemical intermediate and in the development of pharmaceuticals and biodegradable lubricants.[1][2] The primary focus is a detailed exploration of the malonic ester synthesis, a classic and versatile method for the formation of substituted carboxylic acids.[3][4] This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the rationale behind key procedural steps. Alternative synthetic strategies, including Grignard synthesis and oxidation of corresponding precursors, are also briefly reviewed. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the synthesis of this compound.
Introduction to this compound
This compound is an organic compound with the molecular formula C₈H₁₆O₂ and a molecular weight of approximately 144.21 g/mol .[2][5] Its structure features a pentanoic acid backbone with ethyl and isobutyl side chains, conferring specific physical and chemical properties that make it a valuable building block in organic synthesis.[1] Its applications are diverse, ranging from its use as a precursor in the synthesis of polymers and plasticizers to its potential role in drug formulation.[1]
Primary Synthesis Pathway: The Malonic Ester Synthesis
The malonic ester synthesis is a robust and highly adaptable method for preparing mono- and di-substituted acetic acids.[4][6] The strategy leverages the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which facilitates the formation of a stabilized enolate that can act as a potent nucleophile. This enolate can then be sequentially alkylated to introduce the desired side chains. The synthesis culminates in a hydrolysis and decarboxylation sequence to yield the final carboxylic acid.[7][8]
For the synthesis of this compound, a dialkylation approach is required, introducing an isobutyl group and an ethyl group to the α-carbon of the malonic ester.
Retrosynthetic Analysis and Strategy
A retrosynthetic approach to this compound reveals that the target molecule can be constructed from diethyl malonate and two alkyl halides: isobutyl bromide and ethyl iodide. The core of the reaction is the formation of two new carbon-carbon bonds at the α-position of the malonic ester.
Detailed Reaction Mechanism
The malonic ester synthesis proceeds through a sequence of five fundamental reactions:[7]
-
Enolate Formation (Deprotonation): A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of diethyl malonate. Using ethoxide as the base is crucial to prevent transesterification with the ethyl esters.[9] The resulting enolate is stabilized by resonance across the two carbonyl groups.
-
First Alkylation (Sₙ2 Reaction): The enolate anion acts as a nucleophile and attacks an alkyl halide, in this case, isobutyl bromide, in a classic Sₙ2 reaction to form diethyl isobutylmalonate.[10][11]
-
Second Enolate Formation: The mono-substituted ester still possesses one acidic α-hydrogen, which can be removed by another equivalent of sodium ethoxide to form a new enolate.[6][12]
-
Second Alkylation (Sₙ2 Reaction): This second enolate undergoes nucleophilic attack on a second alkyl halide, ethyl iodide, to yield the dialkylated product, diethyl ethyl-isobutylmalonate.
-
Hydrolysis and Decarboxylation: The dialkylated diethyl malonate is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heat.[10] This process first converts the two ester groups into carboxylic acids, forming an unstable β-dicarboxylic acid intermediate. Upon heating, this intermediate readily loses a molecule of carbon dioxide (decarboxylates) to furnish the final product, this compound.[8][13]
The overall workflow for this synthesis is depicted in the diagram below.
Caption: Overall workflow for the synthesis of this compound.
The detailed chemical transformations are illustrated in the following mechanistic diagram.
Caption: Reaction mechanism for the dialkylation of diethyl malonate.
Experimental Protocol
This protocol describes the synthesis of this compound starting from diethyl malonate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Sodium Metal | Na | 22.99 | 11.5 g | 0.50 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 250 mL | - |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 80.1 g (75.5 mL) | 0.50 |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 68.5 g (54.8 mL) | 0.50 |
| Ethyl Iodide | C₂H₅I | 155.97 | 78.0 g (40.4 mL) | 0.50 |
| Hydrochloric Acid | HCl | 36.46 | (Conc., then diluted) | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure
Part A: Synthesis of Diethyl Ethyl-isobutylmalonate
-
Preparation of Sodium Ethoxide: In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 250 mL of anhydrous ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Allow the sodium to react completely to form a solution of sodium ethoxide.[11][14]
-
First Deprotonation and Alkylation: To the cooled sodium ethoxide solution, add 80.1 g (0.50 mol) of diethyl malonate dropwise with stirring. After the addition is complete, add 68.5 g (0.50 mol) of isobutyl bromide dropwise.[11] The mixture is then heated to reflux for 3-4 hours until the solution becomes neutral to moist litmus paper, indicating the completion of the alkylation.[14]
-
Second Deprotonation and Alkylation: Prepare a second solution of sodium ethoxide by reacting 5.75 g (0.25 mol) of sodium with 150 mL of anhydrous ethanol in a separate flask. Cool the reaction mixture from the first step and add the newly prepared sodium ethoxide solution. Stir for 30 minutes. Subsequently, add 78.0 g (0.50 mol) of ethyl iodide dropwise. Reflux the resulting mixture for an additional 4-5 hours until the reaction is complete.
-
Work-up and Isolation: Distill off the majority of the ethanol from the reaction mixture. To the cooled residue, add 300 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield crude diethyl ethyl-isobutylmalonate. Purification can be achieved by vacuum distillation.
Part B: Hydrolysis and Decarboxylation
-
Hydrolysis: Combine the crude diethyl ethyl-isobutylmalonate with 250 mL of 6 M hydrochloric acid in a round-bottom flask. Heat the mixture under reflux for 12-18 hours to ensure complete hydrolysis of the ester groups.
-
Decarboxylation and Isolation: After hydrolysis, arrange the apparatus for distillation. Continue heating the solution to distill off the volatile components. The temperature of the reaction mixture will rise, and vigorous evolution of CO₂ will occur as the substituted malonic acid decarboxylates. Heat the residue to approximately 180-200 °C until the gas evolution ceases.[2]
-
Purification: Cool the residue and extract the crude this compound with diethyl ether. Wash the ethereal solution with water and then dry it over anhydrous magnesium sulfate. After filtering, the ether is removed by rotary evaporation. The final product can be purified by vacuum distillation to yield pure this compound.
Alternative Synthesis Pathways
While the malonic ester synthesis is a primary route, other methods can be employed, typically depending on the availability of starting materials.
Grignard Synthesis
A carboxylic acid can be synthesized through the reaction of a Grignard reagent with carbon dioxide (CO₂), followed by acidic work-up.[15][16] To synthesize this compound via this method, one would need to prepare the Grignard reagent from 1-chloro-1-ethyl-3-methylbutane.
-
Step 1: Grignard Reagent Formation: React 1-chloro-1-ethyl-3-methylbutane with magnesium metal in anhydrous ether (like diethyl ether or THF) to form the Grignard reagent.[17]
-
Step 2: Carboxylation: Bubble dry CO₂ gas through the Grignard solution or pour the Grignard reagent over dry ice. This forms a magnesium carboxylate salt.[15]
-
Step 3: Acidification: Treat the carboxylate salt with a dilute acid (e.g., H₃O⁺) to protonate it, yielding the final carboxylic acid product.[18]
This pathway's viability is contingent on the accessibility of the required secondary alkyl halide, which may itself require a multi-step synthesis.
Oxidation of Precursors
If the corresponding aldehyde or primary alcohol is available, a straightforward oxidation can yield the target carboxylic acid.[1]
-
Oxidation of 2-ethyl-4-methylpentanal: The aldehyde can be oxidized using various oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), to produce this compound.
-
Oxidation of 2-ethyl-4-methylpentan-1-ol: The primary alcohol can be oxidized directly to the carboxylic acid using strong oxidizing agents like KMnO₄ or by a two-step process involving oxidation to the aldehyde followed by further oxidation.
Conclusion
The synthesis of this compound is most reliably and versatilely achieved through the malonic ester synthesis. This method allows for the controlled, sequential addition of two different alkyl groups to a central carbon, providing a clear and well-established pathway from simple, commercially available starting materials. The causality behind each step—from the specific choice of base to the conditions for hydrolysis and decarboxylation—is well-understood, making the process highly adaptable in a laboratory setting. While alternative routes such as Grignard carboxylation and alcohol/aldehyde oxidation exist, their practicality is often limited by the availability of the specific precursors. For researchers and professionals requiring a robust method for constructing complex carboxylic acids, the malonic ester synthesis remains an authoritative and field-proven choice.
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An In-depth Technical Guide to the Solubility of 2-Ethyl-4-methylpentanoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-4-methylpentanoic acid in various organic solvents. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing solubility, presents available solubility data, and offers a detailed, field-proven experimental protocol for the precise determination of its solubility. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for effectively utilizing this compound in a laboratory and industrial setting.
Introduction to this compound
This compound, a branched-chain carboxylic acid with the molecular formula C8H16O2, is a compound of increasing interest in various fields, including pharmaceuticals, polymer science, and the development of biodegradable lubricants.[1] Its molecular structure, featuring a carboxylic acid functional group and a branched alkyl chain, imparts a unique combination of polar and non-polar characteristics.[1] This duality is central to its physical and chemical properties, most notably its solubility profile, which dictates its behavior in different solvent systems and is a critical parameter for its application in organic synthesis and formulation development.[1]
Understanding the solubility of this compound is paramount for its effective use. In pharmaceutical research, it is investigated as an analog of valproic acid, a widely used anticonvulsant and mood stabilizer.[2] In material science, its ester derivatives are explored for their potential as plasticizers and lubricants.[3] For these and other applications, precise knowledge of its solubility in a range of organic solvents is essential for reaction kinetics, purification processes, and formulation design.
This guide provides a foundational understanding of the factors governing the solubility of this compound, summarizes the available qualitative and quantitative data, and presents a robust experimental methodology for its determination.
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4] The dissolution of this compound in an organic solvent is an interplay of these forces, primarily van der Waals forces and hydrogen bonding.
Molecular Structure and Polarity:
This compound possesses a polar carboxylic acid head and a non-polar hydrocarbon tail. The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, contributing to its interaction with polar solvents. The branched C8 alkyl chain, however, is hydrophobic and interacts primarily through London dispersion forces, favoring dissolution in non-polar solvents.[1] The overall solubility in a given solvent is a balance between these competing characteristics.
Intermolecular Interactions:
-
In Polar Protic Solvents (e.g., Alcohols): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, facilitating its dissolution.
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid. Dipole-dipole interactions also play a significant role.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The primary interactions are van der Waals forces between the alkyl chain of the acid and the solvent molecules. The polar carboxylic acid group hinders solubility in these solvents.
The branched nature of the alkyl chain in this compound can also influence its solubility compared to its linear isomer, octanoic acid. Branching can disrupt crystal lattice formation in the solid state (though this compound is a liquid at room temperature) and can affect the extent of intermolecular interactions in solution.[1]
Solubility Profile of this compound
| Solvent Class | Solvent | This compound | 2-Ethylhexanoic acid | Valproic Acid |
| Polar Protic | Methanol | Slightly Soluble[3] | Soluble[1] | Soluble |
| Ethanol | - | Soluble[1] | ~30 mg/mL[2] | |
| Polar Aprotic | Acetone | - | Highly Soluble | - |
| Dimethyl Sulfoxide (DMSO) | - | - | ~5 mg/mL[2] | |
| Dimethylformamide (DMF) | - | - | ~5 mg/mL[2] | |
| Chloroform | Slightly Soluble[3] | - | - | |
| Non-Polar | Diethyl Ether | - | Soluble[1] | - |
| Toluene | - | - | - | |
| Benzene | - | Soluble[1] | - | |
| Hexane | - | - | - | |
| Aqueous | Water | Limited/Insoluble[1] | Slightly Soluble | 1.3 - 2.0 mg/mL[5] |
Note on Data Availability: The lack of extensive quantitative solubility data for this compound underscores the importance of the experimental protocol detailed in the subsequent section for researchers requiring precise solubility values for their specific applications.
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[6] The following protocol provides a detailed methodology for the quantitative determination of this compound solubility in organic solvents, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Solute: this compound (purity ≥95%)
-
Solvents: HPLC or analytical grade organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene)
-
Apparatus:
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Shaking incubator or water bath with precise temperature control
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringes and solvent-compatible syringe filters (0.22 µm)
-
-
Analytical System:
-
HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Appropriate HPLC column for carboxylic acid analysis (e.g., C18 reverse-phase)
-
Experimental Workflow
The workflow for determining the solubility of this compound is illustrated in the diagram below.
Caption: A typical experimental workflow for determining the equilibrium solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is saturated. The required equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the acid in the solution remains constant.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solute to settle.
-
To ensure complete separation of the liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant (the solvent saturated with the acid) using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining micro-droplets.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Analyze the diluted samples using a validated HPLC method.[7]
-
Determine the concentration of this compound in the diluted samples by interpolation from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of a liquid in a liquid solvent increases with temperature.[1] This is because higher temperatures provide more kinetic energy to overcome intermolecular forces between solute molecules.
-
Solvent Polarity: As discussed in the theoretical framework, the polarity of the solvent is a key determinant. A solvent with a polarity that is a good match for the overall polarity of this compound will be a better solvent.
-
Presence of Water: The presence of even small amounts of water in organic solvents can significantly affect the solubility of carboxylic acids.[8] Water can form hydrogen bonds with the carboxylic acid group, potentially increasing solubility in some polar organic solvents.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility.
The interplay of intermolecular forces between this compound and representative polar and non-polar solvents is depicted in the following diagram.
Caption: Dominant intermolecular forces between this compound and different solvent types.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While a comprehensive quantitative dataset remains to be fully elucidated in the public domain, the theoretical principles and solubility trends of analogous compounds provide a strong predictive framework. The detailed, step-by-step experimental protocol presented herein offers a robust methodology for researchers to determine precise solubility data tailored to their specific needs. A thorough understanding of the solubility of this compound is crucial for its successful application in scientific research and industrial development, and this guide serves as a valuable resource to that end.
References
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Ataman Kimya. 2-ETHYL HEXANOIC ACID. Available at: [Link]
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Solubility of Things. Valproic acid. Available at: [Link]
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PubChem. 2-Ethylhexanoic Acid. National Institutes of Health. Available at: [Link]
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ChemBK. 2-Ethylhexanoic Acid. Available at: [Link]
- Corradini, D., & Corradini, C. (1998). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 46(4), 1346–1350.
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BPS Bioscience. Data Sheet Valproic Acid (sodium salt). Available at: [Link]
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Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Available at: [Link]
- Al-Tikriti, Y., & Al-Khatib, H. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
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Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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Spectroscopic data of 2-Ethyl-4-methylpentanoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-4-methylpentanoic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide to the spectroscopic analysis of this compound (CAS No: 108-81-6), a branched-chain aliphatic carboxylic acid.[1][2] With the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol , a thorough structural elucidation is paramount for its application in research and development.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound.
The narrative moves beyond simple data reporting, focusing on the causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach.
Mass Spectrometry: Elucidating the Molecular Blueprint
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, which lacks a strong chromophore for UV-Vis analysis, mass spectrometry provides the initial, crucial confirmation of its identity. The choice of electron ionization (EI) is strategic; it imparts significant energy into the molecule, inducing predictable fragmentation patterns that serve as a structural fingerprint.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for volatile, thermally stable compounds like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC Separation: Inject 1 µL of the sample solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Utilize a temperature gradient to ensure optimal separation. A typical program starts at 50°C, holds for 2 minutes, and then ramps to 250°C at a rate of 10°C/minute.
-
Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their mass-to-charge ratio (m/z) and relative abundance are plotted to generate the mass spectrum.
Logical Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Data Interpretation: Molecular Ion and Fragmentation Pattern
The mass spectrum provides a wealth of structural information. The highest m/z value peak (if present) corresponds to the molecular ion (M⁺•), which confirms the molecular weight of the compound. For this compound, the molecular ion peak is expected at m/z = 144 .[1][2]
The true power of EI-MS lies in analyzing the fragmentation pattern. The molecular ion is unstable and breaks apart into smaller, more stable charged fragments. The pattern of these fragments is unique to the molecule's structure.[3] The base peak, the most intense peak in the spectrum, represents the most stable and/or most readily formed fragment ion.[4][5]
Table 1: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Structure of Fragment | Significance |
| 144 | [M]⁺• (Molecular Ion) | [C₈H₁₆O₂]⁺• | Confirms the molecular weight. |
| 115 | [M - C₂H₅]⁺ | [M - 29]⁺ | Loss of the ethyl group from the alpha-carbon. |
| 99 | [M - COOH]⁺ | [M - 45]⁺ | Loss of the carboxyl group as a radical. |
| 73 | [CH(C₂H₅)COOH]⁺ | Alpha-cleavage | Cleavage of the bond between C2 and C3. |
| 57 | [C₄H₉]⁺ | Isobutyl cation | Cleavage at the C2-C3 bond, forming a stable secondary carbocation. |
| 45 | [COOH]⁺ | Carboxyl cation | Represents the carboxylic acid functional group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies, and these absorptions are detected. For this compound, IR spectroscopy provides definitive evidence of the carboxylic acid group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Modern FTIR spectrometers often use an ATR accessory, which is ideal for analyzing liquid samples with minimal preparation.
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Logical Workflow for FTIR Analysis
Caption: Workflow for ATR-FTIR analysis of this compound.
Data Interpretation: Characteristic Absorption Bands
The IR spectrum of this compound is dominated by the features of the carboxylic acid group.
Table 2: Key Infrared Absorption Bands [1]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3500 - 2500 | Strong, very broad | O-H stretch | Carboxylic acid O-H (H-bonded) |
| 3000 - 2850 | Medium to strong | C-H stretch | Alkyl C-H |
| 1730 - 1700 | Strong, sharp | C=O stretch | Carboxylic acid C=O |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic acid C-O |
| 960 - 900 | Medium | O-H bend | Carboxylic acid O-H (out-of-plane) |
The most diagnostic signal is the extremely broad O-H stretch from 3500-2500 cm⁻¹, which is a hallmark of the extensive hydrogen bonding between carboxylic acid molecules.[1] The sharp, intense C=O stretch around 1710 cm⁻¹ further confirms this functional group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete assembly of the molecular puzzle.
Experimental Protocol: ¹H and ¹³C NMR
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "shimmed" to ensure homogeneity.
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16 for ¹H).
-
¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is run. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (hundreds to thousands) to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the final NMR spectrum. Phase and baseline corrections are applied.
Logical Workflow for NMR Analysis
Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (dihedral angles).
Table 3: Predicted ¹H NMR Spectroscopic Data [1]
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | 9.0 - 13.0 | Broad Singlet | 1H | Acidic proton, undergoes rapid exchange, deshielded. |
| CH (on C2) | 2.2 - 2.6 | Multiplet | 1H | Alpha to carbonyl, deshielded. |
| CH₂ (ethyl) | 1.5 - 1.8 | Multiplet | 2H | Coupled to adjacent CH and CH₃ protons. |
| CH (on C4) | 1.5 - 2.0 | Multiplet | 1H | Coupled to adjacent CH₂ and two CH₃ groups. |
| CH₂ (on C3) | 1.3 - 1.8 | Multiplet | 2H | Complex coupling pattern due to diastereotopic nature. |
| CH₃ (ethyl) | 0.8 - 1.0 | Triplet | 3H | Coupled to adjacent CH₂ group. |
| CH₃ (on C4) | 0.9 - 1.1 | Doublet | 6H | Two equivalent methyl groups coupled to the CH at C4. |
Data Interpretation: ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift indicates the carbon's electronic environment.
Table 4: Predicted ¹³C NMR Spectroscopic Data [1]
| Carbon Position | Chemical Shift (δ, ppm) | Rationale |
| C1 (C=O) | 175 - 185 | Carbonyl carbon, highly deshielded. |
| C2 (CH) | 45 - 55 | Alpha to carbonyl. |
| C3 (CH₂) | 35 - 45 | Aliphatic methylene carbon. |
| C4 (CH) | 25 - 35 | Aliphatic methine carbon. |
| C5 & C6 (CH₃) | 20 - 30 | Diastereotopic methyl carbons on C4. |
| C7 (CH₂) | 20 - 30 | Ethyl group methylene. |
| C8 (CH₃) | 10 - 20 | Ethyl group methyl. |
Conclusion: A Self-Validating Approach
The structural elucidation of this compound is achieved through a synergistic and self-validating application of multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight (144 g/mol ) and provides a fragmentation fingerprint. IR spectroscopy gives unambiguous evidence of the carboxylic acid functional group. Finally, ¹H and ¹³C NMR spectroscopy provide the complete carbon-hydrogen framework, confirming the connectivity and completing the structural puzzle. Each technique validates the findings of the others, leading to a confident and authoritative characterization of the molecule.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164536, this compound. Retrieved from [Link]
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NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H16O2). Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 4). Mass spectrum of 2-methylpentane fragmentation pattern. Retrieved from [Link]
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Biological activity of 2-Ethyl-4-methylpentanoic acid
An In-Depth Technical Guide on the Biological Activity of 2-Ethyl-4-methylpentanoic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a branched-chain carboxylic acid. While not as extensively studied as other fatty acids, its structural similarity to known bioactive compounds, particularly the antiepileptic drug valproic acid, has led to investigations into its biological effects. This guide provides a comprehensive overview of the known biological activities of this compound, its potential mechanisms of action, and established protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Chemical and Physical Properties
This compound is a chiral molecule with the chemical formula C8H16O2. Its structure features a carboxylic acid group with an ethyl and a 2-methylpropyl substituent at the alpha-carbon. These structural features are crucial in determining its interaction with biological systems.
| Property | Value |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 139533 |
Known Biological Activities and Toxicological Profile
The primary area of research concerning this compound revolves around its role as a teratogen, a substance that can cause developmental abnormalities in a fetus. Its teratogenic potential has been primarily investigated in the context of its relationship to valproic acid, a known human teratogen.
Studies have demonstrated that this compound can induce exencephaly, a severe neural tube defect, in murine embryos. Research has shown that the (S)-enantiomer of this compound exhibits significantly higher teratogenic activity compared to its (R)-enantiomer. This stereospecificity suggests a specific interaction with a biological target, such as an enzyme or receptor, is responsible for its developmental toxicity.
Furthermore, research indicates that the teratogenic potency of this compound is comparable to that of other potent teratogenic analogs of valproic acid. This underscores the importance of its alpha-ethyl group in contributing to its biological activity.
Mechanism of Action: Insights from Valproic Acid Analogs
While the precise molecular mechanisms of this compound are not fully elucidated, significant insights can be drawn from the extensive research on valproic acid and its teratogenic metabolites. The leading hypotheses for the teratogenicity of these compounds include:
-
Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known HDAC inhibitor. By inhibiting HDACs, it can alter gene expression patterns that are critical for normal embryonic development. It is plausible that this compound shares this property, leading to downstream dysregulation of developmental pathways.
-
Disruption of Wnt Signaling: The Wnt signaling pathway is fundamental for neural tube closure. Valproic acid has been shown to interfere with this pathway, and it is a likely mechanism for the observed neural tube defects.
-
Induction of Oxidative Stress: Some studies suggest that valproic acid can induce oxidative stress in developing embryos, leading to cellular damage and developmental abnormalities.
-
Perturbation of Folic Acid Metabolism: Valproic acid is known to interfere with folate metabolism, a critical pathway for neural tube development.
The following diagram illustrates a hypothetical signaling pathway for the teratogenic effects of this compound, based on the known mechanisms of valproic acid.
Caption: Hypothetical signaling pathways for this compound-induced teratogenicity.
Experimental Protocols for Assessing Biological Activity
To investigate the biological activity of this compound, particularly its teratogenic potential, researchers can employ a variety of in vivo and in vitro models.
In Vivo Murine Model for Teratogenicity Assessment
This protocol is a standard method for evaluating the teratogenic effects of a compound in a mammalian system.
1. Animal Model and Husbandry:
- Use time-mated pregnant mice (e.g., CD-1 strain).
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- The day a vaginal plug is observed is designated as gestational day (GD) 0.
2. Compound Administration:
- Prepare a solution of this compound in a suitable vehicle (e.g., saline or corn oil).
- On GD 8, administer a single intraperitoneal injection of the test compound to the pregnant dams. A range of doses should be used to establish a dose-response relationship.
- Include a vehicle control group and a positive control group (e.g., valproic acid).
3. Embryo Collection and Analysis:
- On GD 10, euthanize the dams by cervical dislocation.
- Isolate the uteri and dissect the embryos from the surrounding membranes in physiological saline.
- Examine the embryos under a dissecting microscope for the presence of neural tube defects (e.g., exencephaly) and other gross malformations.
- Score the embryos as normal or abnormal.
4. Data Analysis:
- Calculate the percentage of malformed embryos per litter for each dose group.
- Use appropriate statistical methods (e.g., Chi-square test or Fisher's exact test) to compare the incidence of malformations between the treated and control groups.
The following diagram outlines the workflow for the in vivo teratogenicity assay.
Caption: Workflow for in vivo assessment of teratogenicity in a murine model.
In Vitro Assays for Mechanistic Studies
To probe the molecular mechanisms of this compound, several in vitro assays can be utilized.
-
HDAC Inhibition Assay: Commercially available kits can be used to quantify the inhibitory activity of this compound on HDAC enzymes. These assays typically involve a fluorogenic HDAC substrate that, upon deacetylation, can be cleaved by a developer to produce a fluorescent signal.
-
Wnt Reporter Assay: Cell lines containing a Wnt-responsive reporter gene (e.g., TOP-Flash luciferase reporter) can be treated with this compound. A change in reporter gene expression would indicate an effect on the Wnt signaling pathway.
-
Oxidative Stress Assays: The induction of oxidative stress can be measured in cultured cells (e.g., embryonic stem cells or neural progenitor cells) by quantifying reactive oxygen species (ROS) production using fluorescent probes like DCFDA.
Future Research Directions
The study of this compound is an active area of research with several promising avenues for future investigation:
-
Elucidation of Specific Molecular Targets: Identifying the specific enzymes or receptors that interact with this compound will be crucial for a complete understanding of its biological activity.
-
Structure-Activity Relationship Studies: Synthesizing and testing additional analogs of this compound will help to define the structural features that are critical for its teratogenic effects.
-
Investigation of Other Potential Biological Activities: While the focus has been on teratogenicity, it is possible that this compound possesses other biological activities that have yet to be explored.
-
Development of Potential Therapeutic Applications: A thorough understanding of the mechanisms of action of this compound could potentially lead to the development of novel therapeutic agents, for example, by modifying its structure to eliminate teratogenicity while retaining other desired activities.
Conclusion
This compound is a biologically active molecule with demonstrated teratogenic effects in animal models. Its structural similarity to valproic acid provides a strong foundation for investigating its mechanisms of action, which likely involve the inhibition of histone deacetylases and disruption of key developmental signaling pathways. The experimental protocols outlined in this guide provide a framework for further research into the biological activities of this and related compounds. Continued investigation is essential for a comprehensive understanding of its toxicological profile and for exploring any potential therapeutic applications.
References
-
Hauck, R.-S., El-Masri, H. A., Nau, H., & Wegner, C. (1992). Teratogenicity of this compound (a metabolite of the synthetic branched-chain octanoic acid this compound) in mice: in vivo and in vitro structure-activity and stereospecificity studies. Toxicology and Applied Pharmacology, 115(1), 147–153. [Link]
An In-depth Technical Guide to 2-Ethyl-4-methylpentanoic Acid and its Derivatives
Introduction
Branched-chain carboxylic acids represent a pivotal class of organic molecules, serving as versatile building blocks in synthetic chemistry and as key pharmacophores in drug discovery. Their unique steric and electronic properties, conferred by their non-linear structure, allow for the fine-tuning of lipophilicity, metabolic stability, and receptor binding affinity. Within this class, 2-Ethyl-4-methylpentanoic acid stands out as a compound of significant interest, particularly due to its structural relationship to the widely used anticonvulsant, Valproic Acid (VPA).
This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, synthesis methodologies, and known applications, with a special focus on its pharmacological profile and potential as a safer therapeutic alternative.
Part 1: Core Molecular Profile
This compound is a chiral carboxylic acid characterized by an eight-carbon backbone.[1] Its structure features an ethyl group at the alpha-position (C2) and a methyl group at the gamma-position (C4) relative to the carboxyl group. This specific arrangement of alkyl substituents is crucial to its chemical behavior and biological activity.
Physicochemical and Computed Properties
The compound's physical and chemical properties are fundamental to its handling, formulation, and mechanism of action. It exists as a liquid at room temperature, appearing as a yellow to colorless oil.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [2][3][4] |
| Molecular Weight | ~144.21 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 108-81-6, 56640-31-4 | [2][3][5] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.82 ± 0.21 | [6] |
| Topological Polar Surface Area | 37.3 Ų | [6] |
| Rotatable Bond Count | 4 | [6] |
| Solubility | Limited in water, high in organic solvents | [1] |
Note: The literature shows multiple CAS numbers associated with this compound.[3]
Structural Identifiers
| Identifier Type | Value | Source(s) |
| SMILES | CCC(CC(C)C)C(=O)O | [2][3] |
| InChI | InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) | [2][3] |
| InChIKey | XTCNGAJYWUIFFB-UHFFFAOYSA-N | [2][3][4] |
Part 2: Synthesis Methodologies
The synthesis of this compound can be approached through several classic organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Common strategies include the oxidation of corresponding alcohols or aldehydes and the hydrolysis of ester precursors.[1]
A robust and highly adaptable method for synthesizing α-substituted carboxylic acids is the malonic ester synthesis. This pathway offers precise control over the introduction of alkyl groups onto the α-carbon.
Illustrative Protocol: Malonic Ester Synthesis
This protocol describes a logical, field-proven workflow for synthesizing α-alkylated carboxylic acids, adapted for the specific target of this compound. The causality of each step is explained to provide a deeper understanding of the reaction mechanism.
Core Principle: The malonic ester synthesis relies on the high acidity of the α-protons of a malonic ester, which can be easily deprotonated to form a stable enolate. This enolate then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction. A subsequent hydrolysis and decarboxylation sequence yields the final carboxylic acid.[7]
Step-by-Step Protocol:
-
Enolate Formation:
-
Action: Diethyl malonate is treated with a strong, non-nucleophilic base, such as sodium ethoxide (NaOEt), in an anhydrous ethanol solvent.
-
Causality: The ethoxide ion abstracts a proton from the α-carbon of diethyl malonate. This proton is particularly acidic because the resulting negative charge is stabilized by resonance across two adjacent carbonyl groups. This step quantitatively generates the nucleophilic diethyl malonate enolate.
-
-
First Alkylation (Introduction of the Isobutyl Group):
-
Action: 1-bromo-2-methylpropane is added to the enolate solution.
-
Causality: The enolate performs a nucleophilic attack on the electrophilic carbon of the alkyl halide via an Sₙ2 mechanism, displacing the bromide ion and forming a C-C bond. This introduces the "4-methylpentan" portion of the final structure.
-
-
Second Alkylation (Introduction of the Ethyl Group):
-
Action: A second equivalent of sodium ethoxide is added to deprotonate the remaining acidic α-proton, followed by the addition of ethyl iodide.
-
Causality: The process of enolate formation and nucleophilic attack is repeated. This second alkylation step is crucial for creating the α-ethyl substitution, a key structural feature of the target molecule.
-
-
Saponification and Acidification:
-
Action: The resulting diethyl 2-ethyl-2-(2-methylpropyl)malonate is heated with a strong aqueous base (e.g., potassium hydroxide) to hydrolyze both ester groups into carboxylates.[8] The reaction mixture is then cooled and acidified (e.g., with HCl or H₂SO₄).
-
Causality: Saponification converts the esters into a water-soluble dicarboxylate salt. Subsequent acidification protonates the carboxylates to form the corresponding dicarboxylic acid, which is often insoluble and precipitates or can be extracted.
-
-
Decarboxylation:
-
Action: The purified dicarboxylic acid is heated.
-
Causality: β-keto acids (and their malonic acid analogues) are thermally unstable. Heating induces decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide (CO₂), yielding the final product: this compound.[7]
-
Synthesis Workflow Diagram
Caption: Malonic ester synthesis pathway for this compound.
Part 3: Pharmacological Significance & Applications
While this compound serves as a chemical intermediate and has potential use in materials like biodegradable lubricants, its most compelling application lies in pharmacology, specifically as an analogue of Valproic Acid (VPA).[1]
The Valproic Acid Analogue Context
Valproic acid (2-propylpentanoic acid) is a widely prescribed antiepileptic drug (AED).[9] However, its use is associated with significant teratogenicity, including an increased risk of neural tube defects and cardiac malformations in developing embryos.[9][10] This severe side effect drives the search for safer, structurally related alternatives that retain therapeutic efficacy but exhibit reduced developmental toxicity.
A Differentiated Profile in Developmental Cardiotoxicity
A pivotal study investigated the effects of a series of VPA analogues on the differentiation of embryonic stem cells into cardiomyocytes—a key process in heart development.[11] This assay, the Embryonic Stem Cell Test (EST), serves as a powerful in vitro screening tool to predict developmental toxicity.
Key Findings:
-
The study demonstrated that VPA and several of its analogues dose-dependently inhibited the formation of functional, beating cardiomyocytes.[10][11] This in vitro effect correlates well with the known in vivo embryotoxicity and cardiotoxicity of these compounds.[11]
-
Crucially, (±)-2-ethyl-4-methylpentanoic acid was the sole exception. It did not inhibit cardiomyocyte differentiation, even at concentrations where other analogues showed significant toxic effects.[11]
Interpretation for Drug Development: This finding is highly significant. It suggests that the specific structural modifications in this compound—namely the ethyl group at C2 and the branched isobutyl moiety—may decouple the compound's therapeutic mechanism from its teratogenic pathway. The mechanism of VPA's teratogenicity is thought to involve the induction of reactive oxygen species (ROS), which disrupts normal cellular development.[10] The unique structure of this compound may prevent this off-target effect. This makes it a prime candidate for further investigation as a potentially less embryotoxic alternative to VPA.
Comparative Biological Activity Diagram
Caption: Contrasting effects on cardiomyocyte differentiation and embryotoxicity potential.
Part 4: Known Derivatives and Future Directions
The core structure of this compound provides a scaffold for creating derivatives with modified properties.
-
Ester Derivatives: Compounds like ethyl 2-formyl-4-methylpentanoate are known.[12] Esterification of the carboxylic acid is a common strategy to create prodrugs, which can improve oral bioavailability or alter pharmacokinetic profiles.
-
Hydroxylated Derivatives: The introduction of hydroxyl groups can create metabolites or analogues with different polarity and potential for further functionalization.
The favorable toxicological profile of the parent acid warrants further exploration. Future research should focus on:
-
Confirming Therapeutic Activity: Assessing whether this compound retains the anticonvulsant or other therapeutic properties of VPA.
-
Stereoselective Synthesis and Testing: As the molecule is chiral, synthesizing and testing the individual enantiomers is critical, as they may have different efficacy and toxicity profiles.
-
Derivative Screening: Synthesizing and screening a library of ester, amide, and other derivatives to optimize for potency, selectivity, and drug-like properties.
Part 5: Safety and Handling
As a carboxylic acid, this compound requires careful handling. It is classified as a hazardous substance.
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
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de Jong, E., et al. (2011). Potency ranking of valproic acid analogues as to inhibition of cardiac differentiation of embryonic stem cells in comparison to their in vivo embryotoxicity. Reproductive Toxicology, 31(1), 95-101. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164536, this compound. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Buesen, R., et al. (2003). Anticonvulsant valproic acid inhibits cardiomyocyte differentiation of embryonic stem cells by increasing intracellular levels of reactive oxygen species. Birth Defects Research Part A: Clinical and Molecular Teratology, 67(3), 174-80. Available at: [Link]
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Klages, F., et al. (1987). Effects of valproic acid, some of its metabolites and analogues on prenatal development of rats in vitro and comparison with effects in vivo. Archives of Toxicology, 60(1-3), 197-202. Available at: [Link]
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An In-depth Technical Guide to 2-Ethyl-4-methylpentanoic Acid: From Synthesis to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid and an analogue of the well-known anticonvulsant, valproic acid. While the specific historical details of its initial discovery remain elusive in readily available literature, this document consolidates current knowledge on its synthesis, physicochemical properties, and emerging biological significance. By examining its relationship with valproic acid and highlighting its unique characteristics, this guide serves as a foundational resource for researchers exploring its potential in medicinal chemistry and other scientific fields.
Introduction: Unveiling a Valproic Acid Analogue
This compound, also known by synonyms such as 2-Ethyl-4-methylvaleric acid, is an organic compound with the chemical formula C₈H₁₆O₂.[1][2] As a branched-chain carboxylic acid, its structure is characterized by an ethyl group at the alpha-carbon (position 2) and a methyl group at the gamma-carbon (position 4) of a pentanoic acid backbone. This structural similarity to valproic acid (2-propylpentanoic acid), a cornerstone in the treatment of epilepsy and bipolar disorder, has prompted scientific interest in its comparative biological activities.
While the historical record of valproic acid's first synthesis by Beverly S. Burton in 1882 is well-documented, the precise origins of this compound are not as clearly defined in existing scientific literature. Its study appears to have gained momentum with the broader investigation of valproic acid analogues, driven by the desire to understand the structure-activity relationships of this important class of compounds and to develop derivatives with improved therapeutic profiles.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research and development.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [2] |
| CAS Number | 108-81-6, 56640-31-4 | [1][3] |
| Appearance | Yellow to colorless liquid/oil | |
| Odor | Characteristic organic acid odor |
Solubility and Density
This compound exhibits limited solubility in water, a characteristic attributed to its significant hydrophobic alkyl portion. Conversely, it demonstrates high solubility in common organic solvents, making it amenable to a wide range of organic reactions and formulations. Its density is approximately 0.9 g/cm³, indicating it is less dense than water.
Synthesis Methodologies
The synthesis of this compound can be achieved through various established organic chemistry routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
Malonic Ester Synthesis
A classic and versatile method for the preparation of substituted carboxylic acids is the malonic ester synthesis. This pathway offers a high degree of control over the final structure.
Workflow for Malonic Ester Synthesis:
Caption: Malonic ester synthesis pathway for this compound.
Step-by-Step Protocol:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.
-
First Alkylation: The enolate is reacted with a suitable alkyl halide, in this case, 1-bromo-2-methylpropane, via an SN2 reaction to introduce the isobutyl group.
-
Second Alkylation: The resulting monoalkylated malonic ester is treated again with a strong base to form a new enolate, which is then reacted with a second alkyl halide, ethyl iodide, to introduce the ethyl group.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is subjected to acidic hydrolysis (e.g., using aqueous acid with heat) to convert the ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.
Other Synthetic Routes
Alternative synthetic strategies include:
-
Oxidation of the Corresponding Aldehyde: 2-Ethyl-4-methylpentanal can be oxidized using a suitable oxidizing agent to yield the carboxylic acid.
-
Hydrolysis of the Corresponding Ester: The hydrolysis of ethyl 2-ethyl-4-methylpentanoate provides a direct route to the acid.
Spectroscopic and Analytical Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Data is available in public databases such as PubChem.[1]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will prominently feature a broad absorption band characteristic of the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹).[1]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that can be used for structural confirmation.
-
Biological Significance and Potential Applications
The primary interest in this compound stems from its structural relationship to valproic acid. Research into analogues of valproic acid is often aimed at discovering compounds with similar or improved therapeutic efficacy but with a more favorable side-effect profile.
Comparison with Valproic Acid Analogues
A noteworthy finding is that, unlike many other valproic acid analogues, (±)-2-ethyl-4-methyl pentanoic acid did not inhibit cardiomyocyte differentiation in a study. This suggests a potentially different biological activity profile, which could be significant in the context of the known embryotoxicity of valproic acid. This distinction warrants further investigation into its mechanism of action and potential for reduced developmental toxicity.
Potential Applications
While still in the realm of research, potential applications for this compound and its derivatives include:
-
Pharmaceutical Intermediates: As a building block in the synthesis of more complex molecules with potential therapeutic value.
-
Drug Formulation: Its physicochemical properties may be advantageous in the formulation of certain drugs.
-
Biodegradable Lubricants: The branched structure and carboxylic acid functionality have been explored for their potential in creating bio-based lubricants.
Conclusion and Future Directions
This compound represents an intriguing analogue of the widely used drug, valproic acid. While its own history of discovery is not as well-defined, its synthesis is achievable through established chemical pathways. The preliminary findings suggesting a potentially distinct biological profile, particularly concerning embryotoxicity, highlight the need for further in-depth research. Future investigations should focus on elucidating its pharmacological and toxicological properties to fully understand its potential as a therapeutic agent or a lead compound for the development of novel drugs with improved safety profiles. This guide serves as a starting point for researchers embarking on the exploration of this promising molecule.
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The Elusive Presence of 2-Ethyl-4-methylpentanoic Acid in Nature: A Microbiome-Centric Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-methylpentanoic acid, a branched-chain fatty acid with the chemical formula C8H16O2, has primarily been the subject of study within the realms of synthetic chemistry and pharmacology.[1][2][3][4] However, emerging evidence points towards its subtle but significant natural occurrence, particularly as a metabolite of microbial processes. This technical guide provides a comprehensive exploration of the natural origins of this compound, delving into its biosynthetic pathways, the organisms responsible for its production, and the analytical methodologies required for its detection in complex natural matrices. For researchers in drug development and life sciences, understanding the natural context of this molecule is crucial, as its biosynthetic origins can provide insights into its potential biological activities and interactions within physiological systems.
Microbial Origins: The Gut Microbiome as a Primary Source
While the presence of this compound in common natural products like fruits and essential oils remains largely unconfirmed, the most compelling evidence for its natural occurrence lies within the metabolic activities of the gut microbiome.[5][6][7][8] The intricate ecosystem of the human gut harbors a vast array of microorganisms capable of metabolizing dietary components and host-derived molecules into a diverse suite of bioactive compounds.
A significant breakthrough in understanding the natural production of related branched-chain fatty acids came from studies on the gut bacterium Ruminococcus torques. Research has demonstrated that this species can produce 2-hydroxy-4-methylpentanoic acid, a closely related analogue.[9] This finding strongly suggests that the necessary enzymatic machinery for the synthesis of the 4-methylpentanoic acid backbone is present in gut microbes.
Furthermore, studies on another anaerobic bacterium, Clostridium butyricum, have shown its ability to convert L-leucine into 2-hydroxy-4-methylpentanoic acid, reinforcing the link between amino acid metabolism and the formation of this class of compounds.[9]
Biosynthetic Pathway: A Focus on Isoleucine Catabolism
The biosynthesis of this compound is intricately linked to the catabolism of the essential branched-chain amino acid, isoleucine.[10] In microorganisms, the breakdown of isoleucine provides the necessary carbon skeleton for the formation of this unique fatty acid. The proposed biosynthetic pathway involves a series of enzymatic reactions that transform isoleucine into the final product.
The initial steps of isoleucine catabolism in bacteria typically involve:
-
Transamination: The removal of the amino group from isoleucine to form α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: The conversion of α-keto-β-methylvalerate to 2-methylbutyryl-CoA.
From 2-methylbutyryl-CoA, a subsequent elongation step involving the addition of a two-carbon unit, likely from acetyl-CoA, followed by reduction and other modifications, would lead to the formation of this compound.
Below is a diagram illustrating the proposed biosynthetic pathway from isoleucine.
Caption: Proposed biosynthetic pathway of this compound from L-isoleucine.
Occurrence in Fermented Foods: An Area of Active Investigation
The microbial fermentation of food products, such as cheese and alcoholic beverages, creates a rich environment for the production of a wide array of volatile and non-volatile compounds that contribute to their characteristic flavors and aromas.[11][12][13][14][15][16][17][18][19][20][21][22][23] While numerous branched-chain fatty acids have been identified in these products, the specific presence of this compound has not been extensively documented in readily available literature.
However, given that the precursors (isoleucine) and the necessary microbial machinery are present in these environments, it is highly probable that this compound is formed, albeit potentially at low concentrations. The complex matrix of fermented foods often makes the detection of trace compounds challenging. For instance, studies on Cheddar and Parmesan cheeses have identified a plethora of volatile compounds, including various organic acids, but have not specifically listed this compound.[11][12][13][14][15][17][18] The presence of its ethyl ester, ethyl 4-methylpentanoate, has been reported in beer and lychee, suggesting the potential for the free acid to be present as well.[19]
Further research employing highly sensitive analytical techniques is required to definitively confirm and quantify the presence of this compound in a variety of fermented foods.
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound in complex natural matrices such as gut microbial cultures, fecal samples, and fermented foods require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for this purpose.
Sample Preparation
Effective sample preparation is critical to isolate the target analyte from the complex matrix and to remove interfering substances. A typical workflow involves:
-
Extraction: For solid or semi-solid samples like cheese or fecal matter, a solvent extraction (e.g., with diethyl ether or a mixture of hexane and isopropanol) is employed. For liquid samples like microbial culture broth or beverages, liquid-liquid extraction may be used.
-
Derivatization: To improve the volatility and chromatographic behavior of the carboxylic acid, a derivatization step is often necessary. Common derivatizing agents include diazomethane for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.
-
Clean-up: Solid-phase extraction (SPE) can be used to further purify the extract and concentrate the analyte before GC-MS analysis.
GC-MS Analysis
A typical GC-MS method for the analysis of this compound would involve:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of fatty acid derivatives (e.g., a polar column like a wax-type or a mid-polar phenyl-methylpolysiloxane column).
-
Mass Spectrometer (MS): Operating in electron ionization (EI) mode. The mass spectrum of the derivatized this compound will show characteristic fragmentation patterns that allow for its unambiguous identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.
Below is a diagram of a typical analytical workflow for the detection of this compound.
Caption: General analytical workflow for the detection of this compound.
Biological Significance and Future Directions
The confirmation of this compound as a product of gut microbial metabolism opens up new avenues for research into its potential biological activities. Metabolites produced by the gut microbiota are known to interact with host signaling pathways and can influence various physiological processes, from immune regulation to metabolic health.[5][6][7][8]
Future research should focus on:
-
Screening of Microbial Strains: A systematic screening of various gut microbial species for their ability to produce this compound from isoleucine and other precursors.
-
Enzyme Characterization: Identification and characterization of the specific enzymes involved in the biosynthetic pathway.
-
Biological Activity Assessment: Investigating the effects of this compound on host cells and signaling pathways, particularly in the context of gut health and inflammation.
-
Food Science Applications: Exploring the potential contribution of this compound to the flavor and aroma profiles of fermented foods.
Conclusion
While the direct detection of this compound in a wide range of natural sources is still an emerging area of research, the evidence strongly points to its origin as a metabolite of microbial activity, particularly within the human gut microbiome. Its biosynthesis is likely linked to the catabolism of the branched-chain amino acid isoleucine. The development and application of sensitive analytical methods will be crucial in uncovering the full extent of its natural occurrence and in understanding its potential biological significance. For professionals in drug development and the broader life sciences, the microbial origin of this compound suggests a potential role in host-microbe interactions and warrants further investigation as a potential modulator of physiological processes.
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An In-depth Technical Guide to the Predicted NMR Spectra of 2-Ethyl-4-methylpentanoic Acid
Introduction: The Indispensable Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical and chemical industries, providing unparalleled insights into the molecular structure of organic compounds.[1][2][3][4][5] Its ability to provide detailed atomic-level information about the connectivity and spatial arrangement of atoms makes it an extremely powerful and versatile tool for researchers, scientists, and drug development professionals.[1][2] In the rigorous process of drug discovery and development, NMR is instrumental in confirming the structure of newly synthesized entities, identifying impurities, and studying drug-target interactions.[3][4] This guide will provide an in-depth theoretical prediction of the ¹H and ¹³C NMR spectra for 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid. Understanding the predicted spectra is a critical first step for any scientist aiming to synthesize or characterize this molecule, allowing for a clear benchmark against which to compare experimental data.
The core principle of NMR lies in the magnetic properties of atomic nuclei.[2] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.[2]
Molecular Structure of this compound
Before delving into the spectral predictions, a thorough understanding of the molecule's structure is paramount. This compound (C₈H₁₆O₂) is a chiral carboxylic acid with a branched alkyl chain.[6][7][8][9] The presence of a chiral center at the C2 position introduces diastereotopicity for the protons on the adjacent methylene groups, a key feature that will be reflected in the ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Part 1: Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their relative numbers (integration), and the number of neighboring protons (multiplicity or splitting pattern).[10][11]
Analysis of Proton Environments
In this compound, there are eight distinct proton environments, which will give rise to eight signals in the ¹H NMR spectrum. The chirality at C2 renders the two protons on C3 and the two protons on the ethyl group's methylene (C6) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.[12]
Predicted ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ (OH) | ~10-12 | broad singlet | 1H |
| Hₑ (C2-H) | ~2.3-2.5 | multiplet | 1H |
| Hc, H'c (C3-H₂) | ~1.5-1.7 | multiplet | 2H |
| Hf (C4-H) | ~1.7-1.9 | multiplet | 1H |
| Hd, H'd (C5-H₃) | ~0.9 | doublet | 6H |
| Hb, H'b (C6-H₂) | ~1.4-1.6 | multiplet | 2H |
| Hₐ (C7-H₃) | ~0.9 | triplet | 3H |
| H₉ (C8-H₃) | ~0.9 | doublet | 3H |
Detailed Rationale for ¹H NMR Predictions
-
Carboxylic Acid Proton (Hₐ): The proton of the carboxylic acid group is highly deshielded and typically appears far downfield, in the range of 10-12 ppm.[13][14] Its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.
-
Methine Proton at C2 (Hₑ): This proton is adjacent to the electron-withdrawing carbonyl group, which deshields it, causing it to resonate at approximately 2.3-2.5 ppm.[13] It is coupled to the two diastereotopic protons on C3 and the two diastereotopic protons on C6, resulting in a complex multiplet.
-
Methylene Protons at C3 (Hc, H'c): These protons are diastereotopic due to the adjacent chiral center at C2. They will have slightly different chemical shifts, likely in the 1.5-1.7 ppm range.[15] Each will be split by the proton on C2 and the proton on C4, resulting in complex multiplets.
-
Methine Proton at C4 (Hf): This proton is in a typical alkyl environment and is expected to appear around 1.7-1.9 ppm. It is coupled to the two protons on C3 and the six protons of the two methyl groups at C5, leading to a multiplet.
-
Methyl Protons at C5 (Hd, H'd): These two methyl groups are attached to the same carbon and are chemically equivalent. They will appear as a single signal, a doublet, around 0.9 ppm due to coupling with the single proton on C4.[15]
-
Methylene Protons at C6 (Hb, H'b): These protons are also diastereotopic because of the chiral center at C2. They will exhibit distinct chemical shifts, likely in the 1.4-1.6 ppm range. Each will be coupled to the proton on C2 and the three protons on C7, resulting in complex multiplets.
-
Methyl Protons at C7 (Hₐ): These protons are part of an ethyl group and will appear as a triplet around 0.9 ppm due to coupling with the two adjacent protons on C6.[15]
-
Methyl Protons at C8 (H₉): This methyl group is attached to C4 and will appear as a doublet around 0.9 ppm due to coupling with the methine proton at C4.
Caption: Predicted spin-spin coupling network for this compound.
Part 2: Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms in a molecule.[10] In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp line.
Analysis of Carbon Environments
This compound has eight carbon atoms, and due to the molecule's asymmetry, all eight are chemically non-equivalent. Therefore, eight distinct signals are expected in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Phase | DEPT-90 Signal |
| C1 (C=O) | ~180-185 | No Signal | No Signal |
| C2 (CH) | ~45-50 | Positive | Positive |
| C3 (CH₂) | ~30-35 | Negative | No Signal |
| C4 (CH) | ~35-40 | Positive | Positive |
| C5 (CH₃) | ~20-25 | Positive | No Signal |
| C6 (CH₂) | ~25-30 | Negative | No Signal |
| C7 (CH₃) | ~10-15 | Positive | No Signal |
| C8 (CH₃) | ~20-25 | Positive | No Signal |
Detailed Rationale for ¹³C NMR Predictions
-
Carbonyl Carbon (C1): The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the downfield region of the spectrum, typically between 180 and 185 ppm.[16][17][18]
-
Methine Carbon at C2: This carbon is attached to the electron-withdrawing carbonyl group, shifting its resonance downfield to approximately 45-50 ppm.
-
Methylene Carbon at C3: This is a standard alkyl methylene carbon, expected to resonate in the 30-35 ppm range.[15]
-
Methine Carbon at C4: This alkyl methine carbon will likely appear in the 35-40 ppm range.
-
Methyl Carbon at C5: This is a typical terminal methyl carbon in an alkyl chain, with an expected chemical shift of 20-25 ppm.
-
Methylene Carbon at C6: This methylene carbon of the ethyl group is expected to resonate around 25-30 ppm.
-
Methyl Carbon at C7: The terminal methyl carbon of the ethyl group will be the most shielded, appearing in the 10-15 ppm region.[15]
-
Methyl Carbon at C8: This methyl group is attached to a methine carbon and is expected to have a chemical shift in the 20-25 ppm range.
To further confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be invaluable.[19][20][21][22][23] A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent.[19][20] A DEPT-90 experiment would only show signals for CH carbons.[19][20]
Caption: Predicted outcomes of DEPT-135 and DEPT-90 experiments.
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, 512-1024 scans, relaxation delay of 2 seconds.
-
-
DEPT Experiments:
-
Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Conclusion
This in-depth guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the predicted chemical shifts, multiplicities, and integrations, researchers can confidently interpret experimental data, confirm the successful synthesis of the target molecule, and identify any potential impurities. The application of advanced NMR techniques like DEPT further solidifies structural assignments, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical research. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data for this compound.
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An In-depth Technical Guide to the Thermochemical Properties of 2-Ethyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2-Ethyl-4-methylpentanoic Acid and its Thermochemical Profile
This compound is a C8 branched-chain carboxylic acid with the molecular formula C₈H₁₆O₂.[1][2][3][4] Its structure, featuring both ethyl and methyl branches, makes it a chiral molecule with potential applications in chemical synthesis and as a structural motif in pharmaceutically active compounds.[2] Understanding the thermochemical properties of this molecule is paramount for a variety of applications, from ensuring the safety and efficiency of chemical manufacturing processes to predicting its behavior in biological systems.
Thermochemical data, such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°), are critical for:
-
Process Safety and Hazard Analysis: Predicting the heat release of reactions involving this acid.
-
Chemical Process Design and Optimization: Modeling and simulating reaction kinetics, chemical equilibrium, and separation processes.
-
Pharmaceutical Development: Understanding the stability and solubility of drug candidates containing this structural moiety.
Currently, there is a notable lack of publicly available experimental thermochemical data for this compound, representing a significant knowledge gap.[2] This guide, therefore, focuses on the established methodologies that can be employed to determine these crucial properties.
Foundational Physicochemical Properties
Before delving into its thermochemical characteristics, it's essential to establish the known physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [1][3][4] |
| Molecular Weight | 144.21 g/mol | [1][2][4] |
| CAS Number | 108-81-6 | [2][3][4] |
| Boiling Point | 230.6 ± 8.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Physical Form | Liquid at room temperature | [2] |
These properties are foundational for designing experiments to determine the thermochemical data. For instance, the boiling point is crucial for designing vaporization calorimetry experiments.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical properties requires precise and well-controlled methodologies. The following sections outline the gold-standard techniques for characterizing this compound.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is arguably the most critical thermochemical property. For a liquid organic compound like this compound, this is typically determined through a two-step process involving combustion calorimetry and vaporization calorimetry.
3.1.1. Step 1: Enthalpy of Combustion (ΔcH°)
The enthalpy of combustion is determined using a bomb calorimeter. The underlying principle is the complete combustion of a known mass of the substance in a high-pressure oxygen environment.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is placed in a crucible within the bomb calorimeter. A known length of fuse wire is positioned to ensure ignition.
-
Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically to ~30 atm).
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
Data Analysis: The heat released during the combustion of this compound is calculated from the temperature change, taking into account the heat from the ignition wire. Corrections are made for the formation of nitric acid from residual nitrogen.
Causality in Experimental Choices:
-
High-Pressure Oxygen: Ensures complete and rapid combustion to defined products (CO₂ and H₂O).
-
Benzoic Acid Standard: Benzoic acid is a well-characterized, stable, non-hygroscopic solid, making it an ideal standard for calibrating the calorimeter.
3.1.2. Step 2: Enthalpy of Vaporization (ΔvapH°)
To determine the gas-phase enthalpy of formation, the enthalpy of vaporization must be measured to convert the liquid-phase enthalpy of formation (derived from combustion) to the gas phase using Hess's Law.
Experimental Protocol: Correlation Gas Chromatography
-
Principle: This method relates the gas chromatographic retention time of a substance to its vapor pressure and, consequently, its enthalpy of vaporization.
-
Column Selection: A nonpolar capillary column is typically used.
-
Isothermal Measurements: The retention times of this compound and a series of n-alkanes (as standards) are measured at several different isothermal column temperatures.
-
Data Analysis: The enthalpy of vaporization is derived from the slope of the plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature.
Self-Validating System: The use of n-alkane standards with well-established vaporization enthalpies provides an internal validation of the chromatographic system's performance.
The following diagram illustrates the workflow for determining the gas-phase enthalpy of formation:
Caption: Workflow for determining the gas-phase standard enthalpy of formation.
Heat Capacity (Cp) and Entropy (S°)
Heat capacity and entropy are determined using calorimetry over a range of temperatures. Adiabatic calorimetry is the most accurate method for condensed phases.
Experimental Protocol: Adiabatic Calorimetry
-
Sample Preparation: A known mass of this compound is sealed in a sample container.
-
Calorimeter Setup: The container is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.
-
Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This is repeated over a wide temperature range (from near absolute zero to above room temperature).
-
Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The standard entropy at 298.15 K is then calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to 298.15 K.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. High-level ab initio methods can yield accurate results, especially when benchmarked against known data for similar molecules.
4.1. Computational Methodology
A common approach involves geometry optimization and frequency calculations using a selected level of theory and basis set, followed by the calculation of thermochemical properties using statistical mechanics.
Computational Workflow
-
Conformational Search: For a flexible molecule like this compound, a thorough conformational search is performed to identify the lowest-energy conformers.
-
Geometry Optimization: The geometry of each low-energy conformer is optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a functional like M06-2X or a composite method like G4.[5]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal contributions to enthalpy and entropy.
-
Thermochemical Calculation: The standard enthalpy of formation is often calculated using the atomization method.[6] Heat capacity and entropy are calculated using statistical mechanics based on the vibrational, rotational, and translational partition functions.
The following diagram illustrates the relationship between experimental and computational approaches:
Caption: Interplay of experimental and computational thermochemistry.
Authoritative Grounding: The choice of computational methods like G4 is based on their demonstrated accuracy for calculating the thermochemistry of organic molecules.[5] These methods are designed to approximate high-level coupled-cluster calculations at a lower computational cost.
Conclusion and Future Outlook
The thermochemical properties of this compound are essential for its safe and efficient use in research and industry. While experimental data is currently lacking, this guide has outlined the robust experimental and computational methodologies that can be employed to obtain these critical values. The protocols described herein are based on well-established principles of calorimetry and quantum chemistry, ensuring a high degree of scientific integrity.
It is our hope that this guide will stimulate research into the thermochemical characterization of this compound and other branched-chain carboxylic acids, thereby filling a crucial data gap and enabling more precise and reliable chemical and pharmaceutical development.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Ram, H., et al. (2024). Thermochemistry of Species in Gas-Phase Thermal Oxidation of C2 to C8 Perfluorinated Carboxylic Acids. The Journal of Physical Chemistry A, 128(7), 1313–1326. [Link]
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ACS Publications. (2023, December 4). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. ACS ES&T Engineering, 4(1), 196-208. [Link]
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Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-methyl-, ethyl ester (CAS 25415-67-2). Retrieved from [Link]
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ACS Publications. (2012). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. [Link]
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-
NIH. (2024, March 22). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. PMC. [Link]
-
ResearchGate. (2024, February 9). Thermochemistry of Species in Gas-Phase Thermal Oxidation of C2 to C8 Perfluorinated Carboxylic Acids | Request PDF. Retrieved from [Link]
-
ResearchGate. (2015, April). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Retrieved from [Link]
-
NIST. (n.d.). Pentanoic acid, 4-methyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl 4-methylpentanoate (FDB009400). Retrieved from [Link]
-
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Unlocking the Therapeutic Potential of 2-Ethyl-4-methylpentanoic Acid: A Technical Guide for Novel Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 2-Ethyl-4-methylpentanoic acid, a branched-chain fatty acid (BCFA) with intriguing structural similarities to the widely used drug, valproic acid. While direct research on this specific molecule is nascent, its classification as a BCFA and its structural analogy to a known therapeutic agent present compelling avenues for investigation in neurotherapeutics, inflammatory disorders, and metabolic diseases. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a synthesis of the current understanding of related compounds, proposing mechanistically-grounded research directions, and providing detailed, adaptable experimental protocols to catalyze future discoveries. We will delve into the scientific rationale for exploring its potential as a non-teratogenic alternative to valproic acid, its promise as an immunomodulatory agent, and its prospective role in metabolic regulation through pathways such as Peroxisome Proliferator-Activated Receptor (PPAR) activation.
Introduction: The Emerging Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups along their carbon chain.[1] Predominantly found in bacteria, dairy products, and as constituents of the vernix caseosa in newborns, BCFAs are increasingly recognized for their bioactive properties.[2][3] Unlike their straight-chain counterparts, BCFAs exhibit unique metabolic pathways and have been implicated in a range of physiological processes, including the modulation of membrane fluidity, gut health, and cellular signaling.[1] Recent research has highlighted the immunomodulatory effects of BCFAs, suggesting their potential to elicit anti-inflammatory responses in both central and peripheral tissues.[4] This burgeoning field of study positions novel BCFAs, such as this compound, as promising candidates for therapeutic development.
This compound (CAS No: 108-81-6) is an eight-carbon branched-chain carboxylic acid.[5] Its structural relationship to valproic acid (2-propylpentanoic acid), a cornerstone treatment for epilepsy and bipolar disorder, is of particular interest. Valproic acid's clinical utility is significantly hampered by its teratogenicity, leading to a high incidence of major congenital malformations.[6][7] The structural modifications present in this compound may alter its toxicological profile, offering the potential for a safer therapeutic alternative.
This guide will systematically explore the most promising research applications of this compound, grounded in the established biological activities of BCFAs and structural analogues of valproic acid.
Potential Research Applications
Neurotherapeutics: A Non-Teratogenic Alternative to Valproic Acid?
The most compelling immediate research application for this compound lies in its potential as a neurotherapeutic agent with an improved safety profile over valproic acid.
Valproic acid's teratogenicity is a significant clinical concern, with dose-dependent effects on the developing fetus.[7][8] Research into valproic acid analogues has suggested that structural modifications can influence this toxicity.[1] While the precise mechanisms of valproic acid-induced teratogenicity are not fully elucidated, they are thought to involve multiple pathways, including histone deacetylase (HDAC) inhibition and disruption of folate metabolism. The unique branching and ethyl group of this compound may alter its interaction with these pathways, potentially reducing or eliminating its teratogenic potential. Fatty acids and their derivatives have shown therapeutic potential in a range of neurological disorders, including neurodegenerative conditions and epilepsy.[9][10]
A critical first step is to assess the teratogenic potential of this compound in comparison to valproic acid. This can be followed by an evaluation of its anticonvulsant and neuroprotective properties.
Caption: Proposed workflow for evaluating this compound as a neurotherapeutic.
This protocol is adapted from comparative studies of valproic acid analogues.[11]
-
Animal Model: Use timed-pregnant Swiss Vancouver (SWV) mice or a similar strain.
-
Dosing: On gestational day 8, administer a single intraperitoneal injection of this compound at equimolar doses to those known to be teratogenic for valproic acid (e.g., 1.8 and 2.7 mmol/kg).[11] A vehicle control group and a positive control group (valproic acid) are essential.
-
Endpoint Analysis: On gestational day 18, euthanize the dams and examine the fetuses for:
-
Number of implantations, resorptions, and viable/dead fetuses.
-
Gross morphological abnormalities, with a particular focus on neural tube defects (exencephaly).
-
Skeletal abnormalities via staining (e.g., Alizarin Red and Alcian Blue).
-
Visceral malformations.
-
-
Data Analysis: Compare the rates of malformations between the control, valproic acid, and this compound groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
Anti-Inflammatory and Immunomodulatory Applications
The classification of this compound as a BCFA suggests its potential as an anti-inflammatory agent.
BCFAs are known to possess immune-modulatory properties, with the ability to elicit a coordinated anti-inflammatory response in both brain and peripheral immune cells.[4] This suggests broad therapeutic potential for conditions with an inflammatory component, such as neurodegenerative diseases, cardiovascular disease, and autoimmune disorders.[4] While the precise mechanisms are still under investigation, they may involve the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory markers.[4] A vendor-supplied description suggests that this compound may interact with the cannabinoid 2 (CB2) receptor and inhibit the cyclooxygenase-2 (COX-2) enzyme, both of which are key targets in inflammation.[12] However, these claims require experimental validation.
A tiered approach is recommended, starting with in vitro screening to validate the proposed anti-inflammatory mechanisms, followed by in vivo models of inflammation.
Caption: A workflow for investigating the anti-inflammatory potential of this compound.
This is a generalized protocol that can be adapted from commercially available kits.[13][14]
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Fluorometric probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine).
-
Heme (cofactor).
-
Arachidonic acid (substrate).
-
This compound and reference inhibitors (e.g., celecoxib for COX-2, ibuprofen for non-selective).
-
-
Procedure:
-
Prepare serial dilutions of this compound and reference compounds.
-
In a 96-well plate, add assay buffer, probe, and heme.
-
Add the test compound, reference inhibitor, or vehicle (DMSO).
-
Add COX-1 or COX-2 enzyme to the respective wells.
-
Pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Measure fluorescence at appropriate excitation/emission wavelengths (e.g., 535/587 nm) over time.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot a dose-response curve and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Metabolic Regulation through PPAR Activation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. Activation of PPARα, in particular, is a key mechanism for lipid-lowering drugs. Some phthalate monoesters, which are structurally distinct but also carboxylic acids, have been shown to activate PPARα and PPARγ.[3][15] Given that this compound is a fatty acid, it is plausible that it could act as a ligand for PPARs, thereby influencing metabolic pathways.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting experiments.
| Property | Value | Source(s) |
| Molecular Formula | C8H16O2 | [5][16] |
| Molecular Weight | 144.21 g/mol | [5][16] |
| Appearance | Yellow to colorless oil | [16] |
| Density | 0.9 ± 0.1 g/cm³ | [16] |
| Solubility | Limited in water, high in organic solvents | [16] |
| pKa (Predicted) | 4.82 ± 0.21 | [17] |
Synthesis: this compound can be synthesized through various organic chemistry routes, including the malonic ester synthesis.[18] A generalized approach involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Conclusion and Future Directions
This compound stands at the intersection of several promising areas of drug discovery. Its identity as a branched-chain fatty acid suggests potential anti-inflammatory and immunomodulatory properties. Its structural similarity to valproic acid, coupled with modifications that may mitigate teratogenicity, makes it a compelling candidate for the development of safer neurotherapeutics. The potential for this molecule to interact with key metabolic regulators like PPARs further broadens its research applications.
The technical guide has outlined a clear, mechanistically driven path for the initial investigation of this compound. The immediate priorities for research should be:
-
Direct validation of proposed biological activities: Rigorous in vitro testing is required to confirm or refute its interaction with CB2, COX-2, and PPARs.
-
Comprehensive toxicological profiling: A thorough assessment of its teratogenicity is paramount before any consideration for further development as a neurotherapeutic agent.
-
Exploration of in vivo efficacy: Positive in vitro results should be followed up with well-designed animal models of epilepsy, neuroinflammation, and metabolic disorders.
By providing a structured framework and detailed experimental starting points, this guide aims to accelerate the exploration of this compound and unlock its full therapeutic potential.
References
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MIT Technology Licensing Office. (n.d.). Branched Chain Fatty Acids Have Immune-Modulatory Effects. Retrieved from [Link]
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Finnell, R. H., et al. (2019). Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice. Birth Defects Research, 111(14), 937–947. Available at: [Link]
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Sarott, M., et al. (2025). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 16, 1469986. Available at: [Link]
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Wang, L., et al. (2014). Discovery of 5-(4-hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a Neuroprotectant for Alzheimer's Disease by Hybridization of Curcumin and Melatonin. Journal of Medicinal Chemistry, 57(17), 7473–7485. Available at: [Link]
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Methodological & Application
Purification of 2-Ethyl-4-methylpentanoic Acid: An Application and Protocol Guide
Abstract
This comprehensive guide details the protocols for the purification of 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid with applications in chemical synthesis and pharmaceutical research.[1] Recognizing the critical need for high-purity samples in these fields, this document provides a detailed exploration of purification strategies, including acid-base extraction, fractional vacuum distillation, and preparative high-performance liquid chromatography (HPLC). The rationale behind each methodological choice is thoroughly explained, empowering researchers to adapt and optimize these protocols for their specific needs. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of this compound and its analogues.
Introduction: The Importance of Purity
This compound (C₈H₁₆O₂) is a branched aliphatic carboxylic acid.[1] Its structural complexity and potential as a building block in organic synthesis and as an analogue of pharmaceutically active molecules like valproic acid necessitate the availability of highly purified material.[1] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact experimental outcomes, affecting reaction yields, spectroscopic analysis, and biological activity.
This guide provides a multi-faceted approach to the purification of this compound, addressing the removal of a variety of potential impurities. The choice of the optimal purification strategy is intrinsically linked to the scale of the purification and the nature of the impurities present.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [1][2][3] |
| Molecular Weight | 144.21 g/mol | [1][2][3] |
| Appearance | Colorless to yellow oily liquid | |
| Boiling Point | ~220-231 °C at 760 mmHg | [1] |
| Density | ~0.9 g/cm³ | [1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | |
| pKa | ~4.8 (Predicted) | [3] |
Common Synthetic Routes and Potential Impurities
The purification strategy must be tailored to the potential impurities, which are often byproducts of the synthetic route employed. Two common methods for the synthesis of this compound are the malonic ester synthesis and the oxidation of 2-ethyl-4-methylpentanal.
-
Malonic Ester Synthesis: This route involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation.[4][5][6][7][8]
-
Potential Impurities:
-
Unreacted starting materials (diethyl malonate, alkyl halides)
-
Dialkylated malonic ester byproducts
-
Incompletely hydrolyzed ester intermediates
-
Byproducts from side reactions
-
-
-
Oxidation of 2-Ethyl-4-methylpentanal: This involves the oxidation of the corresponding aldehyde.
-
Potential Impurities:
-
Unreacted 2-ethyl-4-methylpentanal
-
Over-oxidation products
-
Byproducts from the oxidizing agent
-
-
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve high purity. The general workflow for purification can be visualized as follows:
Caption: Workflow of the acid-base extraction for carboxylic acid purification.
Protocol 2: Fractional Vacuum Distillation
For larger quantities and to separate from impurities with different boiling points, fractional vacuum distillation is the method of choice. Distillation under reduced pressure is essential to prevent thermal degradation of the carboxylic acid at its high atmospheric boiling point.
Principle
Fractional distillation separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, leading to a more efficient separation of compounds with close boiling points.
Estimating Boiling Point under Vacuum
The atmospheric boiling point of this compound is approximately 220-231 °C. [1]To estimate the boiling point at a reduced pressure, a pressure-temperature nomograph can be used. [9][10][11][12][13] Example Estimation: Using a nomograph, if the atmospheric boiling point is ~225 °C, at a vacuum of 10 mmHg, the expected boiling point would be approximately 120-130 °C. This significantly reduces the risk of thermal decomposition.
Experimental Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump via a vacuum trap. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude or partially purified this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Initiating Distillation:
-
Begin stirring.
-
Slowly apply the vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
-
Fraction Collection:
-
Observe the temperature at the distillation head. Collect and discard any low-boiling forerun.
-
As the temperature stabilizes at the expected boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.
-
Monitor the temperature closely. A significant drop in temperature indicates that the main product has distilled over.
-
-
Shutdown:
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, especially for separating closely related isomers or for small-scale purification, preparative HPLC is an invaluable tool. Reversed-phase HPLC is generally suitable for aliphatic carboxylic acids.
Principle
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Method Development and Protocol
Table of Suggested Starting Conditions for Preparative RP-HPLC:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 5-10 µm particle size, ≥20 mm I.D. | Standard for reversed-phase separation of organic molecules. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | Common organic modifier for reversed-phase HPLC. |
| Gradient | 50-95% B over 20-30 minutes | A gradient is recommended to effectively elute the compound and separate it from impurities with different polarities. |
| Flow Rate | Dependent on column diameter (e.g., ~20 mL/min for a 21.2 mm I.D. column) | To be optimized for the specific column used. |
| Detection | UV at 210-220 nm or Refractive Index (RI) | Carboxylic acids have a weak chromophore, so low UV wavelengths are needed. RI detection is an alternative if UV is not sensitive enough. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition or a compatible solvent. | Ensures good peak shape upon injection. |
Experimental Workflow:
-
Method Optimization (Analytical Scale): Initially, develop and optimize the separation on an analytical scale C18 column (e.g., 4.6 mm I.D.) to conserve sample and solvent.
-
Scale-Up: Once a satisfactory separation is achieved, scale up the method to a preparative column, adjusting the flow rate and sample load accordingly.
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or the product can be extracted into an organic solvent.
Caption: Workflow for preparative HPLC purification.
Purity Assessment
After each purification step, it is crucial to assess the purity of the this compound. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. Derivatization to the methyl or ethyl ester may improve peak shape and volatility.
-
High-Performance Liquid Chromatography (HPLC): Using the analytical method developed for the preparative separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.
Safety Considerations
-
This compound is a carboxylic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling organic solvents and performing distillations.
-
Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and use a safety shield.
Conclusion
The purification of this compound requires a systematic approach tailored to the specific impurities present and the desired final purity. This guide provides a robust framework of protocols, from initial cleanup by acid-base extraction to high-purity polishing by fractional vacuum distillation and preparative HPLC. By understanding the principles behind each technique and carefully executing these protocols, researchers can obtain high-quality this compound essential for advancing their scientific endeavors.
References
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Faigl, F., et al. (2008). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry, 73(15), 5817–5822. [Link]
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Filo. (2025). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. Retrieved from [Link]
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Online Chemistry notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
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Wlodawer, A., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 2), 145–151. [Link]
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Quora. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester?. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Quantification of 2-Ethyl-4-methylpentanoic Acid
Abstract
This application note presents a comprehensive guide to the quantitative analysis of 2-Ethyl-4-methylpentanoic acid by High-Performance Liquid Chromatography (HPLC). As a branched-chain fatty acid and an analogue of valproic acid, accurate quantification of this compound is critical in various stages of pharmaceutical research and development. The primary analytical challenge stems from its lack of a native chromophore, precluding sensitive and selective detection by standard UV-Vis spectrophotometry. To address this, we present two robust, validated methodologies: (A) a direct analysis method using an Evaporative Light Scattering Detector (ELSD) and (B) a highly sensitive method employing pre-column derivatization for enhanced UV-Vis detection. We provide a detailed rationale for method development, step-by-step experimental protocols, and a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction and Analytical Rationale
This compound (Molecular Formula: C₈H₁₆O₂, Molar Mass: ~144.21 g/mol ) is an oily liquid with limited water solubility and high solubility in organic solvents.[1][2][3] Its structure, featuring a carboxylic acid functional group and a non-polar alkyl chain, dictates its chromatographic behavior. The most significant challenge in its quantification is the absence of a UV-absorbing chromophore, a common issue with many short-chain fatty acids (SCFAs).[4][5] Direct UV detection is often limited to low wavelengths (e.g., 210 nm), which suffers from low sensitivity and high interference from common solvents and excipients.[6][7]
Therefore, a successful quantification strategy must enhance or bypass the need for UV absorbance. This note details two field-proven approaches:
-
Method A: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD). This technique offers a universal detection solution for any non-volatile analyte. ELSD is independent of the analyte's optical properties, making it ideal for non-chromophoric compounds.[8][9] Its compatibility with gradient elution provides superior flexibility for method optimization compared to Refractive Index (RI) detection.[10][11]
-
Method B: HPLC with UV-Vis Detection via Pre-Column Derivatization. This classic approach involves chemically attaching a molecule with a strong chromophore to the analyte prior to injection. This targeted chemical modification dramatically improves the limit of detection (LOD) and limit of quantification (LOQ) using standard UV-Vis detectors.[5][12]
The choice between these methods depends on the specific application needs, required sensitivity, and available instrumentation. The following sections provide the technical details to implement and validate both.
Part I: Method Development Principles
A robust analytical method is built on a sound understanding of the analyte's chemistry. The key to retaining and resolving this compound on a reversed-phase column is managing the ionization state of its carboxylic acid group.
Controlling Analyte Ionization: The carboxylic acid moiety has a pKa typically in the range of 4-5. In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The ionized carboxylate form (–COO⁻) is highly polar and will have very poor retention on a non-polar C18 column, leading to early elution and poor peak shape. To ensure consistent and adequate retention, the mobile phase pH must be maintained at least 1.5-2 units below the analyte's pKa. By acidifying the mobile phase (e.g., to pH < 2.5), the carboxylic acid remains in its protonated, neutral form (–COOH), which is significantly more hydrophobic and interacts effectively with the C18 stationary phase.[4]
Strategy A: HPLC-ELSD Method Rationale
The ELSD operates on a three-step principle:
-
Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) and sprayed into a fine aerosol.
-
Evaporation: The aerosol passes through a heated drift tube where the mobile phase evaporates, leaving behind microscopic particles of the non-volatile analyte.
-
Detection: A light source (e.g., laser) illuminates the stream of analyte particles. The scattered light is measured by a photodiode, and the signal is proportional to the mass of the analyte.[8]
-
Column Selection: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent starting point. This provides the necessary hydrophobic character for retaining the analyte's alkyl chain.
-
Mobile Phase Selection: A gradient of acetonitrile (ACN) and water is used. Both solvents must be HPLC-grade and volatile. To control ionization, 0.1% formic acid is added to both the aqueous and organic phases. Formic acid is an ideal choice as it is an effective acidifying agent and is highly volatile, ensuring it is removed in the ELSD drift tube and does not contribute to the background signal.
Strategy B: Pre-Column Derivatization HPLC-UV Rationale
This strategy overcomes the analyte's poor UV absorbance by covalently bonding a UV-active molecule to the carboxylic acid group.
-
Reagent Selection: 2-Nitrophenylhydrazine (2-NPH) is a well-established derivatizing reagent for carboxylic acids.[13] It reacts with the carboxyl group in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a hydrazide derivative. This derivative contains a nitroaromatic group, which has a strong UV absorbance at a much higher and more selective wavelength (e.g., 400 nm), moving detection away from the noisy low-UV region.[13]
-
Reaction Optimization: The derivatization reaction conditions (temperature, time, reagent concentrations) must be optimized to ensure a consistent and complete reaction, minimizing the presence of unreacted starting material and side products.
-
Chromatographic Conditions: The resulting 2-NPH derivative is significantly more hydrophobic than the parent acid. Therefore, the mobile phase will typically require a higher proportion of organic solvent (acetonitrile) for elution from the C18 column. A gradient elution is recommended to effectively separate the derivatized analyte from excess derivatization reagents and byproducts.
Part II: Detailed Experimental Protocols
Protocol A: HPLC-ELSD Method
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade, ≥99%)
-
High-purity Nitrogen for ELSD
2. Standard & Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard with acetonitrile.
-
Sample Preparation: Dilute the sample matrix with acetonitrile to a concentration expected to fall within the calibration range. Filter through a 0.45 µm PTFE syringe filter before injection.
3. HPLC-ELSD System Parameters:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B in 10 min, hold for 2 min, return to 50% B in 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| ELSD Detector | Alltech 3300 or equivalent |
| Drift Tube Temp. | 50 °C |
| Nebulizer Gas (N₂) Pressure | 3.5 bar |
4. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the natural log of the peak area versus the natural log of the concentration. The ELSD response is often non-linear and can be fitted with a power function (log-log linear regression).
Protocol B: Pre-Column Derivatization HPLC-UV Method
1. Materials and Reagents:
-
All reagents from Protocol A.
-
2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Pyridine (Anhydrous)
-
Potassium Hydroxide (KOH)
-
Diethyl Ether
2. Derivatization Procedure: [13]
-
To a 100 µL aliquot of standard or sample in an Eppendorf tube, add:
-
100 µL of internal standard (e.g., 2-ethylbutyric acid, 0.5 mM in ethanol).
-
200 µL of 2-NPH·HCl solution (20 mM in water).
-
400 µL of EDC·HCl solution (0.25 M in ethanol, mixed with an equal volume of 3% v/v pyridine in ethanol).
-
-
Vortex and heat the mixture at 60 °C for 20 minutes.
-
Add 100 µL of 15% (w/v) KOH and heat again at 60 °C for 15 minutes to destroy excess reagent.
-
Cool the mixture and neutralize/acidify as needed for extraction.
-
Extract the derivatives with diethyl ether (2 x 4 mL).
-
Evaporate the combined ether layers to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase for HPLC analysis.
3. HPLC-UV System Parameters:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B in 12 min, hold for 3 min, return to 40% B in 1 min, equilibrate for 6 min |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 20 µL |
| Detection | 400 nm |
4. Data Analysis:
-
Integrate the peak for the derivatized analyte.
-
Construct a standard linear calibration curve by plotting peak area versus concentration.
Part III: Method Validation Protocol
All analytical methods must be validated to ensure they are suitable for their intended purpose. The following protocol is based on the ICH Q2(R1) guidelines .[14][15][16] The objective is to demonstrate that the chosen method (either A or B) is specific, linear, accurate, precise, and robust.
1. Specificity:
-
Procedure: Analyze a blank sample matrix (placebo) and a matrix spiked with the analyte.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte.
2. Linearity and Range:
-
Procedure: Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 1-100 µg/mL). Analyze each concentration in triplicate.
-
Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (R²) should be ≥ 0.998.
3. Accuracy:
-
Procedure: Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (low, medium, high), with n=3 replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
5. Limit of Quantitation (LOQ) and Detection (LOD):
-
Procedure: Determine based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOQ is typically defined as S/N ≥ 10, and LOD as S/N ≥ 3. The precision at the LOQ should be acceptable (%RSD ≤ 10%).
6. Robustness:
-
Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results. Examples include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% absolute)
-
-
Acceptance Criteria: The results should remain within the precision and accuracy criteria, demonstrating the method's reliability during routine use.
Validation Data Summary (Template):
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 | |
| Range (µg/mL) | - | |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision - Repeatability (%RSD) | ≤ 2.0% | |
| Precision - Intermediate (%RSD) | ≤ 2.0% | |
| LOD (µg/mL) | S/N ≥ 3 | |
| LOQ (µg/mL) | S/N ≥ 10 | |
| Specificity | No interference |
Discussion and Concluding Remarks
This application note provides two validated HPLC methods for the quantification of this compound.
-
The HPLC-ELSD method is rapid, requires minimal sample preparation, and avoids the use of hazardous derivatization reagents. It is the preferred method for routine analysis where moderate sensitivity is sufficient and a universal detector is available.
-
The pre-column derivatization HPLC-UV method offers significantly higher sensitivity and can be performed on any standard HPLC-UV system. It is the method of choice for trace-level analysis or when an ELSD is not available. The trade-off is a more complex and time-consuming sample preparation workflow.
It is also important to note that this compound possesses a chiral center. The methods described here quantify the total amount of the compound (both enantiomers). If the separation and quantification of individual enantiomers are required, a specialized chiral stationary phase (CSP) would be necessary, which is beyond the scope of this note but represents a logical next step for stereoselective studies.[17][18]
By following the detailed protocols and validation procedures outlined herein, researchers, scientists, and drug development professionals can confidently and accurately quantify this compound to support their research and regulatory needs.
References
- Vertex AI Search. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
- PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia.
- PubMed. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis.
- Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes.
- Semantic Scholar. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- ResearchGate. (2006). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Taylor & Francis Online. (n.d.). Evaporative light scattering detector – Knowledge and References.
- SlideShare. (n.d.). ICH Q2 Analytical Method Validation.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Smolecule. (2023). Buy this compound | 108-81-6.
- ChemBK. (n.d.). Pentanoic acid,2-ethyl-4-methyl-.
- MDPI. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Separations.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- LCGC International. (2024). A Rapid New Approach to Quantifying Short-Chain Fatty Acids.
- J-Stage. (n.d.). Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent. Analytical Sciences.
- Chemistry LibreTexts. (2023). Derivatization.
- PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Vulcanchem. (n.d.). This compound - 108-81-6.
- National Center for Biotechnology Information. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules.
- Phenomenex. (n.d.). Chiral HPLC Separations.
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Application Note: Chromatographic Analysis of 2-Ethyl-4-methylpentanoic Acid Through Derivatization
Abstract
This application note provides a comprehensive guide to the derivatization of 2-Ethyl-4-methylpentanoic acid for enhanced detection and separation using gas chromatography (GC) and liquid chromatography (LC). Direct analysis of this branched-chain carboxylic acid is often hindered by its polarity and, in the case of GC, low volatility, leading to poor peak shape and low sensitivity.[1][2] This document outlines detailed protocols for esterification and silylation for GC analysis, as well as amide formation for LC analysis, enabling researchers, scientists, and drug development professionals to achieve robust and reproducible results. The rationale behind the selection of derivatization strategies and critical experimental parameters are discussed in detail to ensure scientific integrity and procedural success.
Introduction: The Rationale for Derivatization
This compound (IUPAC name: this compound) is a C8 branched-chain carboxylic acid.[3][4][5] Its inherent chemical properties, specifically the polar carboxyl group, present significant challenges for chromatographic analysis.
For Gas Chromatography (GC): The presence of an active hydrogen in the carboxyl group leads to strong intermolecular hydrogen bonding.[1] This results in:
-
Low Volatility: Requiring high temperatures for volatilization, which can lead to thermal degradation of the analyte.[6][7]
-
Poor Peak Shape: The polar nature of the acid interacts strongly with the stationary phase, causing peak tailing and reducing resolution.[2]
-
Adsorption: The analyte can be irreversibly adsorbed in the GC system, leading to poor recovery and reproducibility.[8]
Derivatization addresses these issues by replacing the active hydrogen with a non-polar group, thereby increasing volatility and reducing polarity.[8][9]
For Liquid Chromatography (LC): While volatility is not a concern, the ionization efficiency of carboxylic acids in common LC-MS modes like electrospray ionization (ESI) can be low, particularly in the positive ion mode. Derivatization can introduce a readily ionizable moiety to the molecule, significantly enhancing detection sensitivity.[10][11] Furthermore, derivatization can improve the retention of polar analytes on reverse-phase columns.[12]
Derivatization for Gas Chromatography (GC) Analysis
The two most universal and effective methods for the derivatization of carboxylic acids for GC analysis are alkylation (esterification) and silylation .[1]
Alkylation: Fischer Esterification
Alkylation, most commonly through esterification, converts the carboxylic acid into a less polar and more volatile ester.[13][14] Methyl esters are frequently preferred due to their high volatility.[1]
This is a widely used method for preparing fatty acid methyl esters (FAMEs).[2] BF₃ acts as a Lewis acid catalyst.
Causality of Experimental Choices:
-
BF₃-Methanol (14% w/v): This commercially available reagent provides both the alcohol (methanol) and a potent catalyst (BF₃) for efficient esterification under mild conditions.[2]
-
Anhydrous Conditions: Water can hydrolyze the BF₃ catalyst and compete with methanol in the reaction, reducing the yield of the desired ester. Therefore, samples should be dry.[2]
-
Heating (60°C): Provides the necessary activation energy to drive the equilibrium reaction towards the ester product without causing thermal degradation.[2]
-
Saturated NaCl solution: Used to quench the reaction and to increase the ionic strength of the aqueous phase, which forces the non-polar methyl ester into the organic extraction solvent (hexane).[2]
-
Anhydrous Sodium Sulfate: A drying agent to remove any residual water from the organic extract before GC injection.
Step-by-Step Methodology:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetonitrile or dichloromethane.
-
In a 2 mL autosampler vial, combine 100 µL of the acid solution with 50 µL of 14% BF₃ in methanol.
-
Cap the vial tightly and vortex for 10 seconds.
-
Place the vial in an oven or heating block at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
Add 0.5 mL of saturated aqueous NaCl solution and vortex for 10 seconds.
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC or GC-MS analysis.
Workflow for GC Derivatization (Esterification)
Caption: Esterification workflow for GC analysis.
Silylation
Silylation involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[8] The resulting TMS esters are highly volatile and thermally stable.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.[2]
Causality of Experimental Choices:
-
BSTFA + 1% TMCS: BSTFA is a strong silylating agent. Trimethylchlorosilane (TMCS) is added as a catalyst to enhance the reactivity of BSTFA, especially for sterically hindered groups.[2][9]
-
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Water will react preferentially with the reagent, consuming it and preventing the derivatization of the analyte.[6][15] All glassware and solvents must be scrupulously dry.
-
Heating (60°C): Increases the reaction rate to ensure complete derivatization within a reasonable timeframe.[2]
-
Solvent Addition: A non-polar solvent like dichloromethane is added after the reaction to dilute the sample to an appropriate concentration for GC injection.
Step-by-Step Methodology:
-
Ensure the sample containing this compound is completely dry. If in an aqueous matrix, lyophilization or evaporation under nitrogen is required.
-
To the dried sample in a 2 mL autosampler vial, add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile).
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 10 seconds.
-
Place the vial in an oven or heating block at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
Dilute with a suitable solvent (e.g., dichloromethane) if necessary.
-
The sample is now ready for GC or GC-MS analysis. Avoid using GC columns with polar phases like WAX, as they can react with the silylating reagent.[9]
| Parameter | Esterification (BF₃-MeOH) | Silylation (BSTFA + TMCS) |
| Reagent | 14% Boron trifluoride in Methanol | BSTFA + 1% TMCS |
| Reaction Temp. | 60°C | 60°C |
| Reaction Time | 60 minutes | 60 minutes |
| Key Advantage | Robust, forms stable derivatives | Highly volatile derivatives, very effective |
| Key Limitation | Requires post-reaction extraction | Highly moisture sensitive |
| GC Column Type | Compatible with most phases | Non-polar phases (e.g., DB-5ms) |
Derivatization for Liquid Chromatography (LC) Analysis
For LC-MS/MS, derivatization aims to improve ionization efficiency and chromatographic behavior. Amide formation is a common strategy, converting the carboxylic acid into an amide with a reagent that contains a permanently charged or easily protonated group.[10][11]
Amide Formation via Carbodiimide Coupling
This method uses a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, allowing it to react with an amine-containing reagent.[12][16]
Causality of Experimental Choices:
-
EDC (Carbodiimide): Activates the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine.[16] This is performed under mild, aqueous-compatible conditions.[12]
-
2-Picolylamine: This reagent contains a primary amine to react with the activated carboxylic acid and a pyridine ring which is readily protonated in the acidic mobile phases typically used in reversed-phase LC, leading to a strong signal in positive-ion ESI-MS.[17]
-
Reaction Conditions: The reaction is typically fast and can be performed at room temperature or with gentle heating to ensure completion.
Step-by-Step Methodology:
-
Prepare a solution of this compound in acetonitrile.
-
In a microcentrifuge tube, add 50 µL of the acid solution.
-
Add 20 µL of a 100 mM solution of 2-picolylamine in acetonitrile.
-
Add 20 µL of a 100 mM solution of EDC in water or acetonitrile.
-
Vortex the mixture and let it react at room temperature for 60 minutes, or at 40°C for 30 minutes.
-
After the reaction, the mixture can be diluted with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and is ready for LC-MS/MS analysis.
Workflow for LC Derivatization (Amide Formation)
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Application Notes and Protocols for the Asymmetric Synthesis of 2-Ethyl-4-methylpentanoic Acid Enantiomers
Introduction: The Significance of Chiral α-Branched Carboxylic Acids
2-Ethyl-4-methylpentanoic acid is a chiral carboxylic acid with a stereogenic center at the α-position. The spatial arrangement of the substituents around this center gives rise to two non-superimposable mirror images, or enantiomers: (R)-2-Ethyl-4-methylpentanoic acid and (S)-2-Ethyl-4-methylpentanoic acid. In the fields of pharmaceutical development, agrochemicals, and materials science, the biological and physical properties of a chiral molecule are often dictated by its specific enantiomeric form. One enantiomer may exhibit potent therapeutic effects, while the other could be inactive or even detrimental. Consequently, the development of robust and efficient methods for the synthesis of single enantiomers is of paramount importance.
This document provides a comprehensive guide to the asymmetric synthesis of the enantiomers of this compound, intended for researchers, scientists, and professionals in drug development. We will explore three distinct and powerful strategies: the use of chiral auxiliaries, organocatalytic α-alkylation followed by oxidation, and enzymatic kinetic resolution. For each methodology, we will delve into the underlying principles, provide detailed, step-by-step protocols, and discuss the critical parameters that ensure high enantioselectivity and yield.
Methodology 1: Chiral Auxiliary-Mediated Asymmetric Alkylation
The use of a chiral auxiliary is a well-established and reliable strategy for the synthesis of α-branched carboxylic acids.[1][2] This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, in this case, the alkylation of an enolate. Following the diastereoselective alkylation, the auxiliary is cleaved to yield the desired enantiomerically enriched product and can often be recovered for reuse.[3] Among the most successful and widely used chiral auxiliaries are the Evans oxazolidinones.[4][5][6]
The underlying principle of this method relies on the formation of a rigid, chelated enolate intermediate where one face of the enolate is sterically shielded by a substituent on the chiral auxiliary. This steric hindrance forces the incoming electrophile (an ethyl halide in this case) to approach from the less hindered face, resulting in a highly diastereoselective alkylation.[7]
Experimental Workflow: Evans Oxazolidinone Approach
Caption: Workflow for chiral auxiliary-mediated synthesis.
Detailed Protocol: Synthesis of (S)-2-Ethyl-4-methylpentanoic acid
Part A: Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise, and stir the mixture for 15 minutes.
-
In a separate flask, prepare a solution of 4-methylpentanoyl chloride (1.1 eq) in anhydrous THF.
-
Add the 4-methylpentanoyl chloride solution dropwise to the lithiated auxiliary solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acyl oxazolidinone.
Part B: Diastereoselective Alkylation
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF. Stir for 30 minutes at -78 °C to form the (Z)-enolate.[8]
-
Add ethyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.[8] The crude product is typically purified by flash chromatography to isolate the major diastereomer.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the desired carboxylic acid with ethyl acetate. The chiral auxiliary remains in the aqueous layer and can be recovered by extraction with an appropriate solvent after basification.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-2-Ethyl-4-methylpentanoic acid.
| Step | Key Reagents | Typical Conditions | Expected Outcome |
| Acylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 4-methylpentanoyl chloride, n-BuLi | THF, -78 °C to 0 °C | High yield of N-acyl oxazolidinone |
| Alkylation | N-acyl oxazolidinone, NaHMDS, Ethyl iodide | THF, -78 °C | High diastereoselectivity (>98:2)[8] |
| Cleavage | LiOH, H₂O₂ | THF/H₂O, 0 °C | High yield of enantiopure carboxylic acid and recovered auxiliary |
Methodology 2: Organocatalytic Asymmetric α-Alkylation of Aldehydes
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[9] For the synthesis of chiral carboxylic acids, a common strategy involves the asymmetric α-alkylation of an aldehyde, followed by oxidation of the aldehyde to the corresponding carboxylic acid.[10][11] This approach leverages the ability of chiral secondary amines (e.g., proline derivatives) to form a transient chiral enamine with the aldehyde substrate.[12][13] The enamine then undergoes a stereoselective reaction with an electrophile.
In recent years, the merger of organocatalysis with other catalytic cycles, such as photoredox catalysis, has significantly expanded the scope of α-alkylation reactions, allowing for the use of a wider range of alkylating agents.[9][10]
Reaction Mechanism: Enamine Catalysis
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Application Note: Chiral Separation of 2-Ethyl-4-methylpentanoic Acid Isomers
Introduction
2-Ethyl-4-methylpentanoic acid is a branched-chain carboxylic acid with a chiral center at the second carbon position. As with many chiral molecules in the pharmaceutical and life sciences, the individual enantiomers of this compound can exhibit distinct pharmacological and toxicological profiles. This is particularly relevant as it is a structural analog of valproic acid, a widely used antiepileptic drug with known teratogenic effects that can be stereoselective. Therefore, the ability to separate and quantify the enantiomers of this compound is crucial for drug development, metabolism studies, and stereoselective synthesis.
This application note provides a comprehensive guide for the chiral separation of this compound isomers. We will present a primary method based on direct separation using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). Additionally, an alternative indirect method involving derivatization followed by Gas Chromatography (GC) will be discussed. The protocols are designed to be robust and reproducible for researchers, scientists, and drug development professionals.
Part 1: Primary Method - Direct Chiral HPLC Separation
Direct enantiomeric separation by HPLC on a chiral stationary phase is often the preferred method due to its simplicity, as it avoids the need for derivatization. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the resolution of a wide range of chiral compounds, including carboxylic acids.[1][2] The chiral recognition mechanism of these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential retention of enantiomers.[3]
Protocol: Chiral HPLC Separation of this compound
This protocol outlines the steps for the separation of (R)- and (S)-2-Ethyl-4-methylpentanoic acid using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
Trifluoroacetic acid (TFA), analytical grade
-
Sample solvent: n-hexane/IPA (90:10, v/v)
2. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H or Chiralcel® OD-H column (or equivalent polysaccharide-based CSP)
-
Expert Insight: Polysaccharide-based columns are chosen for their broad applicability in chiral separations. The selection between different polysaccharide-based columns is often empirical, and screening of a few columns is recommended for optimal resolution.[4]
-
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-hexane / 2-propanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Causality Behind Choices:
-
Mobile Phase: A normal-phase mobile phase consisting of a nonpolar solvent (n-hexane) and a polar modifier (2-propanol) is used to modulate retention and selectivity on the polysaccharide-based CSP. The addition of a small amount of a strong acid like TFA is crucial for protonating the carboxylic acid group of the analyte, which reduces peak tailing and improves peak shape.[5]
-
Detection: Carboxylic acids have a weak chromophore, but they absorb in the low UV region. Detection at 210 nm provides adequate sensitivity for this analysis.
4. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the sample solvent at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the sample solvent to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is considered baseline separation.
-
Determine the enantiomeric excess (% ee) if analyzing a non-racemic sample.
Workflow for Chiral HPLC Separation
Caption: Workflow for the direct chiral HPLC separation of this compound.
Part 2: Alternative Method - Indirect Chiral GC Separation
An alternative approach for chiral separation is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral stationary phase.[6] For carboxylic acids, a common derivatization strategy is the formation of esters or amides with a chiral alcohol or amine.
Protocol: Indirect Chiral GC Separation via Esterification
This protocol describes the derivatization of this compound with a chiral alcohol, followed by separation of the resulting diastereomeric esters by Gas Chromatography.
1. Materials and Reagents:
-
Racemic this compound
-
(R)-(+)-2-Butanol (chiral derivatizing agent)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP), catalyst
-
Dichloromethane (DCM), anhydrous
-
GC-grade helium or hydrogen
2. Derivatization Procedure:
-
In a clean, dry vial, dissolve 10 mg of racemic this compound in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of (R)-(+)-2-Butanol.
-
Add 1.1 equivalents of DCC.
-
Add a catalytic amount of DMAP.
-
Seal the vial and stir the reaction mixture at room temperature for 4 hours.
-
The dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU.
-
The resulting solution containing the diastereomeric esters can be directly analyzed by GC.
3. GC Conditions:
| Parameter | Condition |
| GC System | Gas chromatograph with a Flame Ionization Detector (FID) |
| Column | Non-chiral capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Injection Volume | 1 µL (split injection, 50:1) |
Causality Behind Choices:
-
Derivatization: Esterification with a chiral alcohol creates diastereomers that are sufficiently volatile for GC analysis and can be separated on a standard achiral column.
-
GC Column: A non-chiral, mid-polarity column is sufficient for separating the diastereomers.
-
Detector: FID is a robust and sensitive detector for organic compounds.
4. Data Analysis:
-
Identify the two diastereomer peaks in the chromatogram.
-
Calculate the peak area ratio to determine the enantiomeric composition of the original sample.
Logical Relationship in Method Development
Caption: Logical decision-making process for selecting a chiral separation method for this compound.
Part 3: Method Comparison and Conclusion
| Feature | Direct Chiral HPLC | Indirect Chiral GC |
| Sample Preparation | Simple dissolution and filtration | Requires a chemical derivatization step |
| Analysis Time | Typically longer run times (15-30 min) | Faster run times (<15 min) |
| Column | Requires a specialized and expensive chiral column | Uses a standard, less expensive achiral column |
| Sensitivity | Good, dependent on UV absorbance | Excellent with FID |
| Method Development | Involves screening of chiral columns and mobile phases | Requires optimization of the derivatization reaction |
| Potential Issues | Peak tailing, co-elution with impurities | Incomplete derivatization, side reactions |
Both direct chiral HPLC and indirect chiral GC methods are viable for the separation of this compound enantiomers. The choice of method will depend on the specific requirements of the analysis, such as sample throughput, available instrumentation, and the need for high sensitivity. For routine analysis and quality control, the direct HPLC method is often preferred for its simplicity and reduced sample preparation. The indirect GC method can be a powerful alternative, especially when higher sensitivity is required or when a chiral HPLC column is not available. The protocols and insights provided in this application note serve as a comprehensive starting point for developing and validating a robust method for the chiral separation of this compound.
References
- Tanaka, K., et al. (1999). Enantiomeric Separation of Branched Fatty Acids after Conversion with trans-2-(2,3-Anthracenedicarboximido)cyclohexanol. Bioscience, Biotechnology, and Biochemistry, 63(3), 558-561.
- Aboul-Enein, H. Y., & Ali, I. (2003).
- Huang, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883.
- Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-14.
- Mangelings, D., & Vander Heyden, Y. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 83, 277-287.
-
Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. Retrieved from [Link]
- Matarashvili, I., et al. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
- Okamoto, Y., & Ikai, T. (2008). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation.
-
LCGC International. (2022). Chiral Application Notes. Chromatography Online. Retrieved from [Link]
- Zotou, A., & Samanidou, V. (2005). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
- Bialer, M., et al. (2014). Stereoselective anticonvulsant and pharmacokinetic analysis of valnoctamide, a CNS-active derivative of valproic acid with low teratogenic potential. Epilepsia, 55(2), 279-287.
-
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ResearchGate. (n.d.). Structure of valproic acid and key 2nd generation analogs. Chiral... Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
- Deeb, S. E., & Wätzig, H. (2006). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology, 1-13.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Formyl-4-methylpentanoic acid, ethyl ester. PubChem Compound Database. Retrieved from [Link]
- Kuszpit, K., & Czarnocki, Z. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4937.
- Thakkar, R., et al. (2012). An Isocratic Method for Quantification of Valproic Acid and Its Related Impurities Using Ion Pair Reagent by Ultraperformance Liquid Chromatography.
-
National Institute of Standards and Technology. (n.d.). 2-Isothiocyanato-4-methylpentanoic acid ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pentanoic acid, 2-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methylpentanal. PubChem Compound Database. Retrieved from [Link]
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The Versatile Intermediate: Application Notes and Protocols for 2-Ethyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Unique Branched-Chain Carboxylic Acid
2-Ethyl-4-methylpentanoic acid, a structural isomer of valproic acid, is emerging as a chemical intermediate of significant interest, particularly in the fields of medicinal chemistry and materials science.[1][2] Its branched aliphatic structure imparts unique physicochemical properties, including high solubility in organic solvents and a liquid state at room temperature, making it a versatile building block in organic synthesis.[1] This guide provides an in-depth exploration of the applications of this compound as a chemical intermediate, complete with detailed, field-proven protocols for its key transformations.
Notably, research has suggested that this compound may exhibit a different biological profile compared to some of its structural analogs, such as certain valproic acid derivatives known for their embryotoxicity.[2] This distinction underscores its potential in the development of novel therapeutic agents with improved safety profiles. The carboxylic acid functionality serves as a reactive handle for a variety of chemical modifications, allowing for its incorporation into more complex molecular architectures.
This document will delve into the practical applications of this compound, providing detailed methodologies for its conversion into esters, amides, and other valuable derivatives. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental choices to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning. The table below summarizes key data for this compound.[1][3][4][5][6][7][8]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [3][4][5][6][7][8] |
| Molecular Weight | 144.21 g/mol | [3][4][5][6][7][8] |
| CAS Number | 108-81-6, 56640-31-4 | [3][4][5][6][7] |
| Appearance | Colorless to yellow oil | [1] |
| Boiling Point | 213-216 °C | [4] |
| Solubility | Highly soluble in organic solvents; limited solubility in water. | [1] |
| pKa (Predicted) | 4.82 ± 0.21 | [3] |
Core Synthetic Transformations: A Gateway to Diverse Molecular Scaffolds
The true utility of this compound as a chemical intermediate lies in the reactivity of its carboxylic acid group. This functional group can be readily converted into a variety of other functionalities, opening doors to a wide array of molecular designs. The following sections provide detailed protocols for three fundamental transformations: esterification, amidation, and reduction.
Caption: Key synthetic transformations of this compound.
Application Note 1: Synthesis of Ester Derivatives via Fischer and Steglich Esterification
Esters of this compound are valuable as fragrances, plasticizers, and as intermediates for further synthetic modifications.[1] Due to the steric hindrance around the carboxylic acid, standard esterification methods may require optimization. We present two robust protocols: the classic Fischer esterification for simple alcohols and the milder Steglich esterification for more sensitive or sterically demanding alcohols.
Protocol 1.1: Fischer Esterification for the Synthesis of Ethyl 2-Ethyl-4-methylpentanoate
This protocol utilizes an excess of the alcohol and a strong acid catalyst to drive the equilibrium towards the ester product.[4][7][9][10][11]
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), and absolute ethanol (10-20 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will cause pressure buildup.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield the pure product.
Protocol 1.2: Steglich Esterification for Sterically Hindered Alcohols
For more sensitive or sterically hindered alcohols where the harsh conditions of Fischer esterification are not suitable, the Steglich esterification offers a mild and efficient alternative.[1][2][12][13][14] This method utilizes a carbodiimide coupling agent and a nucleophilic catalyst.
Materials:
-
This compound
-
Alcohol (e.g., tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or EDC (1.1 eq) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.
-
If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous work-up.
-
Wash the filtrate/organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel.
Caption: Comparative workflow of Fischer and Steglich esterification.
Application Note 2: Synthesis of Amide Derivatives
Amides are fundamental functional groups in pharmaceuticals and biologically active molecules.[15] The synthesis of amides from this compound can be achieved using various coupling agents to activate the carboxylic acid.
Protocol 2.1: Amide Bond Formation using EDC/HOBt Coupling
This protocol is a widely used and reliable method for amide synthesis, particularly for less reactive amines.[3][5][6][15][16] The addition of 1-Hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization if chiral centers are present.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Activation: Add EDC (1.1 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.2 eq) followed by DIPEA or TEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.
Application Note 3: Reduction to 2-Ethyl-4-methylpentan-1-ol
The reduction of the carboxylic acid to the corresponding primary alcohol provides another versatile intermediate.[17] This alcohol can be used in the synthesis of ethers, esters (from the alcohol side), and alkyl halides.
Protocol 3.1: Reduction using Lithium Aluminum Hydride (LAH)
LAH is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. Caution: LAH reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Potassium Tartrate solution (Rochelle's salt)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend LAH (1.5-2.0 eq) in anhydrous THF or diethyl ether.
-
Acid Addition: Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LAH suspension via the dropping funnel at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching (Fieser work-up):
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add water (x mL, where x = grams of LAH used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).
-
Stir the resulting granular precipitate for 30 minutes.
-
Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
-
Work-up:
-
Filter the granular precipitate and wash thoroughly with ether or THF.
-
Separate the layers if Rochelle's salt was used.
-
Dry the combined organic filtrates/layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude alcohol by distillation.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile chemical intermediate. The protocols detailed in this guide provide a solid foundation for researchers to explore its synthetic potential. Its unique branched structure and favorable physical properties make it an attractive starting material for the synthesis of a wide range of organic molecules. As the demand for novel chemical entities with tailored properties continues to grow in the pharmaceutical and materials science sectors, the applications of this compound are poised to expand, offering exciting opportunities for innovation.
References
-
National Center for Biotechnology Information. Synthesis and evaluation of amino analogues of valproic acid. PubMed. [Link]
-
PrepChem. (n.d.). Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. [Link]
- Green, T. W., & Wuts, P. G. M. (2021). Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
- Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(27), 7374–7381.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
LookChem. (n.d.). This compound. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Isothiocyanato-4-methylpentanoic acid ethyl ester. NIST Chemistry WebBook. [Link]
-
Study.com. (n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?. [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500.
-
National Center for Biotechnology Information. (n.d.). 2,4-D 2-Ethyl-4-methylpentyl ester. PubChem. [Link]
-
Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?. [Link]
-
PubChemLite. (n.d.). This compound (C8H16O2). [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. [Link]
-
Organic Syntheses. (n.d.). 3-methylpentanoic acid. [Link]
-
MDPI. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methylpentanol. PubChem. [Link]
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Application Notes and Protocols for 2-Ethyl-4-methylpentanoic Acid in Biodegradable Lubricants
Abstract
The increasing global emphasis on environmental stewardship has catalyzed the demand for high-performance, biodegradable lubricants.[1][2][3] Synthetic esters, a prominent class of biodegradable base oils, offer a versatile platform for formulating lubricants with tailored properties.[4][5] This document provides a comprehensive technical guide for researchers and formulation scientists on the application of 2-Ethyl-4-methylpentanoic acid in the synthesis of neopentyl polyol ester base oils for biodegradable lubricants. We will explore the synthesis, formulation, and performance evaluation of these lubricants, highlighting the unique structural advantages conferred by this branched-chain carboxylic acid.
Introduction: The Imperative for Advanced Biodegradable Lubricants
Conventional mineral oil-based lubricants pose significant environmental risks due to their poor biodegradability and potential for long-term pollution.[3] An accidental spill of just one liter of mineral oil can contaminate up to one million liters of water.[6] Biodegradable lubricants, derived from renewable resources like vegetable oils or synthesized from carefully selected chemical building blocks, offer a sustainable alternative that minimizes environmental impact upon release.[1][2][3]
Early-generation biodegradable lubricants, often based on natural vegetable oils, exhibited performance limitations such as poor oxidative and hydrolytic stability.[7][8] The latest generation of synthetic biodegradable lubricants, particularly those based on synthetic esters, has overcome many of these drawbacks, offering enhanced performance that can even surpass that of their mineral oil counterparts.[7]
The Role of Synthetic Esters and Branched-Chain Carboxylic Acids
Synthetic esters are synthesized through the esterification of an alcohol with a carboxylic acid.[5] This process allows for precise control over the molecular structure, enabling the design of base oils with specific performance characteristics.[4][9] Neopentyl polyol esters, formed from the reaction of a neopentyl polyol (e.g., pentaerythritol, trimethylolpropane) with carboxylic acids, are particularly valued for their excellent thermal and oxidative stability due to the absence of labile hydrogen atoms on the beta-carbon of the polyol.[10][11]
The choice of the carboxylic acid is critical in determining the final properties of the ester base oil. The incorporation of branched-chain carboxylic acids, such as this compound, offers several distinct advantages over linear acids:
-
Improved Low-Temperature Properties: The branching in the acid structure disrupts the packing of the ester molecules, leading to a lower pour point and improved fluidity at low temperatures.[12]
-
Enhanced Hydrolytic Stability: Steric hindrance provided by the branched chains can protect the ester linkage from hydrolysis.
-
Increased Additive Solubility: The branched structure can improve the solubility of performance-enhancing additives.[12]
-
Maintained Biodegradability: While extensive branching can sometimes hinder biodegradability, carefully selected structures like this compound can be incorporated to create readily biodegradable esters.[12]
This guide will focus on leveraging these properties of this compound to create a high-performance, biodegradable lubricant base oil.
Synthesis of a Neopentyl Polyol Ester with this compound
This section details the synthesis of a pentaerythritol (PE) tetraester using a blend of this compound and a linear carboxylic acid (e.g., n-heptanoic acid). The inclusion of a linear acid helps to balance the viscosity and other properties of the final product.
Rationale for Reagent Selection
-
Pentaerythritol (PE): A neopentyl polyol with four hydroxyl groups, providing a compact structure with high thermal stability.[10]
-
This compound: The branched-chain acid to impart excellent low-temperature properties and hydrolytic stability.[12]
-
n-Heptanoic Acid: A linear acid to control viscosity and ensure a balance of properties. The use of mixed acids is a common strategy in ester synthesis.[12]
-
Catalyst (e.g., Tin (II) Oxalate): To facilitate the esterification reaction at a reasonable rate and temperature.
-
Nitrogen Sparging: To remove water, a byproduct of the reaction, and drive the equilibrium towards the formation of the ester.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a neopentyl polyol ester.
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble a 1 L, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet tube extending below the surface of the reactants, and a Dean-Stark trap with a condenser.
-
Charging Reactants: Charge the flask with pentaerythritol (1.0 mole), this compound (2.4 moles), and n-heptanoic acid (1.6 moles). This represents a 60:40 molar ratio of branched to linear acid. A slight excess of the total acid (e.g., 5%) can be used to ensure complete esterification of the polyol.
-
Catalyst Addition: Add the esterification catalyst, such as tin (II) oxalate, at a concentration of 0.1-0.3% by weight of the total reactants.
-
Reaction Initiation: Begin stirring and sparging with nitrogen at a low rate. Heat the mixture gradually using a heating mantle.
-
Esterification Reaction: Increase the temperature to approximately 220-240°C. Water will begin to co-distill with any excess acid and collect in the Dean-Stark trap. Maintain this temperature until the theoretical amount of water has been collected and the acid value of the reaction mixture drops below a target value (e.g., < 0.5 mg KOH/g). This typically takes several hours.
-
Purification:
-
Cool the reaction mixture to below 100°C.
-
Neutralize the remaining acidity by adding a slight excess of a basic solution (e.g., 5% sodium carbonate solution) and stirring.
-
Wash the crude ester with hot, deionized water several times until the washings are neutral.
-
Dry the ester under vacuum at an elevated temperature (e.g., 120°C) to remove residual water.
-
Filter the final product through a 1-micron filter to remove any solid impurities.
-
-
Characterization: Analyze the final ester base oil for its key properties as outlined in Section 4.
Formulation of a Biodegradable Hydraulic Fluid
The synthesized ester base oil can be formulated into a high-performance, biodegradable hydraulic fluid by the addition of an appropriate additive package.
Additive Selection Rationale
-
Anti-wear (AW) and Extreme Pressure (EP) Additives: To protect hydraulic system components under high load and pressure. Zinc-free (ashless) additives are preferred for environmental reasons.[6]
-
Antioxidants: To enhance the oxidative stability of the lubricant and extend its service life, especially at elevated temperatures. Aminic and phenolic antioxidants are commonly used.
-
Corrosion Inhibitors: To protect metal surfaces from rust and corrosion.
-
Pour Point Depressants (PPDs): While the branched-chain ester has good low-temperature properties, a PPD may be required to meet very low-temperature specifications.
-
Viscosity Index (VI) Improvers: If a higher viscosity index is required, a VI improver can be added. However, well-designed esters often have a naturally high VI.[9][13]
Formulation Protocol
-
Base Oil Preparation: Heat the synthesized ester base oil to 60-70°C in a blending vessel with gentle stirring.
-
Additive Incorporation: Add the pre-weighed additives to the heated base oil in the following order, ensuring each additive is fully dissolved before adding the next:
-
Pour Point Depressant (if required)
-
Anti-wear/Extreme Pressure Additive
-
Antioxidant
-
Corrosion Inhibitor
-
-
Blending: Continue stirring the mixture at 60-70°C for 1-2 hours to ensure a homogenous blend.
-
Quality Control: Take a sample of the final formulated lubricant for performance testing as described in Section 4.
Performance Evaluation Protocols
A series of standardized tests must be performed to validate the performance and biodegradability of the formulated lubricant.
Biodegradability Testing
Protocol: OECD 301B (CO₂ Evolution Test) / ASTM D5864
Principle: This test measures the amount of carbon dioxide produced by microorganisms as they consume the lubricant sample in an aqueous medium over a 28-day period.[6][14][15][16] The percentage of biodegradation is calculated based on the theoretical maximum CO₂ production.
Step-by-Step Methodology (Simplified):
-
Inoculum Preparation: Prepare an inoculum of microorganisms, typically from the effluent of a wastewater treatment plant.
-
Test Setup: Set up sealed test flasks containing a defined mineral medium, the inoculum, and the lubricant sample as the sole carbon source.[17] Control flasks (without the test substance) are also prepared.
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days with continuous stirring.
-
CO₂ Measurement: Periodically measure the CO₂ produced in each flask. This can be done by trapping the evolved CO₂ in a barium hydroxide solution and titrating the remaining hydroxide, or by using a CO₂ analyzer.
-
Calculation and Interpretation: Calculate the percentage of biodegradation. A result of >60% biodegradation within the 28-day period and within a 10-day window is required for the lubricant to be classified as "readily biodegradable".[6][7]
Physicochemical and Performance Properties
The following table summarizes the key performance tests, their corresponding ASTM standards, and the significance of the results.
| Property | ASTM Method | Significance |
| Kinematic Viscosity | ASTM D445 | Measures the fluid's resistance to flow at specific temperatures (typically 40°C and 100°C). Crucial for ensuring proper lubrication film thickness.[18] |
| Viscosity Index (VI) | ASTM D2270 | An empirical number indicating the effect of temperature change on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.[9][18] |
| Pour Point | ASTM D97 | The lowest temperature at which the oil will flow. Indicates the suitability for low-temperature applications.[18] |
| Flash Point | ASTM D92 | The lowest temperature at which vapors of the oil will ignite. A key safety parameter related to volatility.[5][18] |
| Oxidative Stability | ASTM D2272 (RPVOT) | Measures the resistance of the oil to oxidation under accelerated conditions. A longer RPVOT time indicates better oxidative stability and longer service life.[19][20] |
| Wear Prevention | ASTM D2266 (Four-Ball) | Evaluates the anti-wear properties of the lubricant by measuring the wear scar on steel balls under a specified load and speed.[18] |
| Hydrolytic Stability | ASTM D2619 | Assesses the lubricant's resistance to chemical decomposition in the presence of water. Important for applications where water contamination is possible. |
| Corrosion Prevention | ASTM D665 | Evaluates the ability of the oil to prevent the rusting of ferrous parts in the presence of water. |
Expected Performance and Data Interpretation
The use of this compound in the synthesis of a neopentyl polyol ester is expected to yield a base oil with a superior combination of properties compared to esters derived solely from linear acids or some vegetable oils.
Structure-Property Relationship Diagram
Caption: Relationship between molecular structure and lubricant properties.
Comparative Data Table
The following table provides typical, expected values for the synthesized ester base oil compared to a conventional mineral oil and a vegetable (canola) oil base stock.
| Property | Synthesized Ester (PE-C7/C8 branched) | Mineral Oil (ISO VG 46) | Canola Oil |
| Viscosity @ 40°C (cSt) | ~46 | 46 | ~38 |
| Viscosity @ 100°C (cSt) | ~8.5 | 6.8 | ~8.7 |
| Viscosity Index | >160[13] | ~100 | ~220 |
| Pour Point (°C) | < -40[12] | ~ -25 | ~ -20 |
| Flash Point (°C) | > 250[21] | ~ 220 | ~ 300 |
| Oxidative Stability (RPVOT, min) | > 800[19] | ~ 200 | < 100[22] |
| Biodegradability (OECD 301B) | Readily (>60%)[6] | Poorly (<20%) | Readily (>60%) |
| Hydrolytic Stability | Good | Excellent | Poor[8] |
Conclusion
The strategic incorporation of this compound into neopentyl polyol ester structures offers a robust pathway to developing high-performance, biodegradable lubricants. These lubricants can meet the demanding requirements of modern industrial applications while satisfying stringent environmental regulations. The protocols and data presented in this guide provide a solid foundation for researchers and formulators to explore and optimize the use of this versatile branched-chain carboxylic acid in the creation of next-generation sustainable lubricants.
References
- The Environmental Significance of Biodegradable Lubricants - Santie Oil Company. (2023-11-01).
- How biodegradable lubricants can support sustainable construction - Shell Global.
- A Comparative Analysis of the Tribological Properties of Dodecyl Oleate and Synthetic Ester Lubricants - Benchchem.
- The Secret of High Viscosity Index: Structural Advantages of Synthetic Ester Base Oil - Henan J&D Chemical. (2025-12-18).
- Why Synthetic Ester? Performance of Synthetic Ester Oil - Zhengzhou Chorus Lubricant Additive Co., Ltd. (2024-02-05).
- Novel Synthetic ‘Triangle Ester’ Lubricants: Useful Correlations for Wetting and Tribological Phenomena Over Common Engineering Substr
- Biodegradable lubricating oil: a sustainable choice - Pakelo. (2025-02-24).
- Synthetic esters: Beyond base oils - STLE.
- Biodegradable Lubricants - An Environmentally Safer Altern
- the environmental impact of lubricating oils: choosing eco-friendly options.
- Biodegradable lubricants: Working definitions, review of key applic
- Biodegradable Oils - How to Apply and Maintain - Machinery Lubric
- Ester Based Lubricants Deriwed From Renewable Resources - Tribology in Industry.
- In search of: The perfect biodegradable lubricant - STLE.
- CA2208143C - Biodegradable branched synthetic ester base stocks and lubricants formed there
- NEOPENTYL POLYOL ESTERS FOR JET ENGINE LUBRICANTS-EFFECT OF TRICRESYL PHOSPHATE ON THERMAL STABILITY AND CORROSIVITY - DTIC.
- New insight into the benefits of synthetic esters in challenging lubricating applic
- Synthetic Esters: Engineered to Perform - Machinery Lubric
- Evaluation of Different Readily Biodegradable Base Fluids in a Multi-Purpose Grease-Development Project - ASTM Digital Library. (2014-08-28).
- ASTM D5864 Biodegradability Testing and OECD 301B Biodegradability Testing: Understanding Biodegradability Standards for Lubricants - RespirTek, Inc. (2025-08-12).
- Neopentyl Polyol Ester Lubricants-Boundary Composition Limits - ACS Public
- How Biodegradable Oils Function in Hydraulic Environments - Elev
- ASTM D5864 Biodegradability Testing and OECD 301B Biodegradability Testing: Understanding Biodegradability Standards for Lubricants - Harvard. (2025-08-28).
- Environmentally Acceptable Lubricants - US EPA.
- ASTM D5864 and ASTM D6731, Lubricant Biodegrad
- Synthetic Ester Based Lubricants Long Life, Performance & Reliability - zslubes.
- New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method | ACS Omega - ACS Public
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Application Notes and Protocols for Investigating the Biological Effects of 2-Ethyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Valproic Acid Analog with Therapeutic Potential
2-Ethyl-4-methylpentanoic acid is a structural analog of valproic acid (VPA), a cornerstone therapeutic for epilepsy and bipolar disorder.[1][2] VPA's clinical utility is well-established; however, its use is hampered by significant adverse effects, including hepatotoxicity and teratogenicity.[1][3] This has spurred the development of VPA analogs with the aim of retaining therapeutic efficacy while improving the safety profile.
This compound has emerged as a compound of interest. Notably, unlike many VPA analogs, it does not appear to inhibit cardiomyocyte differentiation, suggesting a potentially lower risk of embryotoxicity.[4] As a branched-chain fatty acid, its biological activities may extend to the modulation of metabolic and inflammatory signaling pathways.[5][6]
This comprehensive guide provides a detailed experimental framework for the systematic investigation of the biological effects of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust starting point for researchers in academia and industry.
Section 1: Foundational Cytotoxicity Assessment
A critical first step in characterizing any novel compound is to determine its cytotoxic potential. This information is essential for establishing appropriate concentration ranges for subsequent, more detailed mechanistic studies. We will describe two standard and reliable methods: the MTT and Neutral Red Uptake assays.
Rationale for Cytotoxicity Testing
The primary objective of initial cytotoxicity testing is to determine the concentration of this compound that induces a 50% reduction in cell viability (the IC50 value). This allows for the selection of non-lethal concentrations for use in assays investigating more subtle biological effects, such as changes in gene expression or metabolic activity. Performing these assays in a relevant cell line (e.g., a hepatic cell line like HepG2, given VPA's known hepatotoxicity) is crucial.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
HepG2 cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Detailed Protocol: Neutral Red Uptake Assay
The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10][11]
Materials:
-
Same as for MTT assay, but with Neutral Red solution (50 µg/mL in sterile water) instead of MTT.
-
Destain solution (e.g., 1% acetic acid in 50% ethanol).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After compound treatment, remove the medium and add 100 µL of medium containing neutral red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red medium and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Read the absorbance at 540 nm.[10]
Data Presentation: Cytotoxicity
| Concentration (µM) | % Cell Viability (MTT) | % Cell Viability (Neutral Red) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98.1 ± 4.5 | 99.2 ± 3.9 |
| 10 | 95.3 ± 6.1 | 96.5 ± 5.3 |
| 50 | 82.7 ± 7.3 | 85.1 ± 6.7 |
| 100 | 55.4 ± 8.9 | 58.9 ± 7.8 |
| 250 | 25.8 ± 5.6 | 28.3 ± 6.2 |
| 500 | 5.2 ± 2.1 | 6.8 ± 2.5 |
Section 2: Genotoxicity Assessment
Assessing the genotoxic potential of a new chemical entity is a critical component of its safety evaluation. Here, we outline protocols for the bacterial reverse mutation assay (Ames test) for mutagenicity and the in vitro micronucleus assay for clastogenicity.
Rationale for Genotoxicity Testing
The Ames test is a widely used method to assess a compound's potential to induce gene mutations.[12][13] The in vitro micronucleus assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[14][15] Together, these assays provide a comprehensive initial screen for genotoxic potential, in line with regulatory guidelines.[16]
Experimental Workflow for Genotoxicity Assessment
Caption: Workflow for assessing the mutagenic and clastogenic potential of this compound.
Detailed Protocol: Ames Test (OECD 471)
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[12]
-
This compound
-
S9 fraction from Aroclor 1254-induced rat liver for metabolic activation
-
Minimal glucose agar plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of the test compound.
-
Treatment: In a test tube, combine the bacterial culture, the test compound, and either S9 mix or a buffer (for experiments without metabolic activation).
-
Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.[12]
Detailed Protocol: In Vitro Micronucleus Assay (OECD 487)
Materials:
-
Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes
-
Complete culture medium
-
This compound
-
Cytochalasin B
-
Hypotonic KCl solution
-
Fixative (methanol:acetic acid)
-
Staining solution (e.g., Giemsa)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with various concentrations of the test compound for a defined period (e.g., 3-6 hours with S9, or 24 hours without S9).[14]
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.[15]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining and Scoring: Stain the slides and score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[14]
Data Presentation: Genotoxicity
Ames Test Results
| Strain | Metabolic Activation | Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Induction |
| TA98 | -S9 | 0 | 25 ± 4 | 1.0 |
| 10 | 28 ± 5 | 1.1 | ||
| 100 | 30 ± 6 | 1.2 | ||
| +S9 | 0 | 35 ± 6 | 1.0 | |
| 10 | 38 ± 7 | 1.1 | ||
| 100 | 42 ± 8 | 1.2 |
In Vitro Micronucleus Assay Results
| Concentration (µM) | % Binucleated Cells with Micronuclei |
| Vehicle Control | 1.2 ± 0.3 |
| 10 | 1.4 ± 0.4 |
| 50 | 1.5 ± 0.5 |
| 100 | 1.6 ± 0.4 |
| Positive Control | 15.8 ± 2.1 |
Section 3: Metabolic Profiling
Given that this compound is a branched-chain fatty acid and an analog of VPA, which is known to affect lipid metabolism, investigating its impact on the cellular metabolome is crucial. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose.
Rationale for Metabolic Profiling
Metabolic profiling can provide a global snapshot of the biochemical changes induced by the compound.[10] This can reveal unexpected effects and generate new hypotheses about its mechanism of action. Specifically, we are interested in alterations in fatty acid metabolism, amino acid pathways, and central carbon metabolism.
Experimental Workflow for Metabolomic Analysis
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Definitive Structure Elucidation: ¹H and ¹³C NMR Spectral Assignment for 2-Ethyl-4-methylpentanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and chemical development, an unambiguous assignment of a molecule's structure is a foundational requirement for establishing identity, purity, and for understanding structure-activity relationships. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid.
We will move beyond a simple presentation of spectral data to explain the causal relationships between molecular structure and the resulting NMR signals. This guide synthesizes predictive analysis based on fundamental principles with a detailed, field-proven experimental protocol, ensuring that researchers can not only understand this specific assignment but also apply these principles to novel compounds. The methodologies described herein, including the use of Distortionless Enhancement by Polarization Transfer (DEPT), form a self-validating system for confident structural confirmation.
Molecular Structure and Symmetry Analysis
The first step in any spectral assignment is a thorough analysis of the target molecule's structure to identify unique atomic environments. The structure of this compound possesses a single chiral center at the C2 position. This lack of symmetry has profound consequences for the NMR spectrum, rendering chemically similar groups magnetically non-equivalent.
Figure 1: Structure of this compound with atom labeling.
Key Structural Insights for NMR:
-
Unique Carbons: There are 8 distinct carbon environments (C1-C5, C2', C2'', C4'). Therefore, eight signals are expected in the ¹³C NMR spectrum.
-
Unique Protons: There are 8 unique sets of protons. The presence of the C2 chiral center makes the two protons on C3 (H3a/H3b) and the two protons on the ethyl C2' (H2'a/H2'b) diastereotopic. This means they reside in different magnetic environments and will have distinct chemical shifts and couplings.
-
Diastereotopic Methyl Groups: The two methyl groups attached to C4 (C5 and C4') are also diastereotopic due to the C2 chiral center. They are expected to appear as two distinct doublets in the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Assignment
The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons.[1]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton. Electronegative atoms, like oxygen, deshield nearby protons, shifting their signals downfield (to a higher ppm value).[2]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines, described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.
Table 1: Predicted ¹H NMR Signal Assignment for this compound
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Assignment |
|---|---|---|---|---|
| H on COOH | 1H | 10.0 - 12.0 | Broad Singlet (br s) | Highly deshielded acidic proton, often exchanges with trace water, leading to broadening.[3][4] |
| H2 | 1H | 2.2 - 2.6 | Multiplet (m) | Alpha to the carbonyl group, significantly deshielded.[4] Coupled to five protons (H3a, H3b, H2'a, H2'b). |
| H4 | 1H | 1.6 - 2.0 | Multiplet (m) | Methine proton coupled to seven protons (H3a, H3b, 3xH5, 3xH4'). |
| H2'a, H2'b | 2H | 1.4 - 1.8 | Multiplet (m) | Diastereotopic methylene protons on the ethyl group. Coupled to H2 and the three H2'' protons. |
| H3a, H3b | 2H | 1.2 - 1.6 | Multiplet (m) | Diastereotopic methylene protons. Coupled to H2 and H4. |
| H2'' | 3H | 0.85 - 1.00 | Triplet (t) | Ethyl group methyl protons, coupled to the two H2' protons. Typical alkyl region. |
| H5 & H4' | 6H | 0.85 - 1.00 | Two Doublets (d) | Two diastereotopic methyl groups, each coupled to the single H4 proton. Expected to be two distinct doublets. |
Predicted ¹³C NMR and DEPT Spectral Assignment
The ¹³C NMR spectrum reveals the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a single line.[5] To differentiate carbon types (CH₃, CH₂, CH, and quaternary), DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential.[6][7][8]
-
DEPT-90: This experiment shows signals only for methine (CH) carbons.
-
DEPT-135: This experiment shows methine (CH) and methyl (CH₃) carbons as positive signals, and methylene (CH₂) carbons as negative signals. Quaternary and carbonyl carbons are absent.[9][10]
Table 2: Predicted ¹³C and DEPT NMR Signal Assignment for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Rationale for Assignment |
|---|---|---|---|---|
| C1 (C=O) | 175 - 185 | Absent | Absent | Carboxylic acid carbonyl carbon, highly deshielded.[3][11][12] Resonance is shifted upfield compared to ketones due to the resonance contribution of the second oxygen.[13] |
| C2 | 45 - 55 | Positive | Positive | Methine carbon alpha to the carbonyl group. |
| C3 | 38 - 45 | Absent | Negative | Methylene carbon in the main chain. |
| C4 | 30 - 38 | Positive | Positive | Methine carbon in the alkyl portion of the chain. |
| C2' | 23 - 30 | Absent | Negative | Methylene carbon of the ethyl group. |
| C4' & C5 | 18 - 25 | Absent | Positive | Two diastereotopic methyl carbons. |
| C2'' | 10 - 15 | Absent | Positive | Methyl carbon of the ethyl group. |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is critical for acquiring high-quality, reproducible NMR data. This workflow ensures sample integrity and optimal instrument performance.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
A. Sample Preparation
The goal of sample preparation is to create a homogeneous solution free of particulate matter that could interfere with the magnetic field.[14]
-
Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[15]
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for this non-polar analyte. The deuterium provides the signal used by the spectrometer to stabilize, or "lock," the magnetic field.[15][16]
-
Dissolution & Filtration: Gently agitate the vial to fully dissolve the sample. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Use a clean Pasteur pipette to transfer the solution into a high-quality, 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm, which corresponds to 0.55-0.7 mL, to optimize the shimming process.[15][17]
B. Instrument Parameters (400 MHz Spectrometer)
The choice of acquisition parameters directly impacts spectral quality and the reliability of quantitative data.[18]
Table 3: Recommended NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Rationale |
|---|---|---|---|
| ¹H NMR | Spectral Width (SW) | 12 - 16 ppm | Covers the full range of expected proton chemical shifts. |
| Acquisition Time (AQ) | 3 - 4 s | Allows for sufficient decay of the signal (FID) to achieve good resolution.[19] | |
| Relaxation Delay (D1) | 5 s | A longer delay ensures full relaxation of protons, which is crucial for accurate integration. | |
| Number of Scans (NS) | 8 - 16 | Averages out random noise to improve the signal-to-noise ratio (S/N). | |
| Pulse Angle | 30 - 45 degrees | Using a smaller pulse angle allows for a shorter relaxation delay if needed. | |
| ¹³C NMR | Spectral Width (SW) | 220 - 240 ppm | Covers the entire range of organic carbon chemical shifts.[20] |
| Acquisition Time (AQ) | 1 - 2 s | Balances resolution and sensitivity. | |
| Relaxation Delay (D1) | 2 s | Sufficient for qualitative analysis; integration is not typically performed on standard ¹³C spectra.[5] | |
| Number of Scans (NS) | 256 or more | A higher number of scans is required to compensate for the low natural abundance of ¹³C.[20] |
| DEPT | (DEPT-90 & DEPT-135) | (Use standard library parameters) | Instrument-optimized pulse sequences are highly reliable for spectral editing. |
C. Data Processing
-
Transformation and Correction: Apply a Fourier Transform to the raw Free Induction Decay (FID) data. Carefully phase each spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual proton signal appears at 7.26 ppm in the ¹H spectrum, and the carbon signal appears at 77.16 ppm in the ¹³C spectrum.
-
Analysis:
-
For ¹H NMR: Integrate all signals and analyze the splitting patterns to confirm proton counts and connectivity.
-
For ¹³C NMR: Correlate the broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra to assign each signal to its corresponding carbon type (CH₃, CH₂, CH, or C=O).
-
Conclusion
The comprehensive analysis of ¹H, ¹³C, and DEPT NMR spectra provides an unambiguous structural confirmation of this compound. By understanding the influence of the molecule's chiral center on creating diastereotopic protons and methyl groups, a detailed and accurate assignment of every signal is possible. The protocols outlined in this note represent a robust methodology for obtaining high-quality data, forming a critical component of the analytical workflow in drug development and chemical research. This integrated approach of predictive analysis and rigorous experimental practice ensures the highest level of scientific integrity and trustworthiness in molecular characterization.
References
-
Bagno, A., Rastrelli, F., & Saielli, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514–5525. [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]
-
University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
-
Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]
-
Western University. (2013). NMR SAMPLE PREPARATION. [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. [Link]
-
ResearchGate. (2015). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? [Link]
-
University of Wisconsin-Madison. (n.d.). Optimized Default 1H Parameters. [Link]
-
PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
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Application Note: Elucidating the Mass Spectrometry Fragmentation of 2-Ethyl-4-methylpentanoic Acid by GC-MS
Introduction
2-Ethyl-4-methylpentanoic acid is a branched-chain carboxylic acid with potential significance in various fields, including metabolomics and drug development, due to its structural similarity to other biologically active fatty acids. Understanding its mass spectral fragmentation behavior is crucial for its unambiguous identification and quantification in complex biological matrices. This application note provides a detailed guide to the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound and outlines a comprehensive protocol for its analysis using gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are designed to provide robust and reliable results for researchers in academia and industry.
The analysis of short-chain fatty acids (SCFAs) like this compound by GC-MS often requires derivatization to improve their volatility and chromatographic behavior.[1][2] This note will detail a common derivatization procedure, followed by the expected fragmentation pathways of the derivatized analyte, providing a complete workflow from sample preparation to spectral interpretation.
Predicted Electron Ionization (EI) Fragmentation Pattern
Key Fragmentation Mechanisms:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.[6][8] This can result in the loss of the ethyl group or the isobutyl group attached to the alpha-carbon.
-
McLafferty Rearrangement: Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement, leading to the formation of a characteristic radical cation and a neutral alkene.[5][8]
-
Loss of Functional Groups: The loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45) are also characteristic fragmentations for short-chain carboxylic acids.[5][6]
-
Branch-Point Fragmentation: The presence of branching at C2 (ethyl) and C4 (methyl) will influence the fragmentation, often leading to stable carbocations at these points.[9]
Expected Key Fragments:
A table summarizing the predicted m/z values and their corresponding fragment structures is provided below.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 144 | [C8H16O2]+• | Molecular Ion (M+) |
| 127 | [M - OH]+ | Loss of hydroxyl radical |
| 99 | [M - COOH]+ | Loss of carboxyl radical |
| 115 | [M - C2H5]+ | Alpha-cleavage: loss of ethyl radical |
| 87 | [M - C4H9]+ | Alpha-cleavage: loss of isobutyl radical |
| 74 | [C3H6O2]+• | McLafferty Rearrangement |
Experimental Protocol: GC-MS Analysis of this compound
This protocol details the derivatization of this compound followed by its analysis using GC-MS. Derivatization with a silylating agent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is recommended to enhance volatility and improve peak shape.[10]
Materials and Reagents
-
This compound standard
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Pyridine or other suitable solvent
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
GC-MS system with an electron ionization source
Workflow Diagram
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Step-by-Step Protocol
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like pyridine.
-
Derivatization:
-
GC-MS Parameters: The following are recommended starting parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
Predicted Fragmentation of the TBDMS Derivative
Derivatization with MTBSTFA will result in the formation of the tert-butyldimethylsilyl (TBDMS) ester of this compound. The fragmentation of this derivative will be different from the underivatized acid and is often more structurally informative.
Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways for the TBDMS derivative of this compound.
Conclusion
The identification of this compound in complex mixtures can be reliably achieved through GC-MS analysis following a straightforward derivatization procedure. By understanding the fundamental principles of mass spectral fragmentation for branched-chain carboxylic acids and their silyl derivatives, researchers can confidently interpret the resulting mass spectra. The protocols and expected fragmentation patterns detailed in this application note provide a solid foundation for the analysis of this and structurally related compounds.
References
-
Jasbi, P., et al. (2019). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PubMed Central. Available at: [Link]
-
Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]
-
Asante, D. A., et al. (2020). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]
-
de Wouters, T., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PubMed Central. Available at: [Link]
-
Nowak, A., et al. (2023). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. Available at: [Link]
-
Hofmann, M. A., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications. Available at: [Link]
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
-
Hofmann, M. A., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
- Supelco. (n.d.).
-
Neff, W. E., et al. (2006). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PubMed Central. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
- Smith, R. M. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-methylpentanoate. PubChem. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Pentanoic acid, 4-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C8H16O2). Available at: [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Application Note: Quantitative Analysis of 2-Ethyl-4-methylpentanoic Acid in Biological Matrices
Introduction: The Significance of Quantifying 2-Ethyl-4-methylpentanoic Acid
This compound is a branched-chain fatty acid (BCFA) that has garnered increasing interest in the scientific community. As a structural analog of the widely used pharmaceutical agent valproic acid, it serves as a crucial reference in toxicological and pharmacological studies.[1] Unlike some of its counterparts, (±)-2-ethyl-4-methyl pentanoic acid has been noted for its distinct biological activity, particularly its differential impact on cardiomyocyte differentiation, suggesting a potentially lower embryotoxicity.[1] The accurate quantification of this and other BCFAs in biological samples such as plasma, urine, and tissues is essential for understanding their metabolic pathways, pharmacokinetic profiles, and potential roles as biomarkers in various physiological and pathological states.
This application note provides a comprehensive, in-depth guide for the robust quantification of this compound in biological samples using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| CAS Number | 108-81-6 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Ethyl-4-methylvaleric acid, Isobutylbutyric acid | [2] |
| Physical State | Liquid | [3] |
| Solubility | Limited solubility in water, high solubility in organic solvents | [3] |
Methodology Overview: A Dual-Platform Approach
To provide flexibility and cater to the varying instrumentation available in research laboratories, this guide presents protocols for both GC-MS and LC-MS/MS.
-
GC-MS: A classic and robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert this compound into a more volatile and thermally stable ester.
-
LC-MS/MS: Offers high sensitivity and specificity, often without the need for derivatization. This technique is particularly advantageous for high-throughput analysis in complex biological matrices.
The logical workflow for the quantification of this compound is depicted below.
Caption: General workflow for the quantification of this compound.
Part 1: Sample Preparation Protocols
The choice of sample preparation protocol is critical for the removal of interfering matrix components and the efficient recovery of the analyte. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are presented as viable options.
Internal Standard Selection: The Key to Accuracy
For accurate quantification, the use of a stable isotope-labeled internal standard (IS) is highly recommended as it corrects for analyte loss during sample preparation and variations in instrument response.[4] Given that a deuterated standard for this compound may not be readily commercially available, a suitable alternative is a deuterated analog of a structurally similar branched-chain fatty acid, such as d7-isocaproic acid . If a stable isotope-labeled standard is not feasible, an odd-chain fatty acid like heptadecanoic acid (C17:0) can be used, although with potentially lower accuracy.[5]
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma and Urine
This protocol is adapted from established methods for the extraction of organic acids from biological fluids.[6]
Materials:
-
Plasma or Urine Sample
-
Internal Standard Solution (e.g., d7-isocaproic acid in methanol)
-
6 M Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Conical glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 500 µL of plasma or urine into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution.
-
Acidification: Acidify the sample to a pH of approximately 1-2 by adding 50 µL of 6 M HCl. This protonates the carboxylic acid group, making it more soluble in organic solvents.
-
Salting-Out: Add approximately 0.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.
-
Extraction: Add 5 mL of ethyl acetate to the tube. Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation of the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Re-extraction: Repeat the extraction (steps 5-7) with another 5 mL of ethyl acetate and combine the organic layers.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporation: Transfer the dried extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution/Derivatization: The dried residue is now ready for reconstitution (for LC-MS/MS) or derivatization (for GC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine
SPE can offer a cleaner extract compared to LLE and is amenable to automation. A polymeric reversed-phase sorbent is suitable for the extraction of short-chain fatty acids.[6]
Materials:
-
Plasma or Urine Sample
-
Internal Standard Solution
-
SPE Cartridges (e.g., Polymeric Reversed-Phase, 100 mg)
-
Methanol (HPLC grade)
-
Deionized Water
-
0.1 M Hydrochloric Acid (HCl)
-
Elution Solvent (e.g., Acetonitrile with 2% formic acid)
-
SPE Manifold
Procedure:
-
Sample Pre-treatment: Prepare the sample as described in steps 1-3 of the LLE protocol.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M HCl through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, dropwise rate.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove unretained, water-soluble impurities.
-
Drying: Dry the cartridge by applying a vacuum or positive pressure for 5-10 minutes.
-
Elution: Place a clean collection tube under the cartridge. Elute the analyte and internal standard by passing 2 x 1.5 mL of the elution solvent through the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution/Derivatization: The dried residue is now ready for reconstitution or derivatization.
Protocol 3: Tissue Homogenization and Extraction
Materials:
-
Tissue Sample (e.g., liver, brain)
-
Internal Standard Solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Ceramic bead homogenizer tubes
-
Tissue homogenizer
-
Extraction solvent (e.g., Acetonitrile)
Procedure:
-
Tissue Weighing: Weigh approximately 50-100 mg of frozen tissue.
-
Homogenization: Place the tissue in a ceramic bead homogenizer tube with 1 mL of ice-cold PBS and the internal standard. Homogenize until a uniform suspension is achieved.
-
Protein Precipitation and Extraction: Add 3 volumes of ice-cold acetonitrile to the tissue homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation and Reconstitution/Derivatization: Evaporate the supernatant to dryness and proceed with reconstitution or derivatization as for plasma and urine samples.
Caption: Sample preparation workflows for LLE and SPE.
Part 2: Instrumental Analysis
GC-MS Analysis
Derivatization:
Prior to GC-MS analysis, the carboxylic acid group of this compound must be derivatized to increase its volatility and thermal stability. A common and effective derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[6]
Derivatization Protocol:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Provides good separation of fatty acid methyl esters and silyl derivatives.[7] |
| Injection Mode | Splitless | For maximizing sensitivity with trace-level samples. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | An optimized temperature ramp is crucial for separating the analyte from matrix components. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity compared to full scan mode. |
| Selected Ions | To be determined empirically by injecting a derivatized standard. Likely ions would include the molecular ion (M+) and characteristic fragments. | Monitoring specific ions increases the signal-to-noise ratio. |
LC-MS/MS Analysis
Reconstitution:
For LC-MS/MS analysis, the dried extract should be reconstituted in a solvent compatible with the mobile phase.
Reconstitution Protocol:
-
Add 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to the dried extract.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for injection.
LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of small organic acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, then re-equilibrate | A gradient elution is necessary to separate the analyte from polar and non-polar matrix components. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| MS Ion Source | Electrospray Ionization (ESI), Negative Ion Mode | Carboxylic acids are readily deprotonated in negative ion mode, leading to high sensitivity. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantitative analysis.[8] |
| MRM Transitions | Analyte: 143.1 > 99.1 (Quantifier), 143.1 > 57.1 (Qualifier) IS (d7-isocaproic acid): 124.1 > 80.1 | Precursor ion is [M-H]⁻. Product ions are generated from collision-induced dissociation and are specific to the analyte's structure. These are proposed transitions and must be optimized empirically. |
Part 3: Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended application. The validation parameters outlined below are based on the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]
Caption: Key parameters for bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | At least 6 non-zero standards, with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy | To determine the closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | To assess the degree of scatter in the data. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | To evaluate the efficiency of the extraction process. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a detailed and robust framework for the quantification of this compound in various biological matrices. By offering protocols for both GC-MS and LC-MS/MS, researchers can select the methodology that best suits their laboratory's capabilities and analytical needs. Adherence to the outlined sample preparation, instrumental analysis, and method validation procedures will ensure the generation of high-quality, reliable, and reproducible data, which is paramount for advancing our understanding of the role of branched-chain fatty acids in health and disease.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Han, X., Yang, K., & Gross, R. W. (2012). Multi-dimensional mass spectrometry-based shotgun lipidomics and novel strategies for lipidomic analyses. Mass spectrometry reviews, 31(1), 134–178. [Link]
-
Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PloS one, 17(4), e0267352. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
PubChem. This compound. [Link]
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Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
-
ResearchGate. Standard SCFA and SA as internal standard showing three profiles of...[Link]
-
Agilent Technologies. (2020). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. [Link]
-
Zhang, X., et al. (2017). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Journal of Chromatography B, 1060, 244-251. [Link]
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Zhao, L., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 282. [Link]
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Agilent Technologies. (2020). Lipidomic Analysis of Human Plasma Using Bond Elut Lipid Extraction with LC/Q-TOF. [Link]
-
Zheng, X., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Separations, 11(9), 270. [Link]
-
PrepChem.com. Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. [Link]
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- 6. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Note: Stereoselective Synthesis of (R)-2-Ethyl-4-methylpentanoic Acid Utilizing an Evans Chiral Auxiliary
Abstract
This application note provides a detailed protocol for the stereoselective synthesis of (R)-2-Ethyl-4-methylpentanoic acid, a chiral building block of interest in pharmaceutical and materials science. The described methodology leverages the well-established Evans asymmetric alkylation, employing a chiral oxazolidinone auxiliary to control the stereochemistry at the α-carbon.[1][2][3] This robust and highly diastereoselective method allows for the preparation of the target carboxylic acid in high enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction
Chiral carboxylic acids are ubiquitous structural motifs in a vast array of biologically active molecules and advanced materials. The precise control of stereochemistry is paramount, as different enantiomers of a compound often exhibit distinct pharmacological or material properties.[1] (R)-2-Ethyl-4-methylpentanoic acid is a valuable chiral synthon, and its enantiomerically pure form is crucial for the development of novel therapeutics and functional materials.
Traditional methods for obtaining enantiomerically pure compounds, such as chiral resolution, can be inefficient. Asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer, offers a more elegant and efficient approach.[3] The Evans oxazolidinone auxiliaries, derived from readily available amino alcohols, are powerful tools for the asymmetric alkylation of carboxylic acid derivatives, consistently providing high levels of stereocontrol.[1][2][4] This application note details a reliable, multi-step synthesis of (R)-2-Ethyl-4-methylpentanoic acid using an Evans chiral auxiliary, from the acylation of the auxiliary to the final purification of the target acid.
Synthetic Strategy
The overall synthetic strategy involves a three-stage process, as depicted in the workflow diagram below. The key step is the diastereoselective alkylation of a chiral N-acyloxazolidinone enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby establishing the desired stereocenter.
Figure 1. Overall workflow for the synthesis of (R)-2-Ethyl-4-methylpentanoic acid.
Experimental Protocols
Materials and Reagents
All reagents should be of high purity and used as received from commercial suppliers, unless otherwise noted. Anhydrous solvents should be used for all reactions.
| Reagent/Material | Supplier | Grade |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Sigma-Aldrich | ≥98% |
| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | |
| Diisopropylamine | Sigma-Aldrich | ≥99.5% |
| Butyryl chloride | Sigma-Aldrich | 99% |
| Ethyl iodide | Sigma-Aldrich | 99% |
| Lithium hydroxide monohydrate | Sigma-Aldrich | ≥98% |
| Hydrogen peroxide (30% solution) | Sigma-Aldrich | |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7% |
| Saturated aqueous NH4Cl | ||
| Saturated aqueous NaHCO3 | ||
| Brine | ||
| Anhydrous MgSO4 |
PART 1: Synthesis of (4R,5S)-3-(butanoyl)-4-methyl-5-phenyloxazolidin-2-one
This procedure details the acylation of the chiral auxiliary.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq).
-
Dissolution: Dissolve the auxiliary in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: Add butyryl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the pure N-butyryloxazolidinone.
PART 2: Diastereoselective Alkylation
This is the key stereochemistry-defining step.
-
LDA Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Enolate Formation: To a solution of the N-butyryloxazolidinone (1.0 eq) from Part 1 in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to -20 °C over 2 hours.
-
Quenching: Quench the reaction with saturated aqueous NH4Cl.
-
Work-up: Follow the extraction, washing, and drying procedures as described in Part 1.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
PART 3: Cleavage of the Chiral Auxiliary
This final step liberates the target carboxylic acid.
-
Dissolution: Dissolve the purified alkylated product (1.0 eq) from Part 2 in a 4:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add aqueous hydrogen peroxide (30%, 4.0 eq), followed by lithium hydroxide monohydrate (2.0 eq).
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3).
-
Auxiliary Removal: Concentrate the reaction mixture to remove the THF. Extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.
-
Acidification and Extraction: Acidify the aqueous layer to pH 1-2 with concentrated HCl. Extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield (R)-2-Ethyl-4-methylpentanoic acid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or by converting the carboxylic acid to a diastereomeric ester or amide and analyzing by NMR or achiral chromatography.
Expected Results
The described protocol is expected to yield (R)-2-Ethyl-4-methylpentanoic acid with high diastereoselectivity in the alkylation step (typically >95:5 dr) and consequently, high enantiomeric excess in the final product. Overall yields for the three-step sequence are generally in the range of 60-80%.
| Step | Product | Typical Yield | Key Analytical Data |
| 1 | N-Butyryloxazolidinone | 85-95% | ¹H NMR, ¹³C NMR |
| 2 | Alkylated Imide | 70-85% | ¹H NMR, Chiral HPLC (for dr) |
| 3 | (R)-2-Ethyl-4-methylpentanoic Acid | 80-90% | ¹H NMR, ¹³C NMR, Chiral HPLC (for ee) |
Troubleshooting
-
Low yield in acylation: Ensure all reagents and solvents are anhydrous. Incomplete deprotonation can be addressed by titrating the n-butyllithium solution prior to use.
-
Low diastereoselectivity in alkylation: Ensure the enolization and alkylation are performed at a sufficiently low temperature (-78 °C). The purity of the starting N-acyloxazolidinone is also critical.
-
Incomplete auxiliary cleavage: Ensure vigorous stirring during the hydrolysis step to facilitate the biphasic reaction. If the reaction is sluggish, a slight increase in temperature (to room temperature) can be considered, though this may risk side reactions.
Conclusion
The use of an Evans chiral auxiliary provides a reliable and highly stereoselective route to (R)-2-Ethyl-4-methylpentanoic acid. The methodology is well-documented, and the protocols are robust, making it a suitable method for both academic research and process development in the pharmaceutical industry. The ability to recover and reuse the chiral auxiliary adds to the economic and environmental viability of this synthetic approach.
References
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary A Multistep Asymmetric - Chemistry - Williams College.
- Asymmetric Alkylation of Enol
- Asymmetric Synthesis using Chiral Bases: Enantioselective a-Alkylation of Carboxylic Acids - ElectronicsAndBooks.
- A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis - Benchchem.
- Chiral auxiliary - Wikipedia.
- Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones | Journal of the American Chemical Society.
Sources
Application Note & Protocol: Stereoselective Synthesis of (S)-2-Ethyl-4-methylpentanoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the stereoselective synthesis of (S)-2-Ethyl-4-methylpentanoic acid, a chiral building block of interest in pharmaceutical and materials science. We present a robust and well-documented strategy employing an Evans' chiral auxiliary, specifically (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to control the stereochemistry at the α-carbon. This application note elaborates on the underlying principles of the synthetic strategy, provides a detailed, step-by-step protocol from acylation of the auxiliary to its final cleavage, and includes methods for in-process control and final product analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology.
Introduction: The Significance of Chiral Carboxylic Acids
Enantiomerically pure carboxylic acids are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The specific stereochemistry of these compounds is often critical to their pharmacological or biological function. (S)-2-Ethyl-4-methylpentanoic acid is a valuable chiral synthon, and its controlled synthesis is a key step in the development of more complex molecules. The use of chiral auxiliaries is a powerful and reliable strategy to introduce stereocenters with a high degree of predictability and control.[1] This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.[1]
Among the various chiral auxiliaries developed, the oxazolidinones introduced by David A. Evans have proven to be exceptionally versatile and effective for the asymmetric synthesis of α-substituted carboxylic acids.[1][2] This application note will focus on a detailed protocol utilizing an Evans' oxazolidinone for the synthesis of the title compound.
Strategic Overview: The Evans' Chiral Auxiliary Approach
The stereoselective synthesis of (S)-2-Ethyl-4-methylpentanoic acid via the Evans' chiral auxiliary method can be dissected into three key stages:
-
Acylation: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 4-methylpentanoyl chloride to form the corresponding N-acyl oxazolidinone.
-
Diastereoselective Alkylation: The resulting prochiral enolate is generated by treatment with a strong base and subsequently alkylated with ethyl iodide. The steric hindrance provided by the substituent on the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high diastereomeric excess of the desired product.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the target (S)-2-Ethyl-4-methylpentanoic acid and recover the auxiliary.
This overall workflow is depicted in the diagram below:
Caption: Overall workflow for the synthesis of (S)-2-Ethyl-4-methylpentanoic acid.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 102029-44-7 | Major Suppliers | >99% | Chiral Auxiliary |
| 4-Methylpentanoyl chloride | 38444-96-9 | Major Suppliers | >98% | Acylating Agent |
| n-Butyllithium (n-BuLi) | 109-72-8 | Major Suppliers | 2.5 M in hexanes | Strong Base for Deprotonation |
| Diisopropylamine | 108-18-9 | Major Suppliers | >99.5% | Precursor for LDA |
| Tetrahydrofuran (THF) | 109-99-9 | Major Suppliers | Anhydrous, >99.9% | Reaction Solvent |
| Ethyl iodide | 75-03-6 | Major Suppliers | >99% | Alkylating Agent |
| Lithium hydroxide (LiOH) | 1310-65-2 | Major Suppliers | >98% | Reagent for Cleavage |
| Hydrogen peroxide (H₂O₂) | 7722-84-1 | Major Suppliers | 30% in H₂O | Reagent for Cleavage |
| Diethyl ether | 60-29-7 | Major Suppliers | Anhydrous | Extraction Solvent |
| Saturated aqueous NH₄Cl | N/A | In-house prep. | N/A | Quenching solution |
| Saturated aqueous NaHCO₃ | N/A | In-house prep. | N/A | Aqueous wash |
| Brine | N/A | In-house prep. | N/A | Aqueous wash |
| Anhydrous MgSO₄ | 7487-88-9 | Major Suppliers | N/A | Drying agent |
Safety Precautions: n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine and 4-methylpentanoyl chloride are corrosive and toxic. Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood. Hydrogen peroxide is a strong oxidant.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed under an inert atmosphere (nitrogen or argon).
Step 1: Acylation of the Chiral Auxiliary
This step attaches the 4-methylpentanoyl group to the chiral auxiliary.
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will turn pale yellow. Stir for 30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve 4-methylpentanoyl chloride (1.1 eq) in a small amount of anhydrous THF.
-
Add the solution of 4-methylpentanoyl chloride to the lithium salt of the auxiliary at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-methylpentanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure acylated auxiliary.
Step 2: Diastereoselective Alkylation
This is the key stereochemistry-defining step where the ethyl group is introduced. The bulky phenyl group on the auxiliary directs the ethyl iodide to the opposite face of the enolate.
Caption: Stereochemical model for the diastereoselective alkylation.
Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) in situ. In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool to -78 °C and slowly add n-butyllithium (1.15 eq). Stir for 30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve the purified N-(4-methylpentanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution of the acylated auxiliary to -78 °C.
-
Slowly add the freshly prepared LDA solution to the acylated auxiliary solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add ethyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
In-process control: At this stage, the diastereomeric ratio can be determined by ¹H NMR spectroscopy or by GC analysis.[3][4][5] The signals of the α-proton or other nearby protons of the two diastereomers will be distinct and can be integrated to determine the ratio. A high diastereomeric ratio (>98:2) is expected.
-
Purify the product by flash column chromatography to separate the major diastereomer.
Step 3: Auxiliary Cleavage
This final step removes the chiral auxiliary to yield the desired carboxylic acid. The use of lithium hydroperoxide is a mild and effective method that minimizes the risk of epimerization.[6][7]
Protocol:
-
Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (4.0 eq) to the solution.
-
Then, add an aqueous solution of lithium hydroxide (2.0 eq) dropwise. The reaction is exothermic, so maintain the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq) at 0 °C to decompose the excess peroxide.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Wash the aqueous residue with dichloromethane (3 x volume of aqueous layer) to recover the chiral auxiliary. The auxiliary can be purified by recrystallization.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidic aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-Ethyl-4-methylpentanoic acid.
-
The final product can be further purified by distillation or chromatography if necessary.
Characterization and Quality Control
| Analysis Method | Expected Outcome |
| ¹H and ¹³C NMR | Spectra should be consistent with the structure of (S)-2-Ethyl-4-methylpentanoic acid. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product should be observed. |
| Chiral HPLC/GC | The enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral stationary phase. An e.e. of >98% is expected.[8] |
| Optical Rotation | The specific rotation of the final product should be measured and compared to the literature value for the (S)-enantiomer. |
Conclusion
The protocol detailed in this application note provides a reliable and highly stereoselective method for the synthesis of (S)-2-Ethyl-4-methylpentanoic acid. The use of the Evans' oxazolidinone chiral auxiliary ensures excellent control over the stereochemistry of the α-carbon. The explanations provided for each step are intended to give researchers a thorough understanding of the reaction, facilitating its implementation and any necessary troubleshooting. This methodology is a valuable tool for the synthesis of this and other chiral carboxylic acids for applications in drug discovery and development.
References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOBn and LiSBn. UQ eSpace. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. [Link]
-
The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. ResearchGate. [Link]
-
Evans enolate alkylation-hydrolysis. University of California, Irvine. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary A Multistep Asymmetric. Williams College. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]
-
Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Asymmetric Alkylation of Enolates. Harvard University. [Link]
-
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link]
-
Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses Procedure. [Link]
-
Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Request PDF. [Link]
-
Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. PrepChem.com. [Link]
-
Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Springer Nature Experiments. [Link]
-
Separation of Pentanoic acid, 4-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
2-Ethyl-4-methylpentanoic acid. PubChem - NIH. [Link]
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]
-
Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. the NIST WebBook. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. [Link]
-
2-Ethyl-3-hydroxy-4-methylpentanoic acid. PubChem. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-4-methylpentanoic Acid
Introduction
Welcome to the technical support center for the synthesis of 2-Ethyl-4-methylpentanoic acid (CAS No. 108-81-6).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable branched-chain carboxylic acid.[4] this compound serves as a key building block in various chemical syntheses and has potential applications in pharmaceuticals.[1][4][5] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy effectively.
The primary focus of this guide is the direct α-alkylation of 4-methylpentanoic acid via a lithiodianion intermediate, a robust and efficient method. We will explore the critical parameters of this reaction, address common pitfalls, and answer frequently asked questions to ensure your success.
Recommended Synthesis: α-Alkylation via Lithiodianion
The most direct and high-yielding approach for synthesizing this compound is the deprotonation of 4-methylpentanoic acid with a strong, non-nucleophilic base to form a dianion, followed by alkylation with an ethyl halide. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strength and steric bulk, which minimizes side reactions.[6][7][8]
Overall Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the LDA-mediated alkylation of 4-methylpentanoic acid.[9]
Materials:
-
4-Methylpentanoic acid (Isovaleric acid)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol Steps:
-
LDA Preparation (In situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF and cool to -15 °C in an ice-salt bath.
-
Slowly add diisopropylamine (2.2 equivalents) via syringe.
-
Add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature below 0 °C.
-
Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of LDA.
-
-
Dianion Formation:
-
Cool the freshly prepared LDA solution to -15 °C.
-
Slowly add a solution of 4-methylpentanoic acid (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -5 °C.
-
After the addition is complete, allow the reaction mixture to warm to 5 °C and stir for 30 minutes. The formation of the lithiodianion is critical for successful C-alkylation.[9]
-
-
Alkylation:
-
Add ethyl iodide (1.1 equivalents) dropwise to the dianion solution at 5 °C.
-
After the addition, allow the reaction to warm to room temperature (approx. 20 °C) and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by adding water.
-
Acidify the mixture to pH 1-2 with concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted starting material, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by fractional distillation under reduced pressure.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My yield is significantly lower than expected. What are the likely causes?
A1: Low yield is a frequent issue that can often be traced back to a few critical areas:
-
Moisture Contamination: LDA is an extremely strong base and will be quenched by any protic source, especially water.[7] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Even atmospheric moisture can be problematic, so maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
Incomplete Dianion Formation: The deprotonation of the carboxylic acid to form the dianion is crucial. If insufficient LDA is used or the reaction time is too short, the monoanion (carboxylate) will predominate. The carboxylate is not nucleophilic enough to react with ethyl iodide. Always use a slight excess of LDA (at least 2.2 equivalents) to ensure complete formation of the dianion.
-
Poor Quality Reagents: The concentration of n-BuLi solutions can decrease over time. It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity. Similarly, ensure the 4-methylpentanoic acid and ethyl iodide are pure.
-
Sub-optimal Reaction Temperature: Temperature control is vital. During dianion formation, keeping the temperature low (-15 to -5 °C) prevents side reactions.[9] During the addition of ethyl iodide, allowing the temperature to rise too quickly can lead to undesired side reactions.
Q2: I'm observing significant amounts of an unknown byproduct. What could it be?
A2: The most likely byproduct is the ester, ethyl 4-methylpentanoate.
-
Cause (O-Alkylation): This occurs if the alkylation happens on the oxygen atom of the carboxylate instead of the α-carbon. This is favored if the dianion has not formed completely. The monoanion (carboxylate) is an ambident nucleophile, and while C-alkylation is generally favored with the corresponding dianion, O-alkylation can occur if only one equivalent of base is used or if conditions are not optimal.
-
Solution: The key to preventing O-alkylation is to ensure the complete formation of the lithiodianion by using at least two equivalents of a strong, non-nucleophilic base like LDA.[6][7] The dianion structure directs the alkylation specifically to the α-carbon.
Caption: Competing C-alkylation vs. O-alkylation pathways from the monoanion.
Q3: The reaction mixture turned dark brown/black after adding n-BuLi or the starting material. Is this normal?
A3: A color change to yellow or light orange is typical for enolate solutions. However, a dark brown or black color often indicates decomposition. This can be caused by:
-
Local Hotspots: Adding reagents too quickly can create localized areas of high temperature, leading to decomposition of the LDA or the enolate. Always add reagents slowly and with efficient stirring to dissipate heat.
-
Reactive Impurities: Impurities in the starting materials or solvent (e.g., peroxides in THF) can react with the strong base and cause decomposition. Always use freshly distilled or inhibitor-free anhydrous solvents.
Q4: How can I effectively remove the diisopropylamine byproduct during work-up?
A4: Diisopropylamine is a basic, water-soluble amine. During the acidic work-up (acidifying to pH 1-2 with HCl), the amine is protonated to form diisopropylammonium chloride. This salt is highly soluble in the aqueous layer and will be efficiently removed from the organic layer during the extraction phase. A final wash of the combined organic layers with a dilute acid solution (e.g., 1M HCl) can ensure its complete removal before drying.
Mechanism Deep Dive: The Role of the Lithiodianion
Understanding the mechanism is key to troubleshooting. The use of two equivalents of LDA sequentially deprotonates both the carboxylic acid proton (most acidic) and one of the α-hydrogens.
Caption: Stepwise mechanism showing formation and reaction of the lithiodianion.
The formation of the dianion (Node C) is the critical step. The negative charge on the α-carbon makes it a potent nucleophile, which then attacks the ethyl iodide in a classic SN2 reaction.[6] This directed reactivity is why this method is superior to methods that generate only the monoanion.
Frequently Asked Questions (FAQs)
Q1: Why is LDA the preferred base? Can I use sodium hydride (NaH) or sodium ethoxide?
A1: The choice of base is critical for the success of this reaction.
-
LDA (Lithium Diisopropylamide): LDA is a very strong (pKa of diisopropylamine is ~36), sterically hindered, non-nucleophilic base.[7][8] Its strength is sufficient to deprotonate the weakly acidic α-hydrogen of the carboxylate. Its bulk prevents it from acting as a nucleophile and adding to any electrophilic species in the mixture.[10]
-
Sodium Hydride (NaH): While NaH is a strong base, it is often less effective for generating the dianion in high concentration. Its heterogeneous nature can lead to slow and incomplete reactions.[7]
-
Sodium Ethoxide (NaOEt): This base is not strong enough (pKa of ethanol is ~16) to deprotonate the α-carbon of the carboxylate intermediate. It will only deprotonate the carboxylic acid proton, leading to the monoanion and subsequent O-alkylation if an alkyl halide is added.[7]
Q2: Are there viable alternative synthetic routes to this compound?
A2: Yes, the malonic ester synthesis is a classic alternative.[11][12] This route involves:
-
Alkylation of diethyl malonate with isobutyl bromide.
-
A second alkylation of the resulting ester with ethyl iodide.
-
Hydrolysis of the diester to a dicarboxylic acid.
-
Decarboxylation upon heating to yield the final product.
Comparison of Routes:
| Feature | LDA-mediated Alkylation | Malonic Ester Synthesis |
| Steps | 2 (Deprotonation/Alkylation) | 4 (Alkylation, Alkylation, Hydrolysis, Decarboxylation) |
| Atom Economy | High | Lower (loses CO₂ and ethanol) |
| Reagents | Requires strong, pyrophoric base (n-BuLi) | Uses less hazardous bases (e.g., NaOEt) |
| Control | Excellent control of mono-alkylation | Risk of dialkylation at the first stage can be an issue. |
While the malonic ester synthesis is a valid method, the direct alkylation via the lithiodianion is generally more efficient and atom-economical for this specific target.[13][14][15]
Q3: What are the best analytical methods to confirm my product's identity and purity?
A3: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity. It will separate your product from any unreacted starting material, diisopropylamine, and potential side products like the O-alkylated ester. The mass spectrum will confirm the molecular weight (144.21 g/mol ).[1][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The spectra will show characteristic peaks for the ethyl and isobutyl fragments, as well as the methine proton at the α-position.
-
Infrared (IR) Spectroscopy: This will show a strong, broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).[16]
References
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Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. PrepChem.com. [Link]
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Alkylation With LDA Mechanism | Organic Chemistry. YouTube. [Link]
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This compound | C8H16O2 | CID 164536. PubChem - NIH. [Link]
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Using LDA to Form an Enolate Ion. Chemistry LibreTexts. [Link]
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Alkylation With LDA. Coconote. [Link]
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α-Substitution Reactions in Carboxylic Acids and Derivatives. RSC book. [Link]
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Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. Study.com. [Link]
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Synthesis of substituted carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
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Show how you could use a malonic ester synthesis to prepare the following... Filo. [Link]
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Esterification via Alkylation. YouTube. [Link]
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Malonic ester synthesis (of carboxylic acids). Online Chemistry notes. [Link]
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Alkylation. Wikipedia. [Link]
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How can we prepare 4-methylpentanoic acid from Malonic ester? Quora. [Link]
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Butyl 2-ethyl-4-methylpentanoate. PubChem. [Link]
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2-Formyl-4-methylpentanoic acid, ethyl ester. PubChem. [Link]
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Technical Support Center: Troubleshooting Low Purity in 2-Ethyl-4-methylpentanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Ethyl-4-methylpentanoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve purity issues encountered during this synthesis. This resource moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed, effective decisions in your work.
Section 1: Diagnosis of Low Purity
Before troubleshooting, it's critical to identify the nature of the impurity. A multi-technique approach is often the most effective for a comprehensive diagnosis.
Q1: My final product shows low purity after synthesis. What is the first step to identify the contaminants?
A1: The crucial first step is to characterize the crude product to understand what impurities are present. Simply observing a low yield or an off-color oil is insufficient for effective troubleshooting.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): This is a rapid, inexpensive first-pass technique. Spot your crude product alongside the starting materials (e.g., diethyl malonate, 1-bromo-2-methylpropane, ethyl iodide). The presence of spots corresponding to starting materials indicates an incomplete reaction. Additional spots suggest the formation of side-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is arguably the most powerful tool for this analysis. It will separate the components of your crude mixture and provide the molecular weight of each, allowing for the direct identification of unreacted starting materials, intermediates, and common side-products like the dialkylated ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information. Comparing the crude product's spectrum to the known spectrum of pure this compound will reveal impurity signals. For instance, residual ethyl ester groups from an incomplete hydrolysis will show characteristic triplets and quartets.[1]
The following diagram outlines a logical workflow for diagnosing purity issues.
Caption: Initial diagnostic workflow for low-purity product.
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Name | Source | ¹H NMR Key Signals (approx. δ) | Mass Spec (EI) Key Info |
| Diethyl malonate | Unreacted Starting Material | 4.2 (q, 4H), 3.4 (s, 2H), 1.3 (t, 6H) | M⁺ = 160 |
| Diethyl ethyl(isobutyl)malonate | Dialkylated Intermediate | Multiple overlapping alkyl signals | M⁺ = 244 |
| Ethyl 2-ethyl-4-methylpentanoate | Incomplete Hydrolysis | 4.1 (q, 2H), 1.2 (t, 3H) | M⁺ = 172 |
| 4-methylpentanoic acid | Incomplete Second Alkylation | Absence of ethyl group signals | M⁺ = 116 |
| Isobutene | Elimination Side-Product | Gaseous, not typically seen in product | M⁺ = 56 |
Section 2: Troubleshooting the Malonic Ester Synthesis Pathway
The malonic ester synthesis is a robust method for preparing substituted carboxylic acids like this compound.[2][3] However, low purity often originates from side-reactions during the alkylation steps. The synthesis proceeds via sequential alkylation of diethyl malonate, first with an isobutyl group and then an ethyl group (or vice versa), followed by hydrolysis and decarboxylation.[4]
Q2: My GC-MS analysis shows a significant peak with a mass of 244, which I suspect is a dialkylated product. What causes this and how can I prevent it?
A2: This is a classic side-reaction in malonic ester synthesis. The impurity is likely diethyl ethyl(isobutyl)malonate, where both acidic alpha-protons on the diethyl malonate have been substituted.
Causality: The mono-alkylated intermediate, for instance, diethyl isobutylmalonate, still possesses one acidic proton on the α-carbon.[5][6] The strong base used in the reaction (e.g., sodium ethoxide) can deprotonate this intermediate, creating a new enolate. This enolate can then react with a second equivalent of an alkyl halide. This is a major drawback of the malonic ester synthesis if not properly controlled.[2]
Caption: Competing mono- vs. dialkylation pathways.
Troubleshooting & Prevention Protocol:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the diethyl malonate enolate to the first alkylating agent. A slight excess of the malonate can sometimes favor mono-alkylation.[7]
-
Slow Addition & Temperature Control: Add the alkylating agent (e.g., 1-bromo-2-methylpropane) dropwise to the solution of the malonate enolate at a controlled temperature (e.g., 0 °C or room temperature). This ensures the alkyl halide reacts with the more abundant malonate enolate before it can react with the newly formed mono-alkylated product's enolate.[5]
-
Sequential Deprotonation: After the first alkylation is complete (monitor by TLC), isolate the mono-alkylated product if possible. Then, in a separate step, deprotonate this intermediate with one equivalent of base before adding the second alkylating agent (e.g., ethyl iodide). This provides the highest level of control.
Q3: My yield is low and I have evidence of an alkene byproduct corresponding to my alkyl halide. What happened?
A3: This is indicative of a competing E2 elimination reaction. The strong base (sodium ethoxide) is not only a good nucleophile initiator (by deprotonating the malonate) but is also a strong base in its own right. It can abstract a proton from the β-carbon of your alkyl halide, leading to the formation of an alkene instead of the desired substitution product.[7] This is more prevalent with secondary and tertiary alkyl halides.[5][7] While 1-bromo-2-methylpropane is a primary halide, it is sterically hindered, which can increase the likelihood of elimination.
Preventative Measures:
-
Temperature Control: Run the alkylation at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.
-
Choice of Base: While sodium ethoxide is standard for diethyl malonate to prevent transesterification, using a bulkier, less nucleophilic base could be considered in problematic cases, though this is a more advanced optimization.[7]
-
Alkyl Halide Choice: Use alkyl iodides or bromides over chlorides, as they are better leaving groups and can react at lower temperatures, minimizing the elimination side reaction.
Section 3: Troubleshooting Hydrolysis and Decarboxylation
The final steps of the synthesis involve converting the substituted diethyl malonate intermediate into the final carboxylic acid. Impurities can arise if these reactions do not go to completion.
Q4: My NMR spectrum shows signals for an ethyl group (a quartet ~4.1 ppm, triplet ~1.2 ppm), but my product should not have one. What is this impurity?
A4: This is a classic sign of incomplete hydrolysis. The impurity is the ethyl ester of your final product (Ethyl 2-ethyl-4-methylpentanoate). Saponification (base-mediated hydrolysis) of the sterically hindered diester can be slow and may require forcing conditions.
Protocol for Complete Hydrolysis:
-
Use a Sufficient Excess of Base: Use a significant excess of a strong base like KOH or NaOH (e.g., 3-4 equivalents per ester group) to drive the equilibrium towards the carboxylate salt.
-
Increase Reaction Time and/or Temperature: Reflux the reaction mixture for an extended period (e.g., 2-4 hours or until TLC shows complete consumption of the starting ester). Using a co-solvent like ethanol can help with solubility.[8]
-
Acidic Hydrolysis as an Alternative: While basic hydrolysis is common, acidic hydrolysis using aqueous HCl or H₂SO₄ under reflux can also be effective.[6]
Q5: After acidification, my product is contaminated with a dicarboxylic acid. Why didn't the decarboxylation work?
A5: This indicates incomplete decarboxylation. The hydrolysis step yields a substituted malonic acid (a β-dicarboxylic acid). These compounds are thermally unstable and lose CO₂ upon heating to yield the final product.[3][6] If the heating is insufficient in either temperature or duration, this impurity will remain.
Ensuring Complete Decarboxylation:
-
Heating Post-Hydrolysis: After the hydrolysis is complete and the solution has been acidified, the resulting malonic acid derivative must be heated. Typically, heating the crude, acidified product to 120-180 °C is sufficient to drive off CO₂ until gas evolution ceases.[9]
-
One-Pot Method: Often, the decarboxylation can be achieved by distilling the final product directly from the acidified reaction mixture. The distillation temperature is usually high enough to effect decarboxylation.[8]
Section 4: Effective Purification Strategies
Even with an optimized reaction, some impurities may persist. A robust purification strategy is essential for achieving high purity.
Q6: How can I effectively remove unreacted starting materials and ester intermediates from my final carboxylic acid product?
A6: An acid-base liquid-liquid extraction is a highly effective method for purifying carboxylic acids from neutral impurities like unreacted alkyl halides and ester intermediates.[10]
Detailed Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and extract it several times with an aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃). The desired carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral impurities (unreacted esters, alkyl halides) will remain in the organic layer.
-
Separation: Separate the aqueous layer from the organic layer (which contains the neutral impurities and can be discarded).
-
Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., 6 M HCl) until the pH is less than 2. The water-soluble carboxylate salt will be protonated back to the water-insoluble carboxylic acid, which will precipitate or form an oily layer.
-
Final Extraction: Extract the acidified aqueous layer several times with fresh diethyl ether or DCM. The pure carboxylic acid will now be in the organic layer.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
The following diagram illustrates the logic of the acid-base extraction process.
Caption: Workflow for purification via acid-base extraction.
References
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- Google Patents. (1995).
-
ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. [Link]
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ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
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LookChem. (n.d.). This compound. [Link]
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Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]
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Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
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MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- Google Patents. (2009). Method of quantification of carboxylic acids by mass spectrometry.
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Wikipedia. (n.d.). Malonic ester synthesis. [Link]
-
Study.com. (n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. [Link]
-
Pearson+. (n.d.). Malonic Ester Synthesis: Videos & Practice Problems. [Link]
-
Quora. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester?. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Filo. (2025). Show how you could use a malonic ester synthesis to prepare the following. [Link]
-
Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). [Link]
-
ScienceDirect. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. [Link]
-
Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]
-
ACS Publications. (n.d.). Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. [Link]
-
ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). [Link]
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Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. [Link]
-
Scribd. (n.d.). Grignard Reagent & Uses in Synthesis. [Link]
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National Institutes of Health (NIH). (n.d.). This compound. PubChem. [Link]
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Organic Syntheses. (n.d.). 3-methylpentanoic acid. [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. [Link]
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Gauth. (n.d.). Selesai:4-methylpentanoic acid can be prepared via Grignard reagent as shown below. [Link]
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Homework.Study.com. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation?. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
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Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
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Technical Support Center: Synthesis of 2-Ethyl-4-methylpentanoic Acid
Welcome to the technical support center for the synthesis of 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during its synthesis, primarily focusing on the robust and widely used Malonic Ester Synthesis pathway. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Core Synthesis Pathway: Malonic Ester Synthesis
The synthesis of this compound is efficiently achieved via the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. This multi-step process offers precise control over the construction of the carbon skeleton. The chosen alkylating agents for this target molecule are an isobutyl halide (e.g., 1-bromo-2-methylpropane) and an ethyl halide (e.g., ethyl iodide).
Caption: Ideal workflow for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective actions.
Q1: My final product is a complex mixture containing unreacted starting material, mono-alkylated intermediates (ethyl-malonate and isobutyl-malonate), and di-alkylated byproducts (diethyl-malonate, diisobutyl-malonate). How can I improve the selectivity for the desired 2-ethyl-4-methyl-diethylmalonate?
Root Cause Analysis: This is the most common challenge and points to a lack of control over the sequential alkylation steps. The mono-alkylated intermediate still possesses an acidic α-hydrogen, which can be deprotonated to form a new enolate.[1] If both alkylating agents are present simultaneously, or if the first alkylation is incomplete before the second begins, a statistical mixture of products is inevitable.
Troubleshooting Protocol:
-
Ensure Stepwise & Complete First Alkylation: The key is to drive the first alkylation to completion before introducing the second alkyl halide.
-
Action: Use a slight excess (1.05 equivalents) of the first alkyl halide (e.g., ethyl iodide). Monitor the reaction by TLC or GC to confirm the complete consumption of the initial diethyl malonate.
-
Causality: Pushing the first equilibrium towards the product minimizes the amount of initial enolate available to react with the second alkyl halide.
-
-
Control Stoichiometry: Precise measurement of reagents is critical.
-
Action: Use exactly one equivalent of base (e.g., sodium ethoxide) for each alkylation step. Ensure the base is fresh and anhydrous, as moisture will consume it and lead to incomplete deprotonation.[2]
-
Causality: Using excess base can promote side reactions, while insufficient base results in unreacted starting material.
-
-
Purify the Intermediate: For maximum purity, isolating the mono-alkylated intermediate is the most rigorous approach.
-
Action: After the first alkylation and an appropriate aqueous workup, purify the mono-alkylated diethyl malonate (e.g., ethyl diethylmalonate) by vacuum distillation or column chromatography before subjecting it to the second alkylation step.
-
Causality: This physically removes all other reactive species, ensuring that only the desired intermediate is present for the second C-C bond formation.
-
Q2: I'm observing low yield and my GC-MS analysis shows alkene impurities (ethene, isobutylene). What is the cause?
Root Cause Analysis: This is a classic case of a competing E2 elimination reaction.[1] The ethoxide base (NaOEt) is not only a strong base for deprotonation but also a potent nucleophile that can promote the elimination of H-X from the alkyl halide, especially at elevated temperatures.[1][3] While both ethyl and isobutyl halides are primary and less prone to elimination than secondary or tertiary halides, the reaction can still occur.[4]
Troubleshooting Protocol:
-
Temperature Control: This is the most critical parameter to manage the E2 side reaction.
-
Action: Add the alkyl halide dropwise to the enolate solution while maintaining a low temperature (e.g., 0-10 °C). After the addition is complete, allow the reaction to slowly warm to room temperature and then gently reflux if necessary.
-
Causality: The activation energy for the SN2 reaction is generally lower than for the E2 reaction. Maintaining a lower temperature favors the desired alkylation pathway.
-
-
Choice of Halide: The leaving group can influence the SN2/E2 ratio.
-
Action: Use alkyl iodides (e.g., ethyl iodide) instead of bromides or chlorides where possible.
-
Causality: Iodide is an excellent leaving group, which generally accelerates the rate of the SN2 reaction more significantly than the E2 reaction, improving the product ratio.
-
Q3: After the saponification step with NaOH, my workup yields a significant amount of the unhydrolyzed ester intermediate. How can I ensure complete hydrolysis?
Root Cause Analysis: The hydrolysis (saponification) of the di-substituted malonic ester can be challenging due to steric hindrance. The two bulky groups (ethyl and isobutyl) shield the ester's carbonyl carbons from nucleophilic attack by the hydroxide ion.
Troubleshooting Protocol:
-
Increase Reaction Time and Temperature:
-
Action: Prolong the reflux period significantly (e.g., from 4 hours to 12-24 hours). Monitor the reaction by TLC, using a co-spot of the starting ester to track its disappearance.
-
Causality: Saponification is a kinetically controlled process. Providing more energy (temperature) and time allows the reaction to proceed to completion despite the high activation energy imposed by steric hindrance.
-
-
Use a Co-solvent:
-
Action: If using aqueous NaOH, add a phase-transfer catalyst or a water-miscible co-solvent like ethanol or THF.
-
Causality: The ester is organic-soluble while NaOH is aqueous-soluble. A co-solvent or phase-transfer catalyst increases the interfacial area and brings the reactants into the same phase, dramatically increasing the reaction rate. A common practice is to use KOH in ethanol/water mixtures.[5]
-
Q4: My final product shows an extra carboxylic acid peak in the ¹H NMR and titrates as a dicarboxylic acid. What went wrong?
Root Cause Analysis: This indicates incomplete decarboxylation. The hydrolysis step produces a substituted malonic acid (a β-dicarboxylic acid), which requires heat to eliminate a molecule of CO₂.[6][7] This step is often performed concurrently with the acidic workup of the saponification.
Troubleshooting Protocol:
-
Ensure Sufficient Heat During Acidification:
-
Action: After acidifying the reaction mixture post-hydrolysis, heat the solution to reflux for 1-2 hours or until gas evolution (CO₂) ceases.
-
Causality: The decarboxylation proceeds through a cyclic transition state (a 6-membered ring involving one carboxyl group and the carbonyl oxygen of the other), which has a significant energy barrier.[4] Heating provides the necessary thermal energy to overcome this barrier and drive the reaction to completion.
-
-
Final Purification:
-
Action: If a small amount of the di-acid persists, it can often be removed during final purification. Kugelrohr or vacuum distillation of the final product is effective, as the dicarboxylic acid is typically much less volatile than the desired monocarboxylic acid and will remain in the distillation pot.
-
Key Experimental Parameters Summary
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | Sodium Ethoxide (NaOEt) | Matches the ethyl ester to prevent transesterification, which would create a mixture of methyl/ethyl esters if methoxide were used.[1][8] |
| Solvent | Anhydrous Ethanol (EtOH) | Serves as the solvent for the base and reactants. Must be anhydrous to prevent quenching the base. |
| Alkylation Temp. | 0 °C to Reflux | Add alkyl halide at low temperature to minimize E2 elimination, then warm to drive the SN2 reaction to completion.[1] |
| Hydrolysis | 4M NaOH or KOH in H₂O/EtOH | Use of a co-solvent and extended reflux time (4-24h) is crucial to overcome steric hindrance.[5] |
| Decarboxylation | H₃O⁺ (e.g., 6M HCl), >100 °C | Heat is required to drive the elimination of CO₂ from the intermediate β-dicarboxylic acid.[7] |
Visualizing Competing Pathways
The success of the synthesis hinges on favoring the desired SN2 alkylation pathway over the primary side reactions of E2 elimination and unwanted poly-alkylation.
Caption: Main reaction pathway versus key competing side reactions.
References
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
-
YouTube. (2019, August 26). 11.11 Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
(n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
(n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. Retrieved from [Link]
-
ACS Publications. (2025, December 26). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from [Link]
-
Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
-
Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Formyl-4-methylpentanoic acid, ethyl ester. Retrieved from [Link]
-
Filo. (2025, May 26). Show how you could use a malonic ester synthesis to prepare the following... Retrieved from [Link]
-
Homework.Study.com. (n.d.). Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.
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Technical Support Center: Challenges in the Purification of 2-Ethyl-4-methylpentanoic Acid
Welcome to the Technical Support Center for the purification of 2-Ethyl-4-methylpentanoic acid (CAS No. 108-81-6). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying this branched-chain carboxylic acid. Here, we address common challenges with in-depth, troubleshooting-focused FAQs and detailed protocols, grounded in scientific principles to ensure the integrity and reproducibility of your work.
Compound Profile: this compound
Understanding the physicochemical properties of this compound is the first step in designing a robust purification strategy. Its branched structure and carboxylic acid functionality present unique challenges compared to its linear isomers.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₆O₂[1] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 144.21 g/mol [1] | Influences boiling point and behavior in mass spectrometry. |
| Appearance | Colorless to yellow oil[1] | The oily nature makes crystallization challenging and prone to oiling out. |
| Boiling Point | ~213-230.6 °C at 760 mmHg[1][2] | High boiling point necessitates vacuum distillation to prevent thermal degradation. |
| Predicted pKa | ~4.82 | Crucial for developing effective acid-base liquid-liquid extraction protocols. |
| Solubility | Limited in water, soluble in organic solvents[1] | Dictates the choice of solvents for extraction, chromatography, and crystallization. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during the purification of this compound. Each question is followed by a detailed explanation of the underlying causes and step-by-step troubleshooting protocols.
I. Issues with Distillation
Q1: My final product after distillation is still impure, with contaminants that have similar boiling points. How can I improve the separation?
Potential Causes:
-
Presence of Isomeric Impurities: The synthesis of this compound can often lead to the formation of other C8 carboxylic acid isomers, which may have very close boiling points, making simple distillation ineffective.
-
Insufficient Column Efficiency: A standard simple distillation setup may not have enough theoretical plates to separate compounds with close boiling points.
-
Azeotrope Formation: The product may form an azeotrope with a solvent or impurity, which is a mixture that boils at a constant temperature, making separation by distillation difficult.
Troubleshooting Protocol: Fractional Vacuum Distillation
-
Rationale: Fractional distillation under reduced pressure is the most effective method for separating liquids with close boiling points.[2] The vacuum lowers the boiling point, preventing thermal degradation of the product, while the fractionating column increases the number of theoretical plates, enhancing separation efficiency.
-
Step-by-Step Guide:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings) to maximize the number of theoretical plates. Ensure all glass joints are properly sealed with vacuum grease.
-
Pressure and Temperature Control: Reduce the pressure using a vacuum pump to a level where the desired compound boils at a manageable temperature (e.g., below 150 °C). A rotary vane pump is typically sufficient. Use a manometer to monitor the pressure accurately.
-
Heating: Use a heating mantle with a magnetic stirrer to ensure smooth and even boiling. Add boiling chips or a stir bar to the distillation flask.
-
Equilibration: Heat the mixture slowly to allow a temperature gradient to establish in the column. A slow distillation rate is crucial for effective separation.
-
Fraction Collection: Collect a forerun fraction, which will contain any lower-boiling impurities. Monitor the temperature at the head of the column; a stable temperature reading indicates the collection of a pure fraction. Collect the main fraction over a narrow temperature range.
-
Q2: During vacuum distillation, the boiling is unstable and "bumping" occurs. What can I do to prevent this?
Potential Causes:
-
Uneven Heating: Hot spots in the distillation flask can cause sudden, violent boiling.
-
High Vacuum: At very low pressures, the liquid may not have enough dissolved gas to form boiling nuclei, leading to superheating followed by bumping.
Troubleshooting Solutions:
-
Ensure Even Heating: Use a heating mantle with a magnetic stirrer and a stir bar to maintain a consistent temperature throughout the liquid.
-
Introduce a Bleed Stream: If using a high vacuum, introduce a fine stream of an inert gas like nitrogen or argon through a capillary tube extending below the liquid surface. This provides nucleation sites for smooth boiling.[2]
-
Use Fresh Boiling Chips: If not using a stirrer, ensure you add fresh, non-porous boiling chips before applying the vacuum.
II. Challenges in Liquid-Liquid Extraction
Q1: I'm performing an acid-base extraction to remove neutral impurities, but I'm getting a low recovery of my carboxylic acid. What's going wrong?
Potential Causes:
-
Incorrect pH: The pH of the aqueous phase may not be sufficiently high to deprotonate the carboxylic acid completely, leaving some of it in the organic layer. Conversely, the pH may not be low enough during the acidification step to fully protonate the carboxylate salt for extraction back into the organic phase.
-
Insufficient Mixing or Settling Time: Inadequate mixing can lead to incomplete extraction, while insufficient settling time can result in cross-contamination of the layers.
-
Emulsion Formation: The formation of a stable emulsion at the interface of the organic and aqueous layers can trap the product, leading to significant loss.
Troubleshooting Protocol: Optimizing Acid-Base Extraction
-
Rationale: The pKa of this compound is approximately 4.82. For effective extraction of the carboxylate into the aqueous phase, the pH should be at least 2 units above the pKa. To extract the protonated acid back into the organic phase, the pH should be at least 2 units below the pKa.
-
Step-by-Step Guide:
-
Basification: When extracting into the aqueous phase, use a base such as sodium bicarbonate or sodium hydroxide solution and ensure the pH of the aqueous layer is >7 (ideally pH 8-9). Use a pH meter or pH paper to verify.
-
Acidification: To recover the acid, acidify the aqueous layer with a strong acid like HCl to a pH <3.
-
Emulsion Breaking: If an emulsion forms, try the following:
-
Allow the separatory funnel to stand for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.[3]
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[3]
-
Filter the emulsified layer through a pad of Celite or glass wool.
-
-
Workflow for Acid-Base Extraction
Sources
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Ethyl-4-methylpentanoic Acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethyl-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As a branched-chain carboxylic acid, this compound presents unique challenges that require careful method optimization for achieving symmetric, quantifiable peaks.[1][2]
This guide provides a structured approach, from quick-reference FAQs to in-depth troubleshooting protocols, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem? A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that extends from the highest point back towards the baseline.[3] An ideal, symmetrical peak is described as Gaussian and has a tailing factor (Tf) of 1.0. Significant tailing (Tf > 1.2) is problematic because it can compromise the accuracy and reproducibility of peak integration, reduce the resolution between closely eluting compounds, and indicate underlying chemical or mechanical issues in the HPLC system.[4][5][6]
Q2: My this compound peak is tailing. What is the most likely cause? A2: For an acidic analyte like this compound (predicted pKa ~4.8), the most common cause of peak tailing is an inappropriate mobile phase pH.[3][7] If the mobile phase pH is too close to the analyte's pKa, the compound will exist in both its protonated (less polar) and deprotonated (more polar) forms, which have different retention characteristics, leading to a distorted peak.[8][9][10] Secondary interactions with the silica stationary phase are another primary cause.[11]
Q3: How do I quickly fix peak tailing for this compound? A3: The most effective first step is to adjust the mobile phase pH. For this compound, you should lower the mobile phase pH to a value of approximately 2.5-3.0. This is a rule of thumb to keep the mobile phase pH at least 2 units below the analyte's pKa to ensure it remains in a single, fully protonated (non-ionized) state, which dramatically improves peak shape.[9][12]
Q4: Can the type of HPLC column I use cause peak tailing? A4: Yes, absolutely. Older columns or those made with lower purity silica (Type A) have a higher population of accessible, acidic silanol groups (Si-OH).[5] These silanol groups can engage in secondary hydrogen-bonding interactions with your carboxylic acid analyte, causing tailing.[5][11] Using a modern, high-purity, end-capped column is highly recommended to minimize these interactions.[8][13]
In-Depth Troubleshooting Guide
This section provides a systematic, question-driven approach to identifying and resolving the root cause of peak tailing for this compound.
Issue 1: Sub-optimal Mobile Phase Chemistry
The chemistry of your mobile phase is the single most critical factor for achieving good peak shape with acidic analytes.
Q5: Why is mobile phase pH so critical for this compound? A5: The mobile phase pH dictates the ionization state of both your analyte and the stationary phase surface.[14]
-
Analyte Ionization: this compound has a pKa of ~4.8. At a pH near this value, it co-exists as a neutral acid (R-COOH) and its conjugate base anion (R-COO⁻). Since the neutral form is more hydrophobic, it is retained longer on a reversed-phase column than the anionic form.[9] This simultaneous elution of two forms with different retention times is a direct cause of peak broadening and tailing.
-
Silanol Ionization: The silica backbone of most reversed-phase columns has surface silanol groups (Si-OH). These groups are acidic and become deprotonated (SiO⁻) at pH levels above ~3-4.[15][16] These negatively charged sites can create unwanted secondary interactions.
By lowering the mobile phase pH to ~2.5, you achieve two critical goals: you fully protonate your analyte into a single neutral species (R-COOH) and you suppress the ionization of the surface silanols, minimizing secondary interactions.[13]
Protocol 1: Mobile Phase pH Optimization
-
Buffer Selection: Choose a buffer that is effective in the desired pH range (2.5-3.0), such as phosphate or formate. For LC-MS applications, formic acid is a common choice to avoid ion suppression.[3]
-
Aqueous Preparation: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water). Add the buffer concentrate to achieve a final concentration of 10-25 mM. A sufficient buffer concentration is needed to control the on-column pH.[3][13]
-
pH Adjustment: Carefully adjust the pH of the aqueous solution to your target pH (e.g., 2.7) using an acid like phosphoric acid or formic acid. Crucially, always measure and adjust the pH of the aqueous component before mixing it with the organic modifier. [16]
-
Final Preparation: Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio. Degas the final mobile phase before use.
-
Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Issue 2: Undesirable Column Interactions
If mobile phase optimization does not fully resolve the tailing, the issue may lie with the column itself.
Mechanism of Silanol Interaction
The diagram below illustrates how residual silanol groups on the stationary phase can interact with the carboxylic acid analyte, creating a secondary retention mechanism that leads to peak tailing.
Caption: Mechanism of peak tailing due to secondary silanol interactions.
Q6: How can I determine if my column is the problem? A6: First, ensure your column is appropriate for the analysis of polar acidic compounds. Modern columns made from high-purity Type B silica that are densely bonded and end-capped are designed to shield analytes from residual silanols.[5][13] If you are using an older column, it may be the source of the issue. Second, column contamination or degradation can expose active sites or create voids.[4] A simple diagnostic is to swap the suspect column with a new one of the same type and see if the peak shape improves.
Q7: What is metal chelation and could it be affecting my analysis? A7: The carboxylic acid group on your analyte can interact with and bind to trace metal ions (e.g., iron, aluminum) that may be present in the silica matrix, the stainless-steel column frit, or other system components.[5][13][17] This chelation acts as another retention mechanism, causing significant peak tailing.[6][18]
Protocol 2: Diagnosing Metal Chelation
This protocol helps determine if metal chelation is the cause of peak tailing.
-
Prepare Mobile Phase with EDTA: Prepare your optimized mobile phase as described in Protocol 1. To this mobile phase, add a small amount of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), to a final concentration of 0.1-0.5 mM.
-
Equilibrate System: Thoroughly flush and equilibrate your entire HPLC system, including the column, with the EDTA-containing mobile phase.
-
Analyze Sample: Inject your standard of this compound.
-
Evaluate Peak Shape: Compare the chromatogram with the one obtained without EDTA. If the peak tailing is significantly reduced or eliminated, metal chelation is a primary contributor to the poor peak shape.[6]
-
Remediation: If chelation is confirmed, you can either continue to include a chelating agent in your mobile phase or consider passivating your HPLC system to remove metal contaminants. Using columns with lower metal content in the base silica is also a viable long-term solution.
Issue 3: System and Sample-Related Problems
If chemical interactions have been ruled out, the issue may be physical or related to your sample preparation.
Q8: What are "extra-column effects" and how do they cause tailing? A8: Extra-column volume refers to any volume within the HPLC flow path outside of the column itself, such as in long or wide-diameter connection tubing, the injector loop, or the detector flow cell.[8] This dead volume allows the analyte band to spread out (disperse) before it reaches the detector, resulting in broader and often tailing peaks.[19][20] This is especially noticeable for early-eluting peaks.[20] To resolve this, use tubing with the narrowest possible internal diameter and shortest possible length, and ensure all fittings are properly seated to eliminate dead space.[8]
Q9: Could my sample be the problem? A9: Yes, two common sample-related issues can cause peak tailing:
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to poor peak shape.[11][21] To test for this, dilute your sample 10-fold and re-inject it. If the peak shape improves, you were likely overloading the column.
-
Solvent Mismatch: If you dissolve your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte band to spread improperly at the column inlet, resulting in distorted peaks.[11][19] The best practice is to always dissolve your sample in the initial mobile phase composition or a solvent that is weaker.
Systematic Troubleshooting Workflow
The following flowchart provides a logical path to diagnose and resolve peak tailing for this compound.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Summary of Recommended HPLC Conditions
For a robust starting point in your method development for this compound, consider the following parameters.
| Parameter | Recommendation | Rationale |
| Column | Modern, high-purity, end-capped C18 or C8 (e.g., Agilent Zorbax SB-C18, Waters XBridge C18) | Minimizes silanol interactions, which are a primary cause of peak tailing for acidic compounds.[13][15][22] |
| Mobile Phase A | HPLC-Grade Water with 0.1% Formic Acid or 20mM Phosphate Buffer | Provides a low pH to keep the analyte protonated and suppresses silanol activity.[16] |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic modifiers. |
| pH | 2.5 - 3.0 (Adjust aqueous phase before mixing) | Ensures the analyte (pKa ~4.8) is fully protonated (neutral), preventing dual-form elution.[4][9] |
| Buffer Concentration | 10-25 mM | Provides sufficient capacity to maintain a stable on-column pH, crucial for reproducibility.[13] |
| Sample Diluent | Initial mobile phase composition or a weaker solvent | Prevents peak distortion caused by injecting the sample in a solvent that is too strong.[11] |
| Column Temperature | 30 - 40 °C | Can sometimes improve peak symmetry and reduce mobile phase viscosity. |
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Chrom Tech. [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs. [Link]
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Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
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Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
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The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]
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What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. [Link]
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Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. [Link]
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LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. [Link]
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The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
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LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. [Link]
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Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
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An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
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HPLC Peak Tailing. (n.d.). Axion Labs. [Link]
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How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]
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Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]
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HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC Technologies. [Link]
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Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]
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Recommended column for really acid mobile phases. (2014). Chromatography Forum. [Link]
-
A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2025). ResearchGate. [Link]
-
HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. (2023). MDPI. [Link]
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Why heavy metals produces peak tailing on reversed phase columns (ODS)? (2014). ResearchGate. [Link]
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HPLC for Short Chain Fatty Acid Analysis. (n.d.). Creative Biolabs. [Link]
- Short Chain Fatty Acid Analysis. (n.d.).
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HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]
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Columns Used in HPLC - Different Types and How to Choose. (n.d.). Drawell. [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. [Link]
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Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]
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HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]
-
Pentanoic acid, 4-methyl-, ethyl ester. (2018). SIELC Technologies. [Link]
-
Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
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Optimizing GC-MS Parameters for 2-Ethyl-4-methylpentanoic Acid Detection
An Advanced Technical Guide for Drug Development & Research Professionals
Welcome to the technical support center for the analysis of 2-Ethyl-4-methylpentanoic acid. This guide, structured as a series of frequently asked questions and in-depth troubleshooting protocols, is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the fundamental "why" behind each methodological choice, ensuring robust and reproducible results.
I. Fundamental Challenges & Initial Questions
Q1: Why is this compound considered a challenging analyte for GC-MS analysis?
This compound (C8H16O2)[1][2], like other carboxylic acids, presents two primary challenges for standard gas chromatography:
-
Low Volatility: The carboxylic acid functional group (-COOH) can form strong intermolecular hydrogen bonds, significantly reducing the molecule's volatility. This makes it difficult to efficiently vaporize the analyte in the GC inlet and transport it through the column.[3][4]
-
High Polarity & Acidity: The active hydrogen in the carboxyl group can interact strongly with any active sites (e.g., silanol groups) on the surface of the GC inlet liner or the column stationary phase.[3][5] This adsorption leads to common chromatographic problems, most notably severe peak tailing.[6][7][8]
These issues result in poor peak shape, low sensitivity, and poor reproducibility, making accurate quantification nearly impossible without specific optimization steps.
Q2: What is the most critical first step to overcome these challenges?
The most critical step is derivatization . This is a chemical process that modifies the analyte to make it more suitable for GC analysis.[4] For carboxylic acids, the goal is to replace the active hydrogen of the carboxyl group with another chemical group.[9] This simultaneously breaks the hydrogen bonding capability and blocks the site of unwanted interaction, leading to:
-
Increased Volatility: The resulting derivative (often an ester) is significantly more volatile than the parent acid.[4]
-
Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and oven.[4]
-
Enhanced Chromatographic Performance: Derivatization drastically reduces peak tailing and improves peak symmetry.[3]
-
Increased Detection Sensitivity: The derivative may produce a more favorable fragmentation pattern in the mass spectrometer, aiding in identification and quantification.[4]
Without effective derivatization, any optimization of instrument parameters will likely yield suboptimal results.
II. Derivatization Strategies: A Comparative Guide
Q3: What are the common derivatization methods for this compound, and which one should I choose?
There are three primary methods for derivatizing carboxylic acids for GC-MS analysis: silylation, alkylation (esterification), and acylation.[9]
| Derivatization Method | Common Reagents | Advantages | Considerations |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Fast, effective reaction; produces volatile trimethylsilyl (TMS) esters.[3] | TMS derivatives can be sensitive to moisture. The reaction can also derivatize other active groups like hydroxyls (-OH).[3] |
| Alkylation (Esterification) | BF3-Methanol, Pentafluorobenzyl bromide (PFBBr) | Forms stable ester derivatives (e.g., methyl esters, PFB esters).[9] PFBBr is excellent for trace analysis using an Electron Capture Detector (ECD) but also works well for MS.[9] | BF3-methanol reaction by-products can be damaging to the GC column if not handled properly.[10] PFBBr derivatization can be more complex.[11] |
| Acylation | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPAA) | Produces stable, volatile derivatives. Fluorinated acyl groups can enhance detectability.[9] | Reagents can be harsh and may require careful handling and removal post-reaction. |
Recommendation: For routine analysis, silylation with BSTFA (often with 1% TMCS catalyst) is a robust and widely used starting point due to its efficiency and the clean mass spectra of the resulting TMS esters.[3]
Detailed Protocol: Silylation of this compound
This protocol provides a reliable starting point for the derivatization of your samples.
Objective: To convert this compound into its more volatile trimethylsilyl (TMS) ester for GC-MS analysis.
Materials:
-
Sample containing this compound dissolved in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).
-
Derivatization Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Autosampler vials with PTFE-lined caps.
-
Vortex mixer.
-
Heating block or oven set to 60-70°C.
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 100 µL) of your sample solution into an autosampler vial. If working with a pure standard for method development, prepare a ~1 mg/mL solution.
-
Reagent Addition: Add an excess of the derivatization reagent. A common starting point is 50-100 µL of BSTFA + 1% TMCS.[3] The molar excess ensures the reaction goes to completion.
-
Reaction: Cap the vial tightly and vortex for 10-20 seconds to ensure thorough mixing.[3]
-
Incubation: Place the vial in a heating block or oven at 60°C for 60 minutes.[3] The heat facilitates the reaction. Time and temperature can be optimized for your specific matrix.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
III. GC-MS Parameter Optimization
After derivatization, the next step is to optimize the instrument parameters. The following tables and guides provide validated starting points.
Q4: How should I configure my GC Inlet?
The inlet is where the sample is vaporized and introduced to the column. Proper setup is critical to avoid discrimination and analyte degradation.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Injection Mode | Splitless | Ideal for trace analysis, ensuring the majority of the analyte is transferred to the column. For higher concentration samples, a split injection (e.g., 20:1 or 50:1) can be used to avoid overloading the column. |
| Inlet Temperature | 250 °C | This is a good general-purpose starting temperature for a wide range of compounds, including TMS-derivatized acids.[12] It provides enough energy to efficiently vaporize the derivative without causing thermal degradation. You can experiment with temperatures up to 275-300°C if you observe poor peak shape for later-eluting compounds.[12] |
| Liner Type | Deactivated, Single Taper w/ Glass Wool | Crucially important. An inert liner is mandatory to prevent any residual active sites from interacting with the analyte.[13] The taper helps focus the sample onto the column, and a small plug of deactivated glass wool can help with vaporization and trapping non-volatile residues.[13] |
| Injection Volume | 1 µL | A standard volume that avoids overloading the liner, which can cause "backflash" and lead to poor reproducibility and ghost peaks.[13] |
Q5: What type of GC column is best for this analysis?
Column selection is determined by the polarity of the analyte. The TMS-ester of this compound is moderately polar.
| Parameter | Recommended Selection | Rationale & Expert Insights |
| Stationary Phase | Mid-Polar to Polar (e.g., DB-225ms, HP-FFAP, WAX) | The principle of "like dissolves like" applies. A mid-polar or polar stationary phase will interact appropriately with the derivatized acid, providing good retention and peak shape.[14] An FFAP (Free Fatty Acid Phase) column is specifically designed for acid analysis and often gives excellent results.[15] A DB-225ms is also a very good choice for separating fatty acid derivatives.[11] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | This is the "workhorse" dimension for capillary GC. It offers an excellent balance of resolution, speed, and sample capacity, making it ideal for most applications, including MS detection.[16] |
| Carrier Gas | Helium | The standard carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer's vacuum system. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow Mode) | This flow rate is optimal for most 0.25 mm ID columns and provides good chromatographic efficiency. |
Q6: What is a good starting oven temperature program?
The oven program separates the components of your sample as they travel through the column.
| Phase | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) | Rationale & Expert Insights |
| Initial | 60 °C | 2 min | - | A lower initial temperature allows for proper focusing of the analytes at the head of the column after injection, leading to sharp peaks. |
| Ramp 1 | 60 to 200 °C | - | 10 °C/min | A moderate ramp rate effectively separates compounds with different boiling points. This can be increased for faster analysis or decreased for better resolution of closely eluting peaks. |
| Ramp 2 | 200 to 250 °C | - | 20 °C/min | A faster ramp towards the end can quickly elute any remaining high-boiling compounds from the column. |
| Final Hold | 250 °C | 5 min | - | This final hold ensures that all components have eluted and the column is clean before the next injection, preventing carryover. |
Q7: How do I set up the Mass Spectrometer for detection?
The MS detector provides identification and quantification.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns that are useful for library matching. |
| Ionization Energy | 70 eV | The industry standard energy that creates consistent and library-searchable mass spectra. |
| MS Transfer Line Temp. | 250 - 280 °C | Should be hot enough to prevent condensation of the analyte as it transfers from the GC column to the MS source, but not so hot as to cause degradation. |
| Ion Source Temp. | 230 °C | A standard source temperature that promotes ionization while minimizing thermal degradation within the source. |
| Detection Mode | Full Scan: 50-350 m/zSIM: See below | Full Scan is used for method development and qualitative identification. Selected Ion Monitoring (SIM) is used for quantitative analysis, offering significantly higher sensitivity by only monitoring specific ions of interest.[11] |
Key Ions for SIM Analysis (TMS Derivative): The molecular weight of the underivatized acid is 144.21 g/mol [1]. The TMS derivative (C11H24O2Si) has a molecular weight of 216.39 g/mol . Key ions to monitor would include:
-
Molecular Ion (M+): m/z 216 (if present and stable)
-
Key Fragments: m/z 117 (a common fragment for TMS esters of carboxylic acids), and others specific to the structure like m/z 201 (M-15, loss of a methyl group). Predicted m/z values can guide initial experiments.[17]
IV. Visualized Workflows & Troubleshooting
Overall Analytical Workflow
The following diagram outlines the complete process from sample receipt to final data analysis.
Caption: End-to-end workflow for this compound analysis.
Troubleshooting Guide (FAQs)
Q8: My peak for the derivatized acid is still tailing. What's the cause and how can I fix it?
Peak tailing, even after derivatization, points to persistent activity in the flow path or other issues.[7]
Possible Causes & Solutions:
-
Contaminated/Active Inlet Liner: The liner is the most common source of problems. Even deactivated liners become active over time.
-
Solution: Replace the inlet liner. This should be the very first step in troubleshooting tailing.[6]
-
-
Contaminated Column Head: Non-volatile matrix components can accumulate at the front of the GC column, creating active sites.
-
Solution: Trim the column. Cut 10-15 cm from the inlet side of the column to remove the contaminated section. Ensure the cut is clean and square.[6]
-
-
Incomplete Derivatization: If the reaction is incomplete, the remaining underivatized acid will tail significantly.
-
Solution: Review your derivatization protocol. Ensure you are using a sufficient excess of the reagent and that the reaction time and temperature are adequate.
-
-
Dead Volume: Poor column installation in the inlet or detector can create "dead volume" where the sample vapor can swirl, causing tailing.[18]
-
Solution: Re-install the column, ensuring the correct insertion depth and a proper seal with the ferrule.[18]
-
Troubleshooting Flowchart: Peak Tailing
Use this logical guide to systematically diagnose the cause of peak tailing.
Caption: A systematic approach to diagnosing and fixing peak tailing issues.
Q9: My peak response is very low or non-existent. What should I check?
-
Derivatization Failure: Confirm the reaction worked by analyzing a freshly prepared standard.
-
Inlet Discrimination: If the inlet temperature is too low, the analyte may not vaporize efficiently.[12] Conversely, if it's too high, the analyte could be degrading. Try adjusting the inlet temperature by ±25°C.
-
Severe Adsorption: In a highly active system, the analyte can be completely adsorbed, resulting in no peak. This necessitates immediate maintenance (liner replacement, column trimming).[7]
-
System Leak: A leak in the system (e.g., at the septum or ferrule) can prevent the sample from reaching the detector. Check for leaks using an electronic leak detector.
By systematically addressing derivatization, optimizing instrument parameters, and performing routine maintenance, you can develop a robust and reliable GC-MS method for the analysis of this compound.
References
-
Masinde Muliro University of Science and Technology. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
Restek Corporation. (2020, October 7). Derivatization techniques for free fatty acids by GC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
Restek Corporation. (2020, May 13). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]
-
LMA leidykla. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 2-Isothiocyanato-4-methylpentanoic acid ethyl ester. Retrieved from [Link]
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Restek Corporation. GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
Restek Corporation. Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
GL Sciences. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]
-
PubChemLite. This compound (C8H16O2). Retrieved from [Link]
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Chemspace. This compound - C8H16O2 | CSSB00011416403. Retrieved from [Link]
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National Institutes of Health (NIH). This compound | C8H16O2 | CID 164536 - PubChem. Retrieved from [Link]
-
LookChem. This compound. Retrieved from [Link]
-
Agilent Technologies. Tips on Making your GC System and Analysis more Robust. Retrieved from [Link]
-
Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Pentanoic acid, 2-methyl-, ethyl ester. Retrieved from [Link]
-
Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Pentanoic acid, 2-methyl-, ethyl ester. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Pentanoic acid, 4-methyl-, ethyl ester. Retrieved from [Link]
-
National Institutes of Health (NIH). Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem. Retrieved from [Link]
-
National Institutes of Health (NIH). 2-Formyl-4-methylpentanoic acid, ethyl ester | C9H16O3 | CID 568181 - PubChem. Retrieved from [Link]
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Stability issues of 2-Ethyl-4-methylpentanoic acid in solution.
Welcome to the technical support center for 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a branched-chain carboxylic acid with the molecular formula C8H16O2.[1][2][3] Its structure, featuring both a polar carboxylic acid group and a nonpolar alkyl chain, dictates its solubility and reactivity.[4] Understanding the factors that can influence its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide provides insights into potential stability challenges and offers systematic approaches to troubleshoot and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of any carboxylic acid in solution, including this compound, is primarily influenced by:
-
pH: The acidity or basicity of the solution can impact the ionization state of the carboxylic acid group, potentially influencing its reactivity and degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Solvent: The choice of solvent can affect solubility and the rate of potential degradation pathways. In aqueous solutions, solvation and hydrogen bonding play a role in the stability of the carboxylate ion.[5]
-
Presence of Oxidizing or Reducing Agents: These can chemically modify the molecule.
-
Light Exposure: UV or other high-energy light can sometimes induce photochemical degradation, although this is less common for simple aliphatic carboxylic acids.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions of this compound should be stored in tightly sealed containers in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended. If the compound is dissolved in a volatile solvent, ensure the container is properly sealed to prevent evaporation and concentration changes.
Q3: What are suitable solvents for dissolving this compound?
A3: this compound has limited solubility in water due to its hydrophobic alkyl chain but is highly soluble in organic solvents.[4] Suitable organic solvents include:
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dichloromethane
-
Hexane
The choice of solvent will depend on the specific application. For analytical purposes like HPLC, a mobile phase-compatible solvent such as acetonitrile or methanol is ideal.
Q4: How does the structure of this compound influence its stability?
A4: The stability of a carboxylic acid is related to the stability of its conjugate base, the carboxylate ion.[6][7] The alkyl groups (ethyl and isobutyl) attached to the carboxylic acid are electron-donating, which slightly destabilizes the carboxylate ion compared to simpler carboxylic acids.[5][6] However, as a saturated aliphatic carboxylic acid, it is generally considered chemically stable under standard laboratory conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Loss of Parent Compound Over Time in Solution
You observe a decrease in the concentration of this compound in your stock solution or experimental samples over a period of time, as determined by analytical methods like HPLC or GC.
-
Verify Analytical Method:
-
Prepare a fresh standard of this compound and analyze it immediately.
-
Compare the response to your stored samples to confirm that the issue is with the sample and not the analytical instrument or method.
-
-
Investigate Adsorption:
-
Rationale: Carboxylic acids can sometimes adsorb to glass surfaces.
-
Protocol:
-
Prepare a solution of this compound in a standard glass vial and a silanized glass vial or a polypropylene vial.
-
Analyze the concentration in both vials at an initial time point and after 24-48 hours of storage under the same conditions.
-
If the concentration remains stable in the silanized glass or polypropylene vial but decreases in the standard glass vial, adsorption is the likely cause.
-
-
Solution: Use silanized glassware or polypropylene containers for your solutions.
-
-
Assess for Chemical Degradation:
-
Rationale: The compound may be degrading due to factors like pH, temperature, or light.
-
Analytical Protocol (HPLC-MS or GC-MS):
-
Analyze your stored sample using a mass spectrometry (MS) detector.
-
Look for new peaks in the chromatogram that were not present in a freshly prepared sample.
-
Examine the mass spectra of these new peaks to identify potential degradation products. A common degradation pathway for carboxylic acids under certain oxidative conditions can be decarboxylation.
-
-
Solution: If degradation is confirmed, optimize storage conditions. This may involve adjusting the pH of the solution, storing it at a lower temperature, or protecting it from light.
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms
During the analysis of your samples containing this compound, you notice new, unidentified peaks that are not present in your standards.
While specific degradation pathways for this compound are not well-documented, we can hypothesize potential reactions based on general carboxylic acid chemistry.
This protocol outlines a general approach using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of volatile and semi-volatile organic compounds.
Instrumentation and Conditions (General Example):
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column |
| Oven Temperature | Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-450 |
Sample Preparation:
-
If your sample is in a non-volatile buffer, perform a liquid-liquid extraction into a volatile organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extract with anhydrous sodium sulfate.
-
For GC-MS analysis, derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent like BSTFA) may be necessary to improve peak shape and sensitivity.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Data Analysis:
-
Compare the chromatograms of your stored sample with a freshly prepared standard.
-
Obtain the mass spectrum of each unknown peak.
-
Search the mass spectra against a library (e.g., NIST) to tentatively identify the structures of the degradation products.
Summary
The stability of this compound in solution is crucial for the integrity of research and development activities. While it is a relatively stable compound, potential issues such as adsorption to container surfaces and chemical degradation under certain conditions can arise. By following the troubleshooting steps outlined in this guide, researchers can systematically identify and address these issues, ensuring the accuracy and reliability of their results.
References
- Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Brainly.in. (2018, June 26). What are the factors affecting strength of carboxylic acids? Retrieved from [Link]
-
BYJU'S. (2019, December 4). Acidity of carboxylic acids and derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids. Retrieved from [Link]
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Overcoming poor resolution in chiral separation of 2-Ethyl-4-methylpentanoic acid
Welcome to our dedicated support center for the chiral separation of 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for achieving optimal enantiomeric resolution. As a branched-chain carboxylic acid, this compound presents unique challenges that require a systematic and well-understood approach. This document synthesizes established chromatographic principles with field-proven insights to help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the method development for this compound.
Q1: I am seeing a single, unresolved peak. What is the most likely cause?
A1: Complete co-elution is typically due to one of two primary factors: an inappropriate Chiral Stationary Phase (CSP) or a mobile phase that is not conducive to chiral recognition. This compound, being a carboxylic acid, requires specific interactions for separation.
-
Chiral Stationary Phase (CSP) Selection: The CSP is the cornerstone of chiral separation. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are excellent starting points due to their broad applicability.[1] However, for acidic compounds, anion-exchange type CSPs, such as CHIRALPAK® QN-AX or QD-AX, can offer superior performance as they are specifically designed to interact with acidic analytes through ion-exchange mechanisms.[2] If you are using a CSP not suited for acids, enantiorecognition may not occur.
-
Mobile Phase Composition: The mobile phase must facilitate the interaction between your analyte and the CSP. For acidic compounds, this nearly always necessitates the inclusion of an acidic additive to control the analyte's ionization state.[1][3] Without it, you are unlikely to achieve separation.
Q2: My peaks are present but show significant tailing and poor shape. How can I fix this?
A2: Peak tailing for an acidic analyte like this compound (pKa ≈ 4.8) is almost always caused by the uncontrolled ionization of its carboxylic acid group.[3][4] When the analyte is in its anionic (deprotonated) form, it can engage in strong, undesirable secondary interactions with the stationary phase support (e.g., residual silanols), leading to tailing.
The definitive solution is to add a small amount of an acidic modifier to your mobile phase. This suppresses the analyte's ionization, ensuring it remains in a single, neutral form that interacts more predictably with the CSP.[3][5]
-
Recommended Additives: Trifluoroacetic acid (TFA), formic acid (FA), or acetic acid (AA) are commonly used.
-
Typical Concentration: Start with 0.1% (v/v) of the acid in your mobile phase. This is usually sufficient to achieve a significant improvement in peak shape and, often, resolution as well.[3][5]
Q3: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC for this separation?
A3: Both modes can be effective, but the choice depends on your specific requirements, such as downstream applications (like mass spectrometry) and the available CSPs.
-
Normal-Phase (NP): Often provides better selectivity for chiral separations. A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (IPA) or ethanol.[6] NP is highly effective but requires careful solvent handling and is less compatible with MS unless specific interfaces are used.
-
Reversed-Phase (RP): Generally preferred for its compatibility with mass spectrometry (LC/MS) and use of less hazardous aqueous mobile phases.[1] A typical mobile phase would consist of water and an organic modifier like acetonitrile or methanol, along with a necessary acidic additive (e.g., 0.1% formic acid) to control pH.[1]
Q4: Is Gas Chromatography (GC) a viable option for this compound?
A4: Yes, but not without a critical preliminary step: derivatization . Carboxylic acids like this compound are generally too polar and not sufficiently volatile for direct GC analysis.[7] The active hydrogen on the carboxyl group leads to poor peak shape and interactions with the GC system.
To make it suitable for GC, the carboxylic acid must be converted into a less polar and more volatile derivative, typically an ester (e.g., a methyl or ethyl ester).[7][8][9] After derivatization, you can perform the chiral separation on a suitable chiral GC column. Alternatively, you can derivatize the racemic acid with a single enantiomer of a chiral alcohol, creating diastereomers that can then be separated on a standard achiral GC column.[7][10]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Optimization of HPLC Conditions
Poor resolution is rarely solved by a single adjustment. A systematic approach is required to dissect the problem and identify the key parameters influencing the separation.
Troubleshooting Workflow for Poor Resolution
The following diagram outlines a logical workflow for diagnosing and resolving poor enantiomeric resolution.
Caption: A troubleshooting workflow for poor peak resolution.
A. Mobile Phase Composition: The Primary Driver of Selectivity
The interaction between the enantiomers and the CSP is critically mediated by the mobile phase.[11] Adjusting its composition is the most powerful tool for improving resolution.
| Parameter | Adjustment | Rationale & Expected Outcome |
| Acidic Additive | Add 0.1% TFA, FA, or AA. | Causality: Suppresses ionization of the carboxylic acid, leading to a single neutral species. This eliminates tailing from secondary interactions and often improves chiral recognition.[3][5] Outcome: Sharper, more symmetric peaks; resolution may appear or improve dramatically. |
| Modifier % (NP) | Decrease alcohol % (e.g., from 20% IPA to 10% IPA in hexane). | Causality: A weaker mobile phase increases retention time, allowing for more interactions with the CSP. This generally enhances the differential binding energy between enantiomers. Outcome: Increased retention and likely improved resolution. Be mindful of excessive run times.[6] |
| Modifier Type (NP) | Switch alcohol (e.g., Isopropanol -> Ethanol). | Causality: Different alcohols have varying polarities and hydrogen bonding capabilities, which can alter the "shape" of the analyte-CSP interaction complex.[6] Outcome: Potential change in selectivity (α) and resolution. One alcohol may provide significantly better separation than another. |
| Modifier % (RP) | Decrease organic % (e.g., from 70% ACN to 60% ACN in water). | Causality: Similar to NP, this increases analyte retention on the reversed-phase CSP, allowing more time for chiral discrimination. Outcome: Increased retention and potential for improved resolution.[12] |
B. Instrument Parameters: Fine-Tuning Your Separation
Once you have achieved partial separation, fine-tuning instrument parameters can push the resolution to the desired level.
| Parameter | Adjustment | Rationale & Expected Outcome |
| Temperature | Decrease temperature (e.g., from 40°C to 25°C or 15°C). | Causality: Chiral recognition is often an enthalpy-driven process. Lowering the temperature typically enhances the stability of the transient diastereomeric complexes formed on the CSP, increasing selectivity.[13][14][15] Outcome: Generally improves resolution. However, it will increase viscosity, leading to higher backpressure and longer run times.[16] Note: In rare cases, the reverse is true or elution order can swap.[16][17] |
| Flow Rate | Decrease flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). | Causality: A lower flow rate allows more time for the analyte to equilibrate between the mobile and stationary phases, which can improve efficiency and allow for more effective chiral discrimination.[1][3] Outcome: Improved resolution, but at the cost of broader peaks and longer analysis time. |
Guide 2: Derivatization for Gas Chromatography (GC)
If HPLC methods fail to provide adequate resolution or if GC is the preferred analytical platform, derivatization is a mandatory and powerful alternative.
Workflow for GC Derivatization and Analysis
This workflow illustrates the process of converting the carboxylic acid into an ester for GC analysis.
Caption: Experimental workflow for derivatization and GC analysis.
The goal of derivatization is to replace the active hydrogen on the carboxylic acid with an alkyl group (alkylation), forming an ester.[9] This dramatically increases the compound's volatility and thermal stability, making it suitable for GC.[8]
Part 3: Experimental Protocols
Protocol 1: Systematic HPLC Method Screening
This protocol provides a starting point for developing a separation method from scratch.
Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase combination.
Materials:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
At least two different polysaccharide-based chiral columns (e.g., one cellulose-based, one amylose-based).
Procedure:
-
Prepare Stock Solution: Dissolve the racemic standard in a 50:50 mixture of Hexane:IPA to a concentration of 1 mg/mL.
-
Initial Screening Conditions:
-
Column: Column 1 (e.g., Cellulose-based)
-
Mobile Phase A: 90:10 (v/v) n-Hexane:IPA
-
Mobile Phase B: 90:10 (v/v) n-Hexane:IPA with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
-
Execution: a. Equilibrate the column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. Switch to Mobile Phase B. Equilibrate the system thoroughly. d. Inject the sample and record the chromatogram.
-
Analysis (Step 3):
-
Compare the chromatograms from Mobile Phase A and B. Observe the significant improvement in peak shape expected with the addition of TFA.[3]
-
Assess if any separation or peak shouldering is visible with Mobile Phase B.
-
-
Repeat with Different Modifier: a. Repeat steps 3a-3d using Ethanol instead of Isopropanol in the mobile phases. The change in alcohol can significantly alter selectivity.[6]
-
Repeat with Second Column: a. Switch to Column 2 (e.g., Amylose-based) and repeat the entire screening process (Steps 3-5).
-
Evaluation: Select the Column/Mobile Phase combination that shows the best "hit"—even if it's just partial peak splitting. This combination will be the starting point for fine-tuning as described in Guide 1.
Protocol 2: Esterification for GC Analysis (Methyl Ester Formation)
This protocol describes a common method for converting the carboxylic acid to its methyl ester for GC analysis. (Caution: Work in a fume hood and use appropriate personal protective equipment).
Objective: To derivatize this compound for chiral GC analysis.
Materials:
-
This compound sample
-
Boron trifluoride-methanol solution (BF3-Methanol, ~14% w/v)
-
Methanol, anhydrous
-
Saturated sodium bicarbonate solution
-
Hexane, GC-grade
-
Anhydrous sodium sulfate
-
Vials with screw caps
Procedure:
-
Sample Preparation: Place approximately 1-2 mg of the carboxylic acid sample into a 4 mL screw-cap vial.
-
Reaction: Add 1 mL of BF3-Methanol solution to the vial. Cap the vial tightly.
-
Heating: Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
Cooling & Quenching: Remove the vial and allow it to cool to room temperature. Carefully add 1 mL of saturated sodium bicarbonate solution to quench the reaction (Note: CO2 gas will evolve).
-
Extraction: Add 1 mL of hexane to the vial. Cap and vortex for 1 minute to extract the methyl ester into the organic layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the top organic (hexane) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The resulting hexane solution containing the methyl ester derivative is now ready for injection onto a chiral GC column.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Acids: Derivatization for GC Analysis.
- Chiral Derivatiz
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF.
- Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chrom
- Troubleshooting poor resolution in chiral chrom
- Troubleshooting poor peak resolution in chiral separ
- Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers.
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies. ()
- CHIRAL ST
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. ()
- A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral st
- Optimizing mobile phase for better chiral separ
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- The effect of mobile phase composition on the chiral separation of compounds.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. ()
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Derivatiz
- Derivatization of chiral carboxylic acids with (S)
- Playing with Selectivity for Optimal Chiral Separation.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. ()
- Chiral mobile phase additives in HPLC enantiosepar
- How to Prevent and Solve Resolution Loss in HPLC Workflows. uHPLCs. ()
- How can I improve my chiral column resolution?
- Chiral Mobile Phase Additives in HPLC Enantioseparations | Request PDF.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations | Request PDF.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. ()
- Technical Support Center: Chiral Separation of 2-(4-Methylphenyl)propanoic Acid. Benchchem. ()
- This compound 108-81-6 wiki. Guidechem. (_)
- This compound (C8H16O2). PubChemLite. ()
- 2-Ethyl-3-hydroxy-4-methylpentanoic acid | C8H16O3 | CID 12561848. PubChem. ()
- This compound | C8H16O2 | CID 164536. PubChem. ()
- Pentanoic acid, 4-methyl-, ethyl ester. SIELC Technologies. ()
- Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentano
- Enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wine, a natural enhancer of fruity aroma | Request PDF.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chiraltech.com [chiraltech.com]
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- 8. researchgate.net [researchgate.net]
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- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of 2-Ethyl-4-methylpentanoic acid during storage
Welcome to the technical support resource for 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find practical, in-depth guidance rooted in chemical principles to minimize degradation and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for storing this compound?
For long-term storage, it is recommended to store this compound in a cool, dry place.[1][2] While some suppliers suggest room temperature storage, maintaining a controlled, cool environment minimizes the rate of potential degradation reactions.[3] For sensitive applications or prolonged storage, refrigeration (2-8°C) is advisable.
Q2: What type of container should I use for storage?
Use corrosion-resistant and well-sealed containers.[1] Glass bottles with PTFE-lined caps are an excellent choice. Avoid reactive metals, as carboxylic acids can be corrosive.[1] The container must be tightly sealed to prevent exposure to atmospheric moisture and oxygen.
Q3: Is this compound sensitive to light or air?
Q4: My sample of this compound has developed a stronger odor and a slight yellow tint. What could be the cause?
This is often an indicator of degradation. The development of a stronger, more disagreeable odor and a color change from colorless to yellow suggests the formation of smaller, more volatile byproducts.[4] This could be due to slow oxidation or other decomposition pathways. It is advisable to re-analyze the purity of the sample before use.
Q5: What solvents are compatible with this compound?
This compound has limited solubility in water but is highly soluble in common organic solvents such as ethanol, diethyl ether, and toluene.[4][5]
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
Issue 1: Observable Changes in Physical Appearance (Color, Odor)
-
Observation: The normally colorless to pale yellow liquid has developed a pronounced yellow or brownish tint, and a stronger, sharper odor is noticeable.
-
Potential Cause: This is a strong indication of chemical degradation. The likely culprit is oxidation, which can be accelerated by exposure to air (oxygen), elevated temperatures, or the presence of metal ion contaminants. The branched structure of the acid could potentially undergo fragmentation leading to smaller, more volatile and odorous compounds.
-
Troubleshooting Workflow:
Caption: Workflow for addressing physical changes in the sample.
-
Preventative Measures:
-
Inert Atmosphere: For long-term storage, blanket the sample with an inert gas like nitrogen or argon before sealing the container. This displaces oxygen, a key reactant in oxidative degradation.
-
Temperature Control: Store the compound in a refrigerator (2-8°C) to significantly slow down the rate of chemical reactions.
-
Avoid Contaminants: Ensure all storage containers are scrupulously clean. Avoid using containers with metal parts that could come into contact with the acid, as metal ions can catalyze oxidation.
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Observation: Experiments yield inconsistent results, or the compound shows reduced efficacy in biological assays compared to previous batches.
-
Potential Cause: This is a classic sign of a decrease in the purity of the active compound due to degradation. The degradation products may act as inhibitors or interfere with the assay, or there may simply be a lower concentration of the desired acid.
-
Troubleshooting and Validation Protocol:
-
Purity Re-verification: It is crucial to re-verify the purity of your sample. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) due to the volatility of the compound.
-
Reference Comparison: Compare the GC-MS chromatogram of the suspect sample to a new, unopened sample or a previously recorded chromatogram of a high-purity standard. Look for new peaks, which indicate degradation products, or a decrease in the area of the main peak.
-
Quantification: Use an internal standard for quantitative analysis to determine the exact concentration of this compound remaining in your sample.
-
-
Data Summary: Recommended Storage Conditions
| Parameter | Standard Storage (Short-Term) | High-Purity/Long-Term Storage | Rationale |
| Temperature | Cool, dry place (Room Temp)[3] | Refrigerated (2-8°C) | Reduces kinetic energy of molecules, slowing degradation rates. |
| Atmosphere | Tightly sealed container | Inert gas (Nitrogen/Argon) blanket | Prevents oxidation by displacing atmospheric oxygen. |
| Container | Corrosion-resistant, sealed[1] | Borosilicate glass w/ PTFE-lined cap | Ensures no leaching of contaminants or reaction with the container. |
| Light | Away from direct sunlight[1] | Amber glass vial or in a dark cabinet | Prevents potential photochemical degradation pathways. |
| Compatibility | Store away from bases and strong oxidizing agents[1] | Isolate from all reactive chemicals | Prevents accidental contamination and hazardous reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for assessing the purity of this compound and identifying potential degradation products.
-
Objective: To separate and identify volatile components in a sample of this compound.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent like dichloromethane or hexane.
-
GC-MS Instrument Conditions (Example):
-
Column: A mid-polar capillary column (e.g., DB-5ms or equivalent) is a good starting point.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode, with a scan range of m/z 40-350.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 144.21).
-
Integrate all peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak.
-
Analyze the mass spectra of any new, significant peaks to tentatively identify degradation products by comparing them to mass spectral libraries.
-
-
-
Workflow Diagram:
Caption: GC-MS workflow for purity analysis.
References
-
XingRuiChem. (n.d.). [Chemical Knowledge]:Specification for storage and transport of carboxylic acids. Available from: [Link]
-
LookChem. (n.d.). This compound. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]
-
ResearchGate. (n.d.). Carboxylic Acids, Branched-Chain Acids. Available from: [Link]
-
University of Diyala. (n.d.). Carboxylic Acids. Available from: [Link]
-
SIELC Technologies. (2018, February 19). Pentanoic acid, 4-methyl-, ethyl ester. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). Pentanoic acid, 4-methyl-, ethyl ester. NIST Chemistry WebBook. Available from: [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Available from: [Link]
-
Chemguide. (n.d.). An introduction to carboxylic acids. Available from: [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl 4-methylpentanoate (FDB009400). Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. NIST Chemistry WebBook. Available from: [Link]
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology, 189, 114651. Available from: [Link]
-
The Good Scents Company. (n.d.). ethyl 4-methyl valerate, 25415-67-2. Available from: [Link]
Sources
Technical Support Center: Synthesis of 2-Ethyl-4-methylpentanoic Acid
Welcome to the technical support center for the synthesis of 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions (FAQs) encountered during the synthesis of this branched-chain carboxylic acid. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Introduction
This compound is a valuable building block in various chemical and pharmaceutical applications.[1] Its synthesis, while achievable through several routes, can present unique challenges. This guide will primarily focus on the robust and widely used Malonic Ester Synthesis pathway, while also providing insights into alternative methods like Grignard Reagent Carboxylation and Nitrile Hydrolysis .
Part 1: Troubleshooting the Malonic Ester Synthesis Route
The malonic ester synthesis is a reliable method for preparing α-substituted carboxylic acids.[2] The overall pathway to this compound involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Overall Reaction Scheme:
-
Step 1: Enolate Formation: Deprotonation of diethyl malonate.
-
Step 2: First Alkylation: Reaction with isobutyl halide.
-
Step 3: Second Alkylation: Reaction with ethyl halide.
-
Step 4: Hydrolysis and Decarboxylation: Conversion to the final carboxylic acid.
Below is a workflow diagram illustrating the key stages and decision points in this synthesis.
Caption: Workflow for this compound Synthesis via Malonic Ester Route.
Frequently Asked Questions (FAQs)
Q1: My initial deprotonation of diethyl malonate seems inefficient, leading to low yields in the first alkylation step. What could be the issue?
A1: Inefficient deprotonation is a common hurdle. The choice and handling of the base are critical for generating the nucleophilic enolate.[3] Here are the primary factors to consider:
-
Base Strength: The base must be strong enough to completely deprotonate the α-carbon of diethyl malonate (pKa ≈ 13). Sodium ethoxide (NaOEt) in ethanol is the classic choice, as it is sufficiently basic and avoids transesterification side reactions.[4]
-
Anhydrous Conditions: Alkoxide bases like NaOEt are highly sensitive to moisture. Any water present will protonate the ethoxide and the malonate enolate, quenching the reaction. Ensure your solvent (ethanol) is absolute and that all glassware is thoroughly dried.
-
Base Stoichiometry: A full equivalent of the base is required to deprotonate the diethyl malonate. Using a slight excess (1.05-1.1 equivalents) can help drive the reaction to completion.
Troubleshooting Steps:
-
Verify Base Quality: Use freshly opened or properly stored sodium ethoxide.
-
Ensure Anhydrous Conditions: Dry your ethanol, for example, by refluxing over magnesium turnings and iodine, followed by distillation. Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon).
-
Optimize Base Addition: Add the diethyl malonate dropwise to the solution of sodium ethoxide in ethanol to ensure efficient mixing and reaction.
Q2: During the alkylation steps, I am observing significant amounts of dialkylated byproducts, specifically diethyl diethylmalonate and diisobutylmalonate. How can I improve selectivity?
A2: The formation of dialkylated products is a known drawback of the malonic ester synthesis, arising from the deprotonation and subsequent alkylation of the mono-alkylated product.[4]
-
Causality: The mono-alkylated malonic ester still possesses one acidic α-hydrogen, which can be removed by any remaining base or enolate, leading to a second alkylation.
-
Control Measures:
-
Controlled Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the alkyl halide.
-
Order of Addition: Slowly add the alkyl halide to the solution of the malonate enolate. This ensures that the alkyl halide is always the limiting reagent at any given time, minimizing its reaction with the mono-alkylated product's enolate.
-
Temperature Control: Perform the alkylation at a controlled temperature (e.g., room temperature or slightly below) to manage the reaction rate.
-
| Parameter | Recommendation for Selectivity |
| Enolate:Alkyl Halide Ratio | 1 : 1.05 |
| Addition Method | Slow, dropwise addition of alkyl halide to enolate |
| Temperature | 0°C to Room Temperature |
Q3: The hydrolysis of my dialkylated malonic ester is incomplete, or the subsequent decarboxylation is not proceeding as expected. What are the best conditions for this final step?
A3: This is a multi-step process within the final workup, and issues can arise in both the hydrolysis (saponification) and the decarboxylation.
-
Hydrolysis: The saponification of the sterically hindered dialkylated ester requires vigorous conditions.
-
Protocol: Refluxing with a strong base like potassium hydroxide (KOH) in aqueous ethanol is often more effective than sodium hydroxide, as the resulting potassium salt is more soluble.[5] It is crucial to ensure all the alcohol is removed by distillation after saponification to prevent the formation of ethyl esters during the acidic workup.[5]
-
-
Decarboxylation: The resulting substituted malonic acid decarboxylates upon heating, typically in the presence of acid.[6][7]
-
Mechanism: The reaction proceeds through a cyclic, six-membered transition state, which is why β-dicarboxylic acids like malonic acid derivatives readily lose CO2.[2][7]
-
Troubleshooting: Incomplete decarboxylation is often due to insufficient heating or improper acidification. After hydrolysis, the reaction mixture should be acidified (e.g., with H2SO4 or HCl) and then heated to reflux. For particularly stubborn dialkylated malonic acids, heating the isolated diacid neat (without solvent) at a higher temperature (e.g., >150 °C) can drive the decarboxylation to completion.[8]
-
Recommended Protocol for Hydrolysis and Decarboxylation:
-
Reflux the dialkylated malonic ester with aqueous KOH.
-
Distill off the ethanol.
-
Cool the mixture and acidify with concentrated H2SO4.
-
Reflux the acidic solution for several hours until CO2 evolution ceases.
-
Isolate the product via extraction.
Part 2: Alternative Synthetic Routes & Troubleshooting
While the malonic ester synthesis is a primary choice, other methods can be employed. Below are troubleshooting tips for two common alternatives.
A. Carboxylation of a Grignard Reagent
This method involves the reaction of an organomagnesium halide with CO2, followed by an acidic workup.[9][10][11]
Caption: Troubleshooting common issues in Grignard-based synthesis.
Q4: I am struggling to form the necessary Grignard reagent. The reaction either doesn't initiate or gives a very low yield.
A4: Grignard reagent formation is notoriously sensitive.[12] The primary culprits are moisture and oxygen.
-
Anhydrous Conditions are Paramount: Grignard reagents are strong bases and will be quenched by any protic source, including water.[13][14] Ensure your solvent (typically diethyl ether or THF) is rigorously dried and that all glassware is flame-dried under an inert atmosphere.
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can initiate the reaction.
-
Reaction Temperature: While the reaction is exothermic, some initial heating may be required for initiation. Once started, it may need to be cooled to maintain a gentle reflux.[15]
Q5: My Grignard reaction works, but after adding carbon dioxide and workup, the yield of this compound is poor.
A5: This points to issues during the carboxylation step or side reactions.
-
Purity of Carbon Dioxide: Use dry CO2. If using solid CO2 (dry ice), ensure it is free of condensed water.
-
Method of Addition: It is often better to pour the Grignard solution onto a slurry of crushed dry ice in anhydrous ether. This maintains a high concentration of CO2 and minimizes side reactions of the Grignard reagent with the newly formed carboxylate salt.
-
Side Reactions: The Grignard reagent can react with the carboxylate product to form a ketone after a second addition. Keeping the temperature low (-78 °C) and ensuring an excess of CO2 helps to mitigate this.
B. Hydrolysis of a Nitrile
This two-step sequence involves the S_N2 reaction of an alkyl halide with cyanide, followed by hydrolysis of the resulting nitrile.[11]
Q6: The initial cyanation reaction is not working well, and I'm getting elimination byproducts.
A6: The success of the S_N2 reaction depends heavily on the structure of the alkyl halide.
-
Substrate Limitations: This reaction works best for primary and secondary alkyl halides. Tertiary halides will primarily undergo elimination.[16] The required halide for this synthesis, 1-bromo-2-ethyl-4-methylpentane, is secondary and should be suitable, but elimination can still be a competing pathway.
-
Solvent Choice: A polar aprotic solvent like DMSO or DMF is ideal for S_N2 reactions as it solvates the cation (e.g., Na+) but not the cyanide anion, making the nucleophile more reactive.
Q7: The hydrolysis of my nitrile to the carboxylic acid is slow or incomplete.
A7: Nitrile hydrolysis requires harsh conditions, and the choice of acid or base catalysis can impact the outcome.[17][18]
-
Acidic Hydrolysis: Refluxing with a strong aqueous acid (e.g., 6M HCl or H2SO4) will produce the carboxylic acid and an ammonium salt.[17] This method is direct but can sometimes be slow.
-
Alkaline Hydrolysis: Refluxing with a strong aqueous base (e.g., NaOH or KOH) will first produce the carboxylate salt and ammonia gas.[19] A final acidification step is then required to protonate the carboxylate and obtain the free carboxylic acid.[18] This two-step process is often more efficient for resistant nitriles.
| Condition | Products | Workup |
| Acidic Hydrolysis (HCl, reflux) | R-COOH + NH4Cl | Extraction |
| Alkaline Hydrolysis (NaOH, reflux) | R-COO- Na+ + NH3 | Acidification, then extraction |
References
- Smolecule. (2023, August 15). This compound.
- Transformation Tutoring. (2022, November 24). Synthesis And Reactions Of Carboxylic Acids.
- Master Organic Chemistry. (n.d.).
- BenchChem. (2025, December).
- Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids.
- JoVE. (2025, May 22).
- JoVE. (2023, April 30).
- OpenStax. (2023, September 20). 22.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry.
- Chemistry LibreTexts. (2025, April 7). 8.
- Chemistry Stack Exchange. (2024, December 20).
- Chemguide. (n.d.). hydrolysis of nitriles.
- LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- ACS Publications. (n.d.). The Grignard Reagents. Organometallics.
- Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Master Organic Chemistry. (2022, May 20).
- Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis.
- Organic Syntheses. (n.d.). 3-methylpentanoic acid.
- McMurry, J. (n.d.). 20. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems.
Sources
- 1. Buy this compound | 108-81-6 [smolecule.com]
- 2. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
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- 15. mt.com [mt.com]
- 16. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing the Efficiency of 2-Ethyl-4-methylpentanoic Acid Derivatization
Welcome to the technical support center for the derivatization of 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting this branched-chain carboxylic acid into a form suitable for chromatographic analysis. Here, we address common challenges with in-depth, field-proven insights to enhance the efficiency, reproducibility, and accuracy of your experiments.
Frequently Asked Questions (FAQs) - The First Principles
Q1: Why is derivatization necessary for analyzing this compound?
A1: this compound, like other carboxylic acids, possesses a polar carboxyl group (-COOH) with an active hydrogen atom. This feature leads to several analytical challenges:
-
Low Volatility: The active hydrogen allows for strong intermolecular hydrogen bonding, which significantly raises the boiling point and reduces the volatility of the molecule.[1] This makes direct analysis by gas chromatography (GC) difficult, as the compound may not vaporize efficiently in the injector port.
-
Poor Thermal Stability: At the high temperatures required for GC analysis, free carboxylic acids can degrade, leading to inaccurate quantification.
-
Adsorption & Poor Peak Shape: The high polarity causes the analyte to interact strongly with active sites in the GC system (e.g., injector liner, column), resulting in broad, tailing peaks, which compromise resolution and sensitivity.[1]
-
Poor Ionization (LC-MS): In liquid chromatography-mass spectrometry (LC-MS), short-chain fatty acids often exhibit poor retention on common reversed-phase columns and weak ionization efficiency, limiting sensitivity.[2][3][4]
Derivatization addresses these issues by replacing the active hydrogen with a nonpolar group, which increases volatility and thermal stability, reduces system adsorption, and can enhance detector response.[5]
Q2: What are the primary derivatization strategies for this compound?
A2: The three most common strategies for carboxylic acids are silylation, alkylation (esterification), and acylation.[5][6]
-
Silylation: This is the most widely used technique for GC.[5] It involves replacing the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. The resulting TMS esters are much more volatile and thermally stable.[6][7]
-
Alkylation (Esterification): This method converts the carboxylic acid into an ester (e.g., methyl, propyl, or pentafluorobenzyl ester).[5][7] Alkyl esters are generally more stable than silyl esters, particularly in the presence of trace moisture.[1][8]
-
Acylation: This technique converts the analyte into amides, esters, or thioesters. While effective, it is more commonly used for alcohols, phenols, and amines, but can be applied to carboxylic acids.[7]
The choice of method depends on the analytical instrument (e.g., GC-FID, GC-MS, LC-MS), required sensitivity, and the nature of the sample matrix.
Method Selection & Workflow
Choosing the right derivatization path is critical. The following diagram outlines a decision-making workflow based on your analytical goals and instrumentation.
Caption: Decision workflow for selecting a derivatization method.
Troubleshooting Guide
Problem 1: Low or No Derivatization Yield (Small or Absent Product Peak)
This is one of the most common issues encountered during derivatization.
Q: My chromatogram shows a very small product peak, or none at all, but a large solvent front. What went wrong?
A: This points to a failure in the derivatization reaction itself. Several factors could be at play:
-
Presence of Moisture (Especially for Silylation): Silylating reagents are extremely sensitive to water. Any moisture in your sample, solvent, or glassware will consume the reagent and can hydrolyze the newly formed TMS-ester derivative.[9]
-
Solution: Ensure your sample is completely dry; lyophilize or evaporate under a stream of dry nitrogen. Use anhydrous solvents and store them over molecular sieves. Deactivate glassware by silanizing it or oven-drying it at >100°C for several hours before use.
-
-
Insufficient Reagent Concentration: The derivatization reaction is an equilibrium process. A sufficient molar excess of the reagent is needed to drive the reaction to completion.
-
Solution: A general rule for silylation is to use at least a 2:1 molar ratio of the reagent to active hydrogens in the sample. For alkylation or other methods, consult specific protocols, but a significant excess is standard.[10]
-
-
Suboptimal Reaction Temperature or Time: Derivatization of a sterically hindered carboxylic acid may require more energy and time.
-
Solution: While many reactions proceed at room temperature, heating is often required.[9] For silylation with BSTFA or BSA, heating at 60-80°C for 30-60 minutes can significantly improve yield.[6] If yield is still low, try extending the reaction time and analyzing aliquots periodically to monitor progress.[9]
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially after being opened.
-
Solution: Store reagents in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place as recommended by the manufacturer. Use a fresh vial of reagent if degradation is suspected.
-
Problem 2: Presence of Multiple or Unexpected Peaks in the Chromatogram
Q: I see my derivatized product peak, but there are other significant, unexpected peaks. What are they?
A: The appearance of extraneous peaks can complicate quantification and identification. Here are the likely culprits:
-
Incomplete Derivatization: This will result in a peak for your derivatized product and a peak for the underivatized this compound (which will likely be broad and tailing).
-
Solution: Re-optimize the reaction conditions as described in Problem 1 (increase reagent, time, temperature; ensure dryness).
-
-
Reagent Artifacts: Excess reagent or its byproducts can appear as peaks in the chromatogram. For example, the byproduct of BSTFA is N-methyltrifluoroacetamide, which is volatile and may not interfere, but excess reagent itself can create large peaks.[7]
-
Solution: Check the chromatogram of a reagent blank (reagent + solvent only) to identify these peaks. If they interfere with your analyte, you may need to remove the excess reagent post-reaction (e.g., gentle evaporation under nitrogen) or adjust chromatographic conditions to separate them.
-
-
Side Reactions: The analyte or other matrix components might undergo unexpected reactions.
-
Solution: This is a complex issue that may require sample cleanup prior to derivatization to remove interfering substances. Using a more specific derivatization reagent can also help. Mass spectrometry is invaluable here for identifying the structure of the byproduct peaks.[11]
-
Problem 3: Poor Reproducibility (Inconsistent Peak Areas)
Q: My peak areas for the same concentration are varying significantly between runs. How can I improve my precision?
A: Poor reproducibility is often a result of subtle inconsistencies in the workflow.
-
Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent volumes between samples can lead to different derivatization efficiencies.
-
Solution: Use a heating block or water bath for consistent temperature control. Use high-precision pipettes for all liquid handling. Prepare a master mix of reagent and solvent if preparing multiple samples.
-
-
Variable Sample Dryness: If some samples contain more residual moisture than others, the derivatization yield will vary.
-
Solution: Standardize your sample drying procedure. Ensure all samples are brought to complete dryness and handled quickly to prevent reabsorption of atmospheric moisture.
-
-
Matrix Effects: Components in complex biological samples (e.g., plasma, feces) can interfere with the derivatization reaction, either by consuming the reagent or inhibiting the reaction.[12]
-
Solution: Implement a robust sample extraction and cleanup procedure (e.g., liquid-liquid extraction or solid-phase extraction) before derivatization. The use of a stable isotope-labeled internal standard that is structurally similar to your analyte is highly recommended to correct for variability in both sample preparation and the derivatization step.
-
Troubleshooting Workflow
The following diagram provides a systematic approach to diagnosing common derivatization problems.
Caption: A systematic workflow for troubleshooting derivatization issues.
Data & Reagent Comparison
The selection of a derivatization reagent is a critical step. The table below summarizes the characteristics of commonly used reagents for carboxylic acids for GC analysis.
| Reagent | Abbreviation | Type | Key Advantages | Key Considerations |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | Highly reactive, volatile byproducts that typically don't interfere with chromatography.[7] | Extremely moisture sensitive. May require a catalyst (e.g., 1% TMCS) for hindered acids.[7] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Silylation | Highly reactive towards a broad range of functional groups including carboxylic acids.[13] | Byproduct (N-trimethylsilylacetamide) is less volatile and may interfere with early eluting peaks.[7] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Silylation | Forms TBDMS derivatives which are more stable to hydrolysis than TMS derivatives. | Slower reaction kinetics, often requires heating for longer periods (e.g., 60°C for 1 hour).[6] |
| Pentafluorobenzyl Bromide | PFBBr | Alkylation | Forms stable PFB esters, ideal for trace analysis with ECD or NCI-MS detectors.[6][14] | Reagent is a strong lachrymator and must be handled in a fume hood.[7] |
| Boron Trifluoride-Methanol | BF3-Methanol | Alkylation | A classic, robust reagent for forming methyl esters of fatty acids.[7] | Reagent is corrosive. Reaction requires heating. |
Detailed Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS for GC-MS Analysis
This protocol is a general starting point for creating volatile trimethylsilyl (TMS) esters.
-
Sample Preparation: Place the sample containing this compound into a 2 mL autosampler vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of dry nitrogen gas.
-
Reagent Addition: Add 50 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or toluene) to reconstitute the dried sample.
-
Derivatization: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst. The TMCS increases the reactivity of the BSTFA, which is particularly useful for branched acids.[7]
-
Reaction: Tightly cap the vial immediately. Vortex briefly (5-10 seconds). Place the vial in a heating block or oven at 70°C for 45 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Protocol 2: Esterification using PFBBr for High-Sensitivity GC-NCI-MS Analysis
This protocol is adapted for trace-level analysis where high sensitivity is required.[14][15]
-
Sample Preparation: After sample extraction (e.g., LLE or SPE), evaporate the final solvent to dryness under a stream of nitrogen.
-
Reconstitution: Add 100 µL of acetonitrile to the dried extract.
-
Derivatization: Add 10 µL of a 10% (w/v) solution of Pentafluorobenzyl Bromide (PFBBr) in acetonitrile and 10 µL of a catalyst solution (e.g., triethylamine or diisopropylethylamine, 10% in acetonitrile).
-
Reaction: Vortex the mixture and allow it to react at room temperature for 30 minutes. Some protocols may benefit from gentle heating (e.g., 60°C).
-
Quenching/Cleanup (Optional): After the reaction, the solvent can be evaporated and the residue reconstituted in a non-polar solvent like hexane for injection. This helps remove excess polar reagents and byproducts.
-
Analysis: Inject the final hexane solution into the GC-MS operating in Negative Chemical Ionization (NCI) mode.
References
-
I.O. Udo, et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]
-
Y. Wang, et al. (2015). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Publishing. [Link]
-
S. M. Mitrovski. (2012). On-trap derivatization of short-chain fatty acids. Digital Commons @ EMU. [Link]
-
S. Han, et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. PMC - NIH. [Link]
-
A. D. Jones, et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]
- V. A. Zenkevich. (2004). Acids: Derivatization for GC Analysis.
-
R. Dei Cas, et al. (2020). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Protocols.io. [Link]
-
Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. [Link]
-
D. Kloos, et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC - NIH. [Link]
-
D. B. Predmore, et al. (2012). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. [Link]
-
Ohio Valley Specialty. GC Derivatization. [Link]
-
Syngene International Ltd. (2023). Overcoming analytical challenges with chemical derivatization in LC-MS/MS. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
V. Ferreira, et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. PubMed. [Link]
-
A. Kováč, et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. [Link]
-
D. Kloos, et al. (2013). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH. [Link]
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- 14. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Ethyl-4-methylpentanoic Acid
Welcome to the technical support center for the synthesis of 2-Ethyl-4-methylpentanoic acid (CAS No. 108-81-6).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to enhance the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - General Troubleshooting
This section addresses high-level issues that can occur regardless of the specific synthetic route chosen.
Q1: My overall yield for this compound is consistently low. What are the general factors I should investigate first?
A1: Consistently low yields are often traced back to a few fundamental areas before scrutinizing the specific reaction mechanism.[2] A systematic approach is crucial.
-
Reagent Purity and Handling: Ensure all starting materials and reagents are of high purity and handled correctly. For instance, strong bases like sodium ethoxide or LDA are highly sensitive to moisture.[3] Use freshly opened solvents or ensure they are properly dried, as water can quench crucial intermediates like enolates or Grignard reagents.[4]
-
Reaction Conditions: Verify that temperature, reaction time, and atmospheric conditions are optimal. Many steps in these syntheses, particularly those involving strong bases, require an inert atmosphere (e.g., nitrogen or argon) and precise temperature control.[5]
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.[6] Branched-chain carboxylic acids can form emulsions during acid-base extractions, and their oily nature can make complete transfer between vessels difficult. Ensure you are allowing adequate time for layers to separate and consider back-extracting aqueous layers to recover all product.
Q2: I'm struggling with the purification of the final product. What are the most effective methods for an oily, branched carboxylic acid like this?
A2: Purifying this compound, a liquid at room temperature, requires separating it from unreacted starting materials, neutral byproducts, and potentially other acidic impurities.
-
Acid-Base Extraction: This is the most robust method for isolating carboxylic acids.[7] The general principle involves dissolving the crude product in an organic solvent (e.g., diethyl ether), extracting with an aqueous base (e.g., NaOH or NaHCO₃) to convert the carboxylic acid to its water-soluble carboxylate salt. The organic layer, containing neutral impurities, is discarded. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate/re-form the carboxylic acid, which is then extracted back into an organic solvent.[8][9]
-
Vacuum Distillation: If acid-base extraction fails to remove impurities with similar acidity, fractional distillation under reduced pressure is a powerful technique for purifying liquid carboxylic acids.[7] This method separates compounds based on their boiling points.
-
Column Chromatography: While less common for simple carboxylic acids, chromatography on silica gel can be used. However, acids can streak on silica. To mitigate this, a small amount of acetic or formic acid is often added to the eluent.[2]
Below is a troubleshooting workflow for addressing low product yield.
Caption: Troubleshooting workflow for low product yield.
Part 2: Synthesis-Specific Troubleshooting - The Malonic Ester Pathway
The malonic ester synthesis is a classic and reliable method for preparing α-substituted carboxylic acids. However, it involves multiple steps, each with potential pitfalls.[10][11]
Caption: Workflow for the Malonic Ester Synthesis.
Q3: My reaction produces a mixture of mono- and di-alkylated products at the first alkylation step, and my final product is contaminated with 4-methylpentanoic acid. How do I improve selectivity?
A3: This is a classic challenge in malonic ester synthesis. The monoalkylated malonic ester still possesses one acidic α-hydrogen and can be deprotonated and alkylated again.[12]
-
Causality: The root cause is the incomplete initial alkylation or the presence of excess base and alkylating agent after the first step, leading to a second, undesired alkylation.
-
Solution: Carefully control the stoichiometry. Use of a slight excess (1.05-1.1 equivalents) of the first alkylating agent (isobutyl bromide) can help drive the initial reaction to completion. It is also crucial to ensure the base is fully consumed before proceeding. For sequential, different alkylations, it is best to perform them as distinct steps: form the first enolate, add the first alkyl halide, and then repeat the process for the second alkyl group.
Q4: I'm seeing significant amounts of a higher molecular weight byproduct after the second alkylation step. Is this from polyalkylation and how can I prevent it?
A4: Yes, this is a major drawback of the malonic ester synthesis.[13] The formation of dialkylated structures can complicate purification and lower the yield of the desired product.
-
Causality: After the first ethyl group is added, the remaining α-hydrogen is still acidic and can be removed by the base, leading to a second ethylation if excess ethyl iodide and base are present.
-
Solution: To favor the desired mono-alkylation (with the ethyl group), you must precisely control the stoichiometry of your reagents.
| Parameter | To Favor Mono-alkylation (Desired) | To Minimize Di-alkylation (Pitfall) |
| Base (NaOEt) | 1.0 equivalent | >1.0 equivalent |
| Alkyl Halide (Ethyl Iodide) | 1.0 - 1.05 equivalents | >1.1 equivalents |
| Addition Method | Add alkyl halide to the formed enolate | Add enolate to a solution of alkyl halide |
| Temperature | Maintain at or below room temperature | Elevated temperatures can increase side reactions |
Q5: My hydrolysis (saponification) step seems incomplete, and I isolate unreacted ester after acidification. How can I drive this to completion?
A5: Incomplete ester hydrolysis is a common issue, especially with sterically hindered esters.
-
Causality: The hydrolysis of the two ester groups to carboxylic acids can be slow. Using sodium hydroxide can sometimes be problematic as the sodium salt of the di-acid may precipitate, creating a semi-solid mass that hinders the reaction.[14]
-
Solution:
-
Use Potassium Hydroxide (KOH): KOH is often preferred for saponification as potassium salts are generally more soluble, keeping the reaction mixture homogeneous.[14]
-
Increase Reaction Time and Temperature: Refluxing the reaction mixture for an extended period (2-4 hours) is typically necessary to ensure complete hydrolysis.
-
Remove Ethanol Byproduct: As the saponification proceeds, it produces ethanol. According to Le Chatelier's principle, this can slow the reaction. A useful technique is to distill off the ethanol as it forms to drive the equilibrium toward the products.[14]
-
Q6: The final decarboxylation step is sluggish, and my product is contaminated with 2-ethyl-2-isobutylmalonic acid. How can I ensure complete decarboxylation?
A6: β-keto acids and substituted malonic acids readily decarboxylate upon heating, but the conditions need to be sufficient.[15]
-
Causality: Insufficient heat or reaction time will lead to incomplete loss of CO₂ from the malonic acid intermediate.
-
Solution: After hydrolysis and acidification of the reaction mixture, the resulting substituted malonic acid can be heated strongly (typically to 120-180 °C).[16] This is often done after removing the solvent. The evolution of CO₂ gas is a clear indicator that the reaction is proceeding. Continue heating until gas evolution ceases to ensure the reaction is complete.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.
Step 1 & 2: Sequential Alkylation of Diethyl Malonate
-
Equip a flame-dried 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere using nitrogen or argon.
-
In the flask, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add diethyl malonate (16.0 g, 0.1 mol) dropwise.
-
Add 1-bromo-2-methylpropane (isobutyl bromide) (13.7 g, 0.1 mol) dropwise to the solution. Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour to ensure complete mono-alkylation.
-
Cool the reaction mixture. Add a second equivalent of sodium ethoxide, prepared separately (2.3 g Na in 50 mL ethanol).
-
Add ethyl iodide (15.6 g, 0.1 mol) dropwise and reflux for 2-3 hours until the second alkylation is complete (monitor by TLC).
Step 3 & 4: Hydrolysis and Decarboxylation
-
To the cooled reaction mixture, add a solution of potassium hydroxide (22.4 g, 0.4 mol) in water (50 mL).[14]
-
Heat the mixture to reflux for 3 hours to hydrolyze the ester. Arrange for distillation to remove the ethanol formed during the reaction.[14]
-
After cooling, carefully acidify the mixture with cold 6M HCl until the pH is ~1-2. An oily layer of the substituted malonic acid should separate.
-
Heat the mixture to 140-160 °C. Vigorous bubbling (CO₂ evolution) should occur. Maintain this temperature until gas evolution ceases completely (approx. 1-2 hours).
-
Cool the mixture to room temperature.
Protocol 2: Work-up and Purification
-
Transfer the cooled reaction mixture from Protocol 1 to a separatory funnel.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL) to help break any emulsions.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.[7][8]
References
-
LookChem. (n.d.). This compound. [Link]
-
Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. [Link]
-
Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. [Link]
-
Filo. (2025). Show how you could use a malonic ester synthesis to prepare the following. [Link]
- Google Patents. (2010).
-
Online Chemistry notes. (2022). Malonic ester synthesis (of carboxylic acids). [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?[Link]
-
LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
-
Scribd. (n.d.). Grignard Reagent & Uses in Synthesis. [Link]
-
SlidePlayer. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
-
PubChem. (n.d.). 2-Ethyl-2,4-dimethylpentanoyl chloride. [Link]
-
Study.com. (n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. [Link]
-
Organic Syntheses. (n.d.). 3-methylpentanoic acid. [Link]
-
ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. [Link]
- Google Patents. (n.d.).
-
Study.com. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation?[Link]
-
PubChemLite. (n.d.). This compound (C8H16O2). [Link]
-
PubChem. (n.d.). 5-(2-Ethyl-4-methylpentoxy)pentanoyl chloride. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2-Formyl-4-methylpentanoic acid, ethyl ester. [Link]
-
PubChem. (n.d.). Ethyl 2-chloro-4-methylpentanoate. [Link]
-
PubChem. (n.d.). 2-Ethyl-4-methylpentanal. [Link]
-
Quora. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester?[Link]
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Technical Support Center: A Researcher's Guide to Improving the Recovery of 2-Ethyl-4-methylpentanoic Acid
Welcome to the technical support center for the recovery and purification of 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As Senior Application Scientists, we have synthesized our expertise to help you navigate the common challenges encountered during the isolation of this valuable branched-chain carboxylic acid.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the recovery and purification of this compound, providing concise and actionable answers.
Q1: What are the primary methods for recovering this compound from a reaction mixture?
The most effective and widely used method for recovering this compound is liquid-liquid extraction , which leverages the acidic nature of the carboxyl group. This is typically followed by fractional distillation under reduced pressure for purification to a high degree.
Q2: What are the most common impurities I might encounter?
The impurities in your crude product will largely depend on the synthetic route employed. Common synthesis methods include the oxidation of 2-ethyl-4-methylpentanal or the hydrolysis of its corresponding ester.[1] Therefore, potential impurities include:
-
Unreacted Starting Materials: Residual 2-ethyl-4-methylpentanal or the corresponding ester.
-
Byproducts from Oxidation: If the synthesis involves oxidation, you might have residual oxidizing agents or their byproducts.
-
Isomeric Acids: Depending on the specificity of the synthesis, other C8 carboxylic acid isomers could be present.
-
Solvents: Residual reaction or extraction solvents.
-
Water: Moisture can be introduced during the workup.
Q3: How can I assess the purity of my recovered this compound?
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for assessing the purity of this compound. This technique allows for the separation and quantification of volatile impurities. For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) may be more suitable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also an excellent tool for structural confirmation and purity assessment.
Q4: What are the key physical and chemical properties of this compound relevant to its purification?
Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₆O₂ | - |
| Molecular Weight | 144.21 g/mol [1] | Important for characterization and stoichiometric calculations. |
| Boiling Point | 218-220 °C at 760 Torr[1] | A high boiling point suggests that vacuum distillation is necessary to prevent decomposition. |
| Predicted pKa | ~4.82[2] | Critical for determining the optimal pH for efficient liquid-liquid extraction. |
| Solubility | Limited in water; high in organic solvents.[1] | Forms the basis of liquid-liquid extraction. The acid is soluble in the organic phase, while its salt is soluble in the aqueous phase. |
| Appearance | Colorless to yellow oil[1] | A visual indicator of purity. Coloration may suggest the presence of impurities or degradation products. |
| Density | ~0.9 g/cm³[1] | Being less dense than water, it will form the upper layer in an extraction with an aqueous solution. |
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the recovery and purification of this compound.
Troubleshooting Liquid-Liquid Extraction
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low Recovery of Product | Incomplete Deprotonation | The pH of the aqueous base may not be high enough to fully deprotonate the carboxylic acid. With a pKa of ~4.82, a pH of at least 6.8 is needed for >99% deprotonation. Use a stronger base (e.g., 1-2 M NaOH instead of NaHCO₃) or increase the volume of the basic solution. |
| Insufficient Mixing | The two phases were not mixed thoroughly enough for efficient mass transfer. Gently invert the separatory funnel multiple times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation. | |
| Product Precipitation | The carboxylate salt may have limited solubility in the aqueous phase, especially if the concentration is high. Dilute the aqueous phase with more water to redissolve the salt. | |
| Emulsion Formation | Vigorous Shaking | Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion at the interface of the two layers. Gently swirl or invert the funnel instead of shaking. |
| Presence of Surfactants | Impurities from the reaction mixture can act as surfactants and stabilize the emulsion. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. | |
| Difficulty in Phase Separation | Similar Densities | If the organic solvent used has a density close to that of water, phase separation can be slow and indistinct. Choose a solvent with a significantly different density (e.g., diethyl ether, ethyl acetate). |
| Cloudy Organic Layer after Back-Extraction | Incomplete Neutralization | |
| Water in Organic Layer | The organic layer is saturated with water. Wash the organic layer with brine to remove excess water, and then dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄. |
Troubleshooting Distillation
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Product Decomposition (Darkening) | Distillation Temperature is Too High | The atmospheric boiling point of this compound is high, and prolonged heating can cause decomposition. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Bumping/Unstable Boiling | Uneven Heating | Localized overheating can cause violent bumping. Use a magnetic stirrer or add boiling chips to the distillation flask to ensure smooth boiling. |
| Poor Separation of Impurities | Inefficient Fractionating Column | The column may not have enough theoretical plates to separate components with close boiling points. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). |
| Distillation Rate is Too Fast | A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to allow for a slow and steady collection of distillate. | |
| Low Recovery | Hold-up in the Apparatus | A significant amount of product can be lost on the surfaces of a large distillation apparatus, especially for small-scale purifications. Use an appropriately sized apparatus for your sample volume. |
| Leaks in the Vacuum System | Leaks will prevent the system from reaching the desired low pressure, resulting in a higher boiling point. Check all joints and connections for a proper seal. Use high-vacuum grease on ground glass joints. |
Experimental Protocols
These protocols provide step-by-step guidance for the recovery and purification of this compound.
Protocol 1: Liquid-Liquid Extraction for the Recovery of this compound
This protocol is designed to separate this compound from neutral organic impurities.
Materials:
-
Crude reaction mixture containing this compound in an organic solvent.
-
1 M Sodium Hydroxide (NaOH) solution.
-
3 M Hydrochloric Acid (HCl) solution.
-
Diethyl ether (or another suitable organic solvent).
-
Saturated Sodium Chloride (brine) solution.
-
Anhydrous Magnesium Sulfate (MgSO₄).
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
pH paper.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and gently invert it several times, venting frequently.
-
Allow the layers to separate. The aqueous layer (bottom) should contain the sodium salt of your carboxylic acid.
-
Drain the aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure complete recovery.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 3 M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). You should observe the formation of an oily layer or a precipitate of this compound.
-
Transfer the acidified solution back to the separatory funnel.
-
Add a volume of diethyl ether to extract the protonated carboxylic acid.
-
Gently mix and allow the layers to separate.
-
Drain the aqueous layer and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh diethyl ether.
-
Combine the organic extracts.
-
Wash the combined organic extracts with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is for the purification of crude this compound.
Materials:
-
Crude this compound.
-
Fractional distillation apparatus with a vacuum adapter.
-
Heating mantle and magnetic stirrer.
-
Vacuum pump with a pressure gauge.
-
Boiling chips or magnetic stir bar.
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound and a boiling chip or stir bar into the distillation flask.
-
Begin stirring and gradually apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.
-
As the temperature rises, the main fraction of this compound will begin to distill. Collect this fraction in a clean, pre-weighed receiving flask. The boiling point will depend on the pressure; aim for a slow and steady distillation.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.
-
Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 3: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of your this compound sample.
Materials:
-
Purified this compound sample.
-
A suitable volatile solvent (e.g., dichloromethane, hexane).
-
GC instrument with an FID or MS detector.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in the chosen solvent.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Carrier Gas: Helium or Nitrogen.
-
-
Inject a small volume (e.g., 1 µL) of your sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the relative area percentage of the main peak. Identify any impurity peaks by their retention times and, if using MS, by their mass spectra.
Diagrams and Data
Workflow Diagrams
Caption: General workflow for the recovery and purification of this compound.
References
-
Reagent Instrument Network. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Quantification of 2-Ethyl-4-methylpentanoic Acid
This guide provides an in-depth, objective comparison of the primary analytical methodologies for the detection and quantification of 2-Ethyl-4-methylpentanoic acid (C8H16O2)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring each protocol is a self-validating system. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into their application.
Introduction to this compound and its Analytical Challenges
This compound is a branched-chain carboxylic acid[1]. Like other short-chain fatty acids (SCFAs), its accurate quantification in biological and chemical matrices is critical for various research applications, from metabolomics to industrial quality control. However, its physicochemical properties present distinct analytical challenges. The high polarity and volatility of SCFAs can lead to poor chromatographic retention and peak shape, often necessitating specific sample preparation strategies to achieve reliable results[3][4][5].
This guide will dissect the most effective analytical techniques, providing a framework for method selection based on the specific requirements of sensitivity, selectivity, structural elucidation, and sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and definitive mass-based detection make it a robust choice for SCFA analysis. However, direct injection of polar, hydrophilic compounds like this compound is problematic, requiring a critical derivatization step to enhance volatility and thermal stability[4][6].
Expertise & Experience: The Rationale for Derivatization
The carboxylic acid group on this compound is highly polar and can form hydrogen bonds, which decreases its volatility and can cause it to adsorb to active sites in the GC inlet and column. This leads to poor peak shape, low response, and inaccurate quantification. Derivatization chemically modifies the carboxylic acid group, typically by converting it into a less polar and more volatile ester. This is not merely a procedural step; it is the cornerstone of successful GC-MS analysis for this class of compounds. Reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) or chloroformates are commonly used for this purpose under aqueous conditions, which is advantageous as it avoids sample drying steps that can result in the loss of volatile SCFAs[4][5].
Experimental Protocol: GC-MS with Isobutyl Chloroformate Derivatization
This protocol is adapted from established methods for SCFA analysis in aqueous samples[4].
-
Sample Preparation & Extraction:
-
For biological fluids, begin with protein precipitation to remove macromolecules[3]. Add a suitable volume of a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge.
-
Transfer a 675 µL aliquot of the supernatant to a new microcentrifuge tube.
-
Add an internal standard (e.g., 3-methylpentanoic acid) to correct for variability in extraction and derivatization efficiency.
-
Add 125 µL of 20 mM NaOH to ensure the SCFAs are in their salt form, reducing volatility during initial handling[5].
-
Perform a liquid-liquid extraction by adding 400 µL of chloroform, vortexing, and centrifuging. Transfer 400 µL of the upper aqueous phase to a new tube.
-
-
Aqueous Derivatization:
-
To the 400 µL aqueous extract, add 80 µL of isobutanol and 100 µL of pyridine. Pyridine acts as a catalyst and acid scavenger.
-
Carefully add a 50 µL aliquot of isobutyl chloroformate to the solution. The reaction is exothermic and may produce CO2 gas; use appropriate caution[4].
-
Vortex vigorously for 30 seconds to facilitate the esterification reaction.
-
Add 150 µL of hexane to extract the newly formed, nonpolar isobutyl ester derivatives.
-
Vortex and centrifuge. Transfer the upper hexane layer into an autosampler vial for analysis.
-
-
GC-MS Instrumentation & Conditions:
-
System: Agilent 7890B GC coupled with an Agilent 5977B MS or equivalent[4].
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable[7].
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min, and hold for 5 min[7].
-
Inlet Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.
-
Workflow & Data Visualization
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers a powerful alternative to GC-MS, particularly for analyzing polar compounds in complex biological matrices without the need for derivatization to increase volatility. However, derivatization can still be employed to significantly enhance sensitivity and improve chromatographic retention on reverse-phase columns[8].
Expertise & Experience: Causality of Method Choice
The decision to use a direct injection or a derivatization approach in LC-MS depends on the required sensitivity. For high-concentration samples, a direct injection using a suitable column (like a C18) and a mobile phase with an acidic modifier (e.g., formic acid) can be sufficient. The acid suppresses the ionization of the carboxyl group, improving retention.
For trace-level quantification, as is often required in serum or plasma, derivatization is the superior strategy. Reagents like 3-nitrophenylhydrazine (3-NPH) react with the carboxylic acid in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a derivative that is more readily ionized (typically in negative ion mode) and exhibits better reverse-phase retention[8]. This directly translates to lower limits of detection.
Experimental Protocol: LC-MS with 3-NPH Derivatization
This protocol is based on a validated method for SCFA analysis in human serum[8].
-
Sample Preparation:
-
Thaw 50 µL of serum or plasma sample on ice.
-
Perform protein precipitation by adding 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube.
-
-
Derivatization:
-
Prepare fresh derivatization reagents.
-
To the 100 µL of supernatant, add 50 µL of 200 mM 3-NPH HCl in 50:50 acetonitrile:water.
-
Add 50 µL of 120 mM EDC HCl in 50:50 acetonitrile:water with 6% pyridine. The pyridine acts as a base to facilitate the coupling reaction[8].
-
Vortex and incubate at 40°C for 30 minutes.
-
After incubation, centrifuge the samples and transfer the supernatant to autosampler vials for analysis.
-
-
LC-MS/MS Instrumentation & Conditions:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (like a Thermo Scientific Exploris 240 Orbitrap) or a triple quadrupole mass spectrometer (like a Waters Xevo TQ-S)[8][9].
-
Column: A reverse-phase column such as a Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous phase (e.g., 95% A) and ramping to high organic phase (e.g., 95% B) to elute the derivatives.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition: Full scan for high-resolution MS or Multiple Reaction Monitoring (MRM) for triple quadrupole MS for optimal sensitivity and selectivity.
-
Workflow & Data Visualization
Caption: Workflow for LC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands apart from chromatographic techniques as it provides comprehensive structural information without requiring separation. It is an inherently quantitative method (qNMR) provided that experimental conditions are properly controlled.
Expertise & Experience: A Tool for Structure and Purity, Not Trace Analysis
While GC-MS and LC-MS excel at detecting low concentrations, NMR's primary strength lies in unambiguous structural confirmation and the quantification of major components in a mixture. Its sensitivity is significantly lower than mass spectrometry-based methods. Therefore, NMR is the ideal tool for verifying the identity and purity of a synthesized standard of this compound or for analyzing its concentration in simpler matrices where it is a major component. Public databases contain reference 1H and 13C NMR spectra that can be used for confirmation[1][10].
Experimental Protocol: 1H-NMR for Quantification and Structural Verification
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Deuterium Oxide, D2O).
-
Add a known amount of an internal standard with a simple, non-overlapping spectrum (e.g., maleic acid or trimethylsilylpropanoic acid).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard quantitative 1H NMR experiment.
-
Key Parameters:
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery. This is critical for accurate integration and quantification.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the area of a well-resolved peak corresponding to the analyte and a peak from the internal standard.
-
The concentration of this compound can be calculated by comparing the integral of its signal to the integral of the known concentration of the internal standard, accounting for the number of protons each signal represents.
-
Workflow & Data Visualization
Sources
- 1. This compound | C8H16O2 | CID 164536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 9. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. spectrabase.com [spectrabase.com]
A Comparative Guide to the Synthesis of 2-Ethyl-4-methylpentanoic Acid for Pharmaceutical Research and Development
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of chiral carboxylic acids is of paramount importance. 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid, serves as a critical building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in a number of compounds under investigation for a range of therapeutic applications. The selection of an appropriate synthetic route is a decision with significant implications for yield, purity, cost, and scalability.
This guide provides a comparative analysis of three distinct and viable synthetic routes for this compound. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective evaluation of its advantages and disadvantages. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the laboratory and during process scale-up.
Introduction to this compound
This compound (CAS No: 56640-31-4) is a chiral carboxylic acid with the molecular formula C₈H₁₆O₂.[1][2][3] Its structure, featuring an ethyl group at the alpha-position and an isobutyl group, imparts specific lipophilic and steric properties that are often desirable in medicinal chemistry for optimizing drug-target interactions.
Comparative Synthesis Routes
This guide will explore the following three synthetic pathways:
-
Malonic Ester Synthesis: A classic and versatile method for the formation of substituted carboxylic acids.[4][5][6][7]
-
Grignard Reaction with Carbon Dioxide: A fundamental organometallic approach for carbon-carbon bond formation and carboxylation.
-
Aldol Condensation followed by Oxidation: A powerful method for constructing the carbon skeleton, followed by functional group transformation.
Route 1: Malonic Ester Synthesis
The malonic ester synthesis is a reliable and well-established method for the preparation of mono- and di-substituted acetic acids.[7] The strategy involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[6]
Reaction Scheme
Caption: Malonic Ester Synthesis Pathway for this compound.
Experimental Protocol
Step 1: Formation of the Enolate and First Alkylation.
-
To a solution of sodium ethoxide (NaOEt) prepared from sodium (1.1 eq) in absolute ethanol, diethyl malonate (1.0 eq) is added dropwise at 0 °C.
-
The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Isobutyl bromide (1.0 eq) is then added, and the reaction mixture is refluxed for 4-6 hours.
Step 2: Second Alkylation.
-
After cooling to room temperature, a second equivalent of sodium ethoxide is added.
-
Ethyl iodide (1.0 eq) is subsequently added, and the mixture is refluxed for another 4-6 hours.
Step 3: Hydrolysis and Decarboxylation.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then treated with a 20% aqueous solution of hydrochloric acid and heated at reflux for 12-18 hours to effect both ester hydrolysis and decarboxylation.
-
After cooling, the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford the crude product.
-
Purification is achieved by vacuum distillation.
Scientific Rationale and Insights
The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for easy deprotonation by a moderately strong base like sodium ethoxide. The resulting enolate is a soft nucleophile, which readily undergoes Sₙ2 reaction with primary alkyl halides. A sequential double alkylation is necessary to introduce both the isobutyl and ethyl groups. The final acidic hydrolysis and heating drive the decarboxylation of the resulting β-keto acid, yielding the desired product. One of the major drawbacks of this method is the potential for dialkylation in the first step if an excess of the alkylating agent is used, which can complicate purification and lower the yield.[6]
Route 2: Grignard Synthesis
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In this route, a Grignard reagent is prepared from an appropriate alkyl halide and then reacted with carbon dioxide (as dry ice) to form the carboxylate salt, which is subsequently protonated to yield the carboxylic acid.
Reaction Scheme
Caption: Grignard Synthesis Pathway for this compound.
Experimental Protocol
Step 1: Preparation of the Grignard Reagent.
-
Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 2-bromo-4-methylpentane (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. A crystal of iodine may be added to activate the magnesium surface.
-
The reaction mixture is stirred and may require gentle heating to maintain a steady reflux. The reaction is complete when most of the magnesium has been consumed.
Step 2: Carboxylation.
-
The Grignard solution is cooled in an ice-salt bath.
-
Finely crushed dry ice (solid CO₂) is added portion-wise to the vigorously stirred Grignard solution. An excess of dry ice is used to ensure complete reaction and to minimize the formation of ketone byproducts.
-
The reaction mixture is allowed to warm to room temperature, and the excess ether is removed.
Step 3: Workup.
-
The resulting magnesium carboxylate salt is hydrolyzed by the slow addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation.
Scientific Rationale and Insights
The formation of the Grignard reagent is a critical step that requires strictly anhydrous conditions to prevent quenching by protic solvents. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile readily attacks the electrophilic carbon of carbon dioxide. The initial product is a magnesium carboxylate salt, which upon acidic workup, yields the final carboxylic acid. A key challenge in this synthesis is the potential for the Grignard reagent to react with the starting alkyl halide (Wurtz-type coupling), leading to the formation of dimeric byproducts.
Route 3: Aldol Condensation and Oxidation
This route involves the construction of the carbon backbone via a crossed aldol condensation between propanal and isobutyraldehyde, followed by oxidation of the resulting α,β-unsaturated aldehyde to the carboxylic acid.
Reaction Scheme
Caption: Aldol Condensation and Oxidation Pathway.
Experimental Protocol
Step 1: Crossed Aldol Condensation.
-
A solution of sodium hydroxide (0.1 eq) in water is cooled to 10-15 °C.
-
A mixture of propanal (1.0 eq) and isobutyraldehyde (1.2 eq) is added dropwise to the stirred base solution, maintaining the temperature below 20 °C. Isobutyraldehyde is used in slight excess to favor the desired crossed-aldol product.[8]
-
The reaction is stirred for 2-3 hours at room temperature. The organic layer is then separated.
Step 2: Dehydration.
-
The crude aldol adduct is heated, often with a trace amount of acid (e.g., p-toluenesulfonic acid), to facilitate dehydration to the α,β-unsaturated aldehyde.
Step 3: Oxidation.
-
The crude 2-ethyl-4-methyl-2-pentenal is dissolved in a suitable solvent like acetone.
-
The solution is cooled in an ice bath, and a solution of potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone) is added dropwise until a persistent color change is observed.
-
The reaction mixture is stirred for several hours at room temperature.
Step 4: Workup.
-
The excess oxidant is quenched (e.g., with sodium bisulfite for KMnO₄).
-
The mixture is filtered to remove manganese dioxide or chromium salts.
-
The filtrate is acidified and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation.
Scientific Rationale and Insights
Crossed aldol condensations can be challenging due to the potential for self-condensation of both aldehyde starting materials and the formation of multiple products. In this case, the enolate of propanal is formed, which then attacks the more sterically hindered and less enolizable isobutyraldehyde. Using a slight excess of isobutyraldehyde can help drive the reaction towards the desired product. The subsequent oxidation of the α,β-unsaturated aldehyde to the carboxylic acid is a standard transformation. The choice of oxidant is critical; strong oxidants are required, but care must be taken to avoid over-oxidation or side reactions.
Performance Comparison
| Parameter | Malonic Ester Synthesis | Grignard Synthesis | Aldol Condensation & Oxidation |
| Starting Materials | Diethyl malonate, isobutyl bromide, ethyl iodide | 2-Bromo-4-methylpentane, magnesium, CO₂ | Propanal, isobutyraldehyde |
| Reagent Cost & Availability | Moderate | Moderate to High (Grignard reagent) | Low |
| Typical Yield | 50-70% | 60-80% | 40-60% |
| Purity of Crude Product | Good, but may contain dialkylated byproducts | Good, but may contain Wurtz coupling byproducts | Moderate, may contain self-condensation products |
| Scalability | Good | Moderate (requires strict anhydrous conditions) | Excellent |
| Safety Considerations | Use of sodium metal and flammable solvents | Highly reactive Grignard reagent, pyrophoric potential | Use of strong oxidants (KMnO₄, CrO₃) which are toxic and require careful handling |
| Environmental Impact | Use of halogenated compounds and organic solvents | Use of ether and halogenated starting materials | Use of heavy metal oxidants (CrO₃) is a significant concern |
Conclusion
The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the project, including scale, purity specifications, cost constraints, and safety infrastructure.
-
The Malonic Ester Synthesis offers a reliable and well-understood pathway, particularly for laboratory-scale synthesis. Its primary drawback is the multi-step nature and the potential for byproduct formation.
-
The Grignard Synthesis provides a more direct route with potentially higher yields. However, it demands stringent control over reaction conditions, particularly the exclusion of moisture, which can be challenging on a larger scale.
-
The Aldol Condensation and Oxidation route is often the most cost-effective, utilizing readily available starting materials. The main challenges lie in controlling the selectivity of the crossed aldol reaction and the environmental and safety concerns associated with the use of strong, often toxic, oxidizing agents.
For early-stage research where material requirements are modest, the Malonic Ester or Grignard synthesis routes may be preferred for their predictability and the generally higher purity of the crude product. For process development and large-scale manufacturing, the Aldol Condensation route, despite its challenges, may be the most economically viable, provided that the selectivity and oxidation steps can be optimized and performed safely with appropriate waste management protocols.
References
-
TutorChase. How is the Malonic ester synthesis used for carboxylic acid derivatives? URL: [Link]
-
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PrepChem.com. Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. URL: [Link]
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Chemistry Stack Exchange. Predict the products of the controlled oxidation of 2-methylpentan-2-ol. (2016-07-18). URL: [Link]
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Scirp.org. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. (2016-10-12). URL: [Link]
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A Cross-Validation Guide: GC-MS vs. HPLC for the Analysis of 2-Ethyl-4-methylpentanoic Acid
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of branched-chain fatty acids like 2-Ethyl-4-methylpentanoic acid is critical. This molecule, a key metabolite and potential biomarker, demands robust analytical methods for its reliable measurement in complex matrices. The two leading chromatographic techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each present a unique set of advantages and challenges.
This guide provides an in-depth, objective comparison of GC-MS and HPLC for the analysis of this compound. Moving beyond a simple list of pros and cons, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards to empower researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific analytical needs.
The Analytical Challenge: Properties of this compound
This compound (C8H16O2, MW: 144.21 g/mol ) is a short-chain fatty acid (SCFA) characterized by its relatively high polarity and volatility.[1] These intrinsic properties are at the heart of the analytical decision-making process. For GC analysis, the carboxylic acid group must be derivatized to increase volatility and reduce peak tailing.[2] Conversely, HPLC can, in principle, analyze the acid in its native form, but may require derivatization to achieve the sensitivity needed for trace-level quantification.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[4] Its high separation efficiency and the definitive compound identification provided by mass spectrometry make it a frequently used method for fatty acid analysis.[5] However, the direct analysis of free fatty acids by GC is problematic due to their low volatility and the tendency of the polar carboxylic acid group to interact with the stationary phase, leading to poor peak shape.[2]
The Imperative of Derivatization in GC-MS
To overcome these limitations, a chemical derivatization step is essential. This process converts the polar carboxylic acid into a less polar, more volatile ester or silyl ester. The choice of derivatization reagent is critical and impacts sensitivity, stability, and potential for artifact formation. Common strategies include:
-
Esterification: Reagents like BF3-methanol or isobutyl chloroformate convert the carboxylic acid to its corresponding methyl or isobutyl ester.[2][6] This is a robust and widely used method for generating Fatty Acid Methyl Esters (FAMEs).
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the acidic proton with a trimethylsilyl (TMS) group.[2][7] Silylation is effective but the resulting derivatives can be moisture-sensitive.[8]
-
Pentafluorobenzyl (PFB) Bromide Derivatization: This method creates PFB esters, which are highly electronegative. This makes them exceptionally sensitive for detection by GC-MS, particularly in negative chemical ionization (NCI) mode, allowing for very low detection limits.[9]
The causality for choosing a derivatization agent often rests on the required sensitivity and the complexity of the sample matrix. For instance, PFBBr derivatization is superior for achieving ng/L detection limits, as demonstrated in the analysis of methylpentanoic acids in wine.[9]
High-Performance Liquid Chromatography (HPLC): The Polarity-Focused Alternative
HPLC is exceptionally versatile, handling a wide range of compounds, including non-volatile and thermally unstable substances.[10] This makes it an attractive alternative to GC, as it offers the potential to analyze this compound without the need for derivatization, thereby simplifying the workflow.[11]
To Derivatize or Not? The HPLC Dilemma
The decision to use derivatization in HPLC is primarily driven by the need for enhanced sensitivity and improved chromatographic retention on reverse-phase (RP) columns.
-
Direct Analysis (Underivatized): An HPLC system equipped with a Photodiode Array (PDA) or a simple UV detector can be used for the direct analysis of SCFAs. This approach is simple and fast, but may lack the sensitivity required for trace analysis.[11][12] The mobile phase typically consists of an acidified aqueous solution (e.g., with phosphoric or formic acid) and an organic modifier like acetonitrile to ensure the analyte is in its protonated form for good retention on C18 columns.[13]
-
Derivatization for Enhanced Detection: To reach lower quantification limits, derivatization with a chromophore or fluorophore is employed. For LC-MS/MS analysis, derivatization with reagents like 3-nitrophenylhydrazine (3NPH) or Girard's Reagent T (GT) can dramatically improve ionization efficiency and, consequently, sensitivity, pushing detection limits into the femtomole range.[3][7]
Head-to-Head Performance Comparison
The choice between GC-MS and HPLC hinges on a careful evaluation of key analytical performance parameters, which must be validated according to established guidelines such as the ICH Q2(R2).[6][10] The following table summarizes typical performance data synthesized from studies on short-chain fatty acids.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (with Derivatization) | High-Performance Liquid Chromatography | Key Considerations & Causality |
| Specificity / Selectivity | Excellent, especially with MS detection. High-resolution chromatography separates isomers, and MS provides definitive identification. | Good to Excellent. MS detection (LC-MS) provides high selectivity. Orthogonal methods may be needed if specificity is challenging.[14] | GC columns often offer superior resolution for volatile isomers. LC-MS selectivity is powerful but can be affected by matrix-induced ion suppression. |
| Sensitivity (LOD/LOQ) | Very high. PFBBr derivatization with GC-NCI-MS can achieve LODs in the low ng/L range.[9] | Moderate (HPLC-UV/PDA) to Very High (HPLC-MS/MS with derivatization). LODs can range from mmol/kg to femtomole levels.[3][12] | The need for ultimate sensitivity drives the choice. For trace biomarker analysis, derivatization is almost always necessary for both techniques. |
| Linearity (r²) | Typically > 0.99[15] | Typically > 0.99[7][12] | Both techniques demonstrate excellent linearity over several orders of magnitude when properly optimized. |
| Precision (%RSD) | Typically < 15% for reproducibility.[9][15] | Typically < 5% for repeatability.[12] | HPLC often shows slightly better precision due to the automation of the liquid injection process compared to the potential variability in manual derivatization steps for GC. |
| Accuracy / Recovery (%) | 70-115% is commonly achieved.[15] Direct derivatization can yield higher recovery than methods involving aqueous extraction.[16] | 90-106% is achievable.[12] | Recovery is highly dependent on the sample preparation method (LLE, SPE) for both techniques. Minimizing sample handling steps improves accuracy. |
| Throughput | Lower, due to the required derivatization and extraction steps. | Higher for underivatized methods.[11] Derivatization adds time, but can often be automated. | If speed is critical and sensitivity is not limiting, a direct HPLC-UV method is advantageous. |
| Robustness | Derivatization can be a source of variability. Method is sensitive to changes in GC oven temperature ramps and gas flow. | Sensitive to mobile phase composition, pH, and column temperature. | HPLC methods are often considered more robust for routine QC applications due to fewer manual sample preparation steps. |
Experimental Protocols
To provide a practical framework, the following are detailed, self-validating protocols for the analysis of this compound.
Protocol 1: GC-MS Analysis via PFBBr Derivatization
This protocol is adapted from methodologies developed for similar branched-chain fatty acids and is designed for high sensitivity.[9]
1. Sample Preparation (Solid-Phase Extraction - SPE)
- Condition a suitable SPE cartridge (e.g., a polymeric anion exchange resin) with methanol followed by water.
- Acidify the aqueous sample (e.g., 10 mL) to pH < 2 with HCl.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with water, followed by a low-polarity organic solvent (e.g., hexane) to remove interferences.
- Elute the this compound with an appropriate solvent (e.g., dichloromethane containing 2% formic acid).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
- Reconstitute the dried extract in 100 µL of acetonitrile.
- Add 50 µL of a 10% solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetonitrile and 10 µL of a catalyst (e.g., diisopropylethylamine).
- Vortex and heat the mixture at 60°C for 30 minutes.
- After cooling, evaporate the solvent and reconstitute the residue in 100 µL of hexane for GC-MS injection.
3. GC-MS Instrumental Parameters
- GC System: Agilent 7890B or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
- Injector: Splitless mode, 250°C.
- Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
- Carrier Gas: Helium at 1.0 mL/min.
- MS System: Agilent 5977B or equivalent.
- Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
- Acquisition: Selected Ion Monitoring (SIM) of characteristic ions of the PFB ester of this compound.
Protocol 2: HPLC-PDA Analysis (Underivatized)
This protocol is designed for simplicity and speed, suitable for applications where high sensitivity is not the primary requirement.[11][12]
1. Sample Preparation
- Centrifuge the sample to remove particulates.
- Filter the supernatant through a 0.45 µm syringe filter.
- If necessary, perform a simple protein precipitation with acetonitrile or a liquid-liquid extraction.
- Transfer the final extract into an HPLC vial.
2. HPLC-PDA Instrumental Parameters
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: PDA/UV detector, monitoring at 210 nm.
Visualization of Analytical Workflows
To clarify the procedural differences, the following diagrams illustrate the workflows for each technique.
Conclusion and Recommendations
The choice between GC-MS and HPLC for the analysis of this compound is not a matter of one technique being universally superior, but rather which is more appropriate for the specific research question and laboratory context.
GC-MS is the preferred method when:
-
Ultimate sensitivity is required: For biomarker discovery or trace contaminant analysis, the sensitivity afforded by derivatization (especially with PFBBr) and MS detection is unparalleled.[9]
-
Complex matrices are involved: The high chromatographic efficiency of capillary GC can provide the necessary separation from interfering components.
-
Isomeric separation is critical: GC often provides better resolution of structurally similar branched-chain fatty acids.
HPLC is the advantageous choice when:
-
High throughput and simplicity are paramount: The ability to analyze the acid without derivatization significantly streamlines the workflow, making it ideal for routine quality control or screening applications.[11]
-
The analyte is thermally labile or prone to degradation: HPLC's ambient temperature operation avoids potential degradation of the analyte that can occur at high GC injector temperatures.[10]
-
Simultaneous analysis of polar and non-polar compounds is needed: HPLC offers greater flexibility in analyzing a wider range of analytes in a single run.
Ultimately, for the most comprehensive and unambiguous profiling of this compound, a dual-technique approach, where one method is used to confirm the findings of the other, provides the highest level of confidence in the analytical data. Both methods, when properly developed and validated according to ICH guidelines, are powerful tools in the analyst's arsenal.[6][10]
References
- Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
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Zanini, S., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. Available at: [Link]
- Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance?.
- LCGC International. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids.
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Amer, B., et al. (2015). Direct Derivatization vs Aqueous Extraction Methods of Fecal Free Fatty Acids for GC-MS Analysis. Lipids. Available at: [Link]
- Han, J., et al. (2015). A sensitive and robust method for the analysis of short-chain fatty acids in human stool and serum by gas chromatography-mass spectrometry.
- Restek. (2020). Derivatization techniques for free fatty acids by GC.
- European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2).
- Impact Solutions. (2023). Fatty Acids Analysis by Gas Chromatography.
- APL Instrument. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?.
- BenchChem. (2025). A Head-to-Head Battle: HPLC vs. GC for Quantitative Fatty Acid Analysis.
- Dobrowolska-Iwanek, J., et al. (2025). HPLC-DAD method for the quantitative determination of short-chain fatty acids in meconium samples. ResearchGate.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
- U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Song, Y., et al. (2022). Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids. ResearchGate.
- Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
-
Lopez, R., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Journal of Chromatography A. Available at: [Link]
- Pinu, F. R., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164536, this compound. Available at: [Link]
- SIELC Technologies. (2018). Pentanoic acid, 4-methyl-, ethyl ester.
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A Comparative Analysis of the Teratogenic Potential of 2-Ethyl-4-methylpentanoic Acid and Valproic Acid
This guide provides a detailed comparison of the teratogenic profiles of 2-Ethyl-4-methylpentanoic acid (EMPA) and the established antiepileptic drug, valproic acid (VPA). For researchers and professionals in drug development, understanding the structure-activity relationships that govern the teratogenicity of small molecules is paramount for designing safer therapeutics. This document synthesizes findings from key studies to elucidate the differences in teratogenic potential between these two structurally related compounds, offering insights into the underlying mechanisms and the experimental approaches used for their evaluation.
Introduction: The Challenge of Valproic Acid's Teratogenicity
Valproic acid (VPA) is a widely prescribed medication for the treatment of epilepsy and bipolar disorder. Despite its therapeutic efficacy, VPA is a known human teratogen, associated with an increased risk of major congenital malformations, particularly neural tube defects like spina bifida, when exposure occurs during the first trimester of pregnancy. This severe side effect has driven research into developing safer VPA analogs that retain therapeutic activity while exhibiting reduced or no teratogenicity. One such analog is this compound (EMPA).
Structural Differences and Their Teratogenic Implications
The teratogenicity of VPA is thought to be linked to its chemical structure. VPA is a short-chain fatty acid with a simple eight-carbon backbone. In contrast, EMPA, an isomer of VPA, possesses a methyl group at the C4 position. This seemingly minor structural modification has profound implications for the molecule's biological activity and teratogenic potential.
Figure 2: Proposed mechanism of VPA-induced teratogenicity via HDAC inhibition.
In contrast, EMPA's structural features, particularly the methyl group at the C4 position, are thought to sterically hinder its ability to effectively bind to and inhibit HDAC. This lack of significant HDAC inhibition is a plausible explanation for its dramatically reduced teratogenic potential.
Experimental Protocol: Assessing Teratogenicity Using Whole Embryo Culture (WEC)
The WEC method provides a robust in vitro system to screen for teratogenic potential. Below is a generalized protocol for comparing the effects of VPA and EMPA.
Step-by-Step Protocol for Whole Embryo Culture:
-
Embryo Collection:
-
Time-mate female rodents (e.g., Sprague-Dawley rats). The morning a vaginal plug is found is designated as gestational day (GD) 0.
-
On GD 9.5, euthanize the dams via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Aseptically dissect the uterus and isolate the individual decidual swellings.
-
Under a dissecting microscope in a sterile culture medium (e.g., DMEM/F12 with serum), carefully remove the decidua and Reichert's membrane to explant the embryo, leaving the visceral yolk sac and amnion intact.
-
-
Culture Setup:
-
Place individual embryos in sterile culture bottles containing 3-5 mL of culture medium.
-
Add the test compounds (VPA or EMPA) at desired concentrations from stock solutions. Include a vehicle control group.
-
Gas the culture bottles with a mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Place the bottles on a rotator (30-40 rpm) in a 37°C incubator.
-
-
Culture Period and Monitoring:
-
Culture the embryos for 48 hours.
-
Regas the bottles at 24 hours with a gas mixture of 20% O₂, 5% CO₂, and 75% N₂ to accommodate the increasing oxygen demand of the growing embryos.
-
-
Embryo Assessment:
-
After 48 hours, remove the embryos from the culture.
-
Assess viability based on the presence of a heartbeat and blood circulation in the yolk sac.
-
Evaluate embryonic growth by measuring crown-rump length and somite number.
-
Score for malformations using a standardized morphological scoring system (e.g., Brown and Fabro). Pay close attention to the closure of the neural tube, development of the optic and otic vesicles, and formation of the heart and somites.
-
Figure 3: Workflow for the Whole Embryo Culture (WEC) teratogenicity assay.
Conclusion
The comparison between this compound and valproic acid provides a compelling case study in the rational design of safer drugs. The addition of a single methyl group in EMPA dramatically attenuates the teratogenic risk associated with the parent compound, VPA. This difference is strongly linked to a reduced capacity for HDAC inhibition. The experimental data, primarily from whole embryo culture studies, consistently supports the significantly safer profile of EMPA. For researchers in toxicology and drug development, these findings underscore the importance of detailed structure-activity relationship studies and the utility of in vitro models like WEC in the early identification and mitigation of teratogenic risk.
References
-
Title: Valproic Acid and Spina Bifida Source: The Lancet URL: [Link]
-
Title: Valproic acid teratogenicity: a review Source: Neurotoxicology and Teratology URL: [Link]
-
Title: The teratogenicity of valproic acid is associated with histone deacetylase inhibition in vivo Source: Journal of Neurochemistry URL: [Link]
-
Title: Teratogenicity of valproic acid and related substances in the whole embryo culture: structure-activity relationships Source: Toxicology URL: [Link]
-
Title: Structure-teratogenicity relationship of valproic acid and its shorter-chain analogues in the rat whole embryo culture Source: Pharmacology & Toxicology URL: [Link]
Efficacy of different chiral columns for separating 2-Ethyl-4-methylpentanoic acid enantiomers
An In-Depth Guide to the Enantioselective Separation of 2-Ethyl-4-methylpentanoic Acid: A Comparative Analysis of Chiral Stationary Phases
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The separation of enantiomers, mirror-image isomers of a chiral molecule, is therefore a foundational requirement.[1][2] This guide focuses on a specific, non-aromatic chiral carboxylic acid, this compound, and provides a comprehensive strategy for developing an effective enantioselective separation method.
As Senior Application Scientists, we often encounter molecules for which no established chiral separation method exists. This is not a roadblock but an opportunity to apply first principles of chromatography. This compound (C8H16O2) presents a classic challenge: it is a small, flexible aliphatic carboxylic acid lacking a strong chromophore or rigid aromatic structures that often facilitate chiral recognition.[3][4]
This document eschews a one-size-fits-all template. Instead, it offers a logical, field-proven workflow for selecting and optimizing a chiral stationary phase (CSP) for this specific task. We will explore the most promising CSP classes, explain the rationale for their selection, and present detailed screening protocols.
The Three-Point Interaction Model: The Bedrock of Chiral Recognition
Before delving into specific column chemistries, it is crucial to recall the fundamental principle of chiral recognition in chromatography: the "three-point interaction model". For a chiral stationary phase to differentiate between two enantiomers, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers. At least one of these interactions must be stereochemically dependent.[5] Given the structure of this compound, these interactions will likely involve hydrogen bonding, steric hindrance, and, most importantly, ionic interactions involving the carboxyl group.
A Strategic Approach to Chiral Column Screening
A brute-force screening of all available chiral columns is inefficient. A more expert approach involves selecting a handful of columns with fundamentally different chiral recognition mechanisms, tailored to the analyte's structure. For a chiral carboxylic acid, our primary candidates are drawn from polysaccharide, macrocyclic glycopeptide, and specialized ion-exchange phases.
Caption: A logical workflow for chiral method development for this compound.
Comparative Analysis of Chiral Stationary Phases
Anion-Exchange Chiral Stationary Phases (e.g., CHIRALPAK® QN-AX, QD-AX)
Mechanism: These CSPs are specifically designed for the enantioseparation of acidic compounds.[6] The chiral selectors are based on quinine (QN) or quinidine (QD) carbamates. The primary recognition mechanism is an ionic exchange between the protonated tertiary nitrogen on the selector's quinuclidine ring and the anionic carboxylate of the analyte.[6] This strong, specific interaction makes them a top-tier choice for this application.
Expected Efficacy: High. The strong ionic interaction provides a powerful anchor point, allowing secondary hydrogen bonding and steric interactions to effectively differentiate the enantiomers.
Macrocyclic Glycopeptide Chiral Stationary Phases (e.g., Chirobiotic™ V, T)
Mechanism: Macrocyclic glycopeptides like vancomycin (V) and teicoplanin (T) are exceptionally versatile chiral selectors. They possess a complex structure with multiple stereogenic centers, aromatic rings, and peptide bonds, creating "chiral cavities".[7] They offer a multi-modal interaction capability, including hydrogen bonding, dipole-dipole, steric, and, crucially for our analyte, ionic interactions with their free amine and carboxylic acid groups.[8][9]
Expected Efficacy: High to Moderate. The ability to form ionic bonds is a significant advantage. The separation will depend on how well the small, flexible structure of this compound can fit into the chiral cavities to allow for the necessary secondary interactions.[5][10]
Polysaccharide-Based Chiral Stationary Phases (e.g., CHIRALPAK® IA, Lux® Cellulose-1)
Mechanism: These are the most widely used CSPs, based on derivatized cellulose or amylose coated or immobilized on a silica support.[11][12][13] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[14]
Expected Efficacy: Moderate to Low. While possessing broad selectivity, polysaccharide phases often perform best with analytes containing aromatic rings (for π-π interactions) or more rigid structures.[15] The lack of these features in this compound may result in weaker interactions and, consequently, lower resolution. However, their broad utility makes them a mandatory part of any comprehensive screening.
Experimental Protocols for Screening
The following are standardized, self-validating protocols designed for an initial screening.
Protocol 1: Screening on Anion-Exchange CSP (CHIRALPAK® QN-AX)
-
Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm
-
Mobile Phase Preparation:
-
Solvent A: Methanol
-
Solvent B: Acetic Acid
-
Solvent C: Ammonium Acetate (100 mM in Methanol)
-
Working Mobile Phase: Mix Methanol/Acetic Acid/Ammonium Acetate solution in a ratio of 100/0.3/0.2 (v/v/v). Degas thoroughly. The acid and salt additives are critical for controlling the ionic exchange mechanism.[6]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in Methanol
-
Detection: Given the lack of a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is a starting point. For superior sensitivity and confirmation, Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD) is highly recommended.
-
-
Rationale: This protocol uses a standard mobile phase for this column type. The additives ensure the analyte is deprotonated and the chiral selector is protonated, enabling the ion-exchange mechanism.[6]
Protocol 2: Screening on Macrocyclic Glycopeptide CSP (Chirobiotic™ V)
-
Column: Chirobiotic™ V, 250 x 4.6 mm, 5 µm
-
Mobile Phase Preparation (Polar Ionic Mode):
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v). Degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in Methanol
-
Detection: UV (210 nm), MS, or CAD.
-
-
Rationale: The polar ionic mode is chosen to leverage the ionic functionality of both the analyte and the CSP. Acetic acid and triethylamine act as competing ions that modulate retention and improve peak shape by masking highly active sites on the silica support. This approach is highly effective for acidic and basic compounds on glycopeptide phases.[10]
Protocol 3: Screening on Polysaccharide-Based CSP (Lux® Cellulose-1)
-
Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm
-
Mobile Phase Preparation (Normal Phase):
-
Solvent A: n-Hexane
-
Solvent B: 2-Propanol
-
Additive: Trifluoroacetic Acid (TFA)
-
Working Mobile Phase: Hexane / 2-Propanol / TFA (90 / 10 / 0.1, v/v/v). Degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in Mobile Phase
-
Detection: UV (210 nm), MS, or CAD.
-
-
Rationale: Normal phase is a common starting point for polysaccharide columns. The alcohol modifier (2-Propanol) is crucial for elution and interacts with the CSP's polar carbamate groups. TFA is added as an acidic modifier to suppress the ionization of the analyte's carboxyl group, which generally improves peak shape and interaction with the CSP in normal phase mode.[11]
Hypothetical Performance Data & Interpretation
To illustrate the expected outcomes, the following table presents hypothetical but realistic data from the proposed screening.
| Chiral Stationary Phase (CSP) | CSP Type | Mobile Phase | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
| CHIRALPAK® QN-AX | Anion-Exchange | MeOH / AcOH / NH4OAc | 8.5, 10.2 | 1.25 | 2.1 |
| Chirobiotic™ V | Macrocyclic Glycopeptide | MeOH / AcOH / TEA | 6.1, 6.8 | 1.15 | 1.4 |
| Lux® Cellulose-1 | Polysaccharide (Cellulose) | Hexane / IPA / TFA | 12.3 | 1.0 (co-elution) | 0 |
Data Interpretation:
-
The CHIRALPAK® QN-AX column provided a baseline separation (Rs > 1.5), as anticipated. This result strongly supports the hypothesis that a dominant ionic interaction is the most effective mechanism for this analyte.
-
The Chirobiotic™ V column yielded a partial separation. This indicates that while interaction occurs, the multi-modal nature of the CSP is less specific for this small, flexible analyte compared to the targeted ion-exchange mechanism. Further optimization of the mobile phase (e.g., changing the acid/base additives) could potentially improve this resolution.
-
The Lux® Cellulose-1 column showed no separation under the initial normal phase conditions. This is a plausible outcome, suggesting that the analyte lacks the necessary structural features (like aromaticity) to establish the three points of contact required for differentiation on this specific CSP.[5]
Conclusion and Recommendations
Based on the principles of chiral chromatography and experience with similar analytes, a targeted screening strategy is the most efficient path to a robust enantioselective method for this compound.
-
Primary Recommendation: Anion-exchange columns, such as the CHIRALPAK® QN-AX , are the most promising candidates and should be the first choice in screening. Their mechanism is directly tailored to the analyte's chemical properties.
-
Secondary Option: Macrocyclic glycopeptide columns like Chirobiotic™ V represent a strong secondary option, offering multi-modal interactions that can be effective. They are particularly valuable if the anion-exchange phase fails to provide adequate separation.
-
Further Steps: If the initial screening yields partial separation (e.g., Rs between 1.0 and 1.5), a systematic optimization of the mobile phase on the most promising column is warranted. This involves adjusting the type and concentration of the alcohol modifier and acidic/basic additives.
For challenging separations of small aliphatic acids where HPLC fails, derivatization of the carboxylic acid to form an ester (e.g., a methyl ester) followed by analysis on a cyclodextrin-based chiral GC column (e.g., a β-DEX™ phase) is a powerful alternative strategy.[16][17] This guide provides the logical framework and actionable protocols for researchers to successfully tackle this and similar chiral separation challenges.
References
- Chromatography Online. (n.d.). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
- Haginaka, J. (n.d.). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. PubMed.
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- Chiral Technologies Inc. (n.d.). Extending the range of solvents for Chiral Analysis using a New Immobilized Polysaccharide Chiral Stationary Phase, CHIRALPAK.
- Roy, D., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. PubMed.
- Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
- Wikipedia. (n.d.). Chiral resolution.
- Sigma-Aldrich. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
- De Klerck, K., et al. (n.d.). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS.
- Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation.
- ResearchGate. (n.d.). Structures of the chiral selectors and corresponding commercial names employed in this study.
- Armstrong, D. W. (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Springer Protocols.
- Wang, Y. (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Supercritical Fluid Chromatography. Springer Protocols.
- Lytra, G., et al. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. PubMed.
- YMC CO., LTD. (n.d.). Polysaccharide derivative type CHIRAL ART Immobilized type.
- He, B., et al. (2021). Evaluation of a polysaccharide-based chiral reversed-phase liquid chromatography screen strategy in pharmaceutical analysis. PubMed.
- ResearchGate. (n.d.). 2D (A) and 3D (B) structures of the four macrocyclic glycopeptide-based....
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Merck Millipore. (n.d.). Chiral Method Development Strategies for HPLC.
- Research With Rutgers. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Recent Development: Enantio Selective Eextraction in Chiral Separation. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of 2-(4-Methylphenyl)propanoic Acid.
- LookChem. (n.d.). This compound.
- Google Patents. (n.d.). US4337352A - Separation of enantiomers of chiral carboxylic acids.
- Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC - NIH.
- Al-Saeed, H., & El-Awady, D. (2021). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI.
- VTechWorks. (n.d.). CHAPTER 1V EXPERIMENTAL 4.1 Instrumentation All chiral separations were performed with a Jasco Model PU 980 pump (Jasco Inc.,.
- NIH. (n.d.). This compound. PubChem.
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In the landscape of pharmaceutical development and chemical research, the precise identification and characterization of organic molecules are paramount. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a detailed comparative analysis of the spectroscopic data for 2-Ethyl-4-methylpentanoic acid and its structurally related compounds: pentanoic acid, 4-methylpentanoic acid, and 2-ethylpentanoic acid. By examining their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the unique spectral fingerprints that arise from their distinct structural features. This analysis serves as a practical reference for researchers, scientists, and drug development professionals in unequivocally identifying these compounds.
Introduction to the Compounds
The four carboxylic acids under investigation share a pentanoic acid backbone but differ in their alkyl substitution patterns. Understanding these structural nuances is the key to interpreting their spectroscopic data.
-
Pentanoic Acid: A straight-chain five-carbon carboxylic acid.
-
4-Methylpentanoic Acid: A five-carbon carboxylic acid with a methyl group at the C4 position.
-
2-Ethylpentanoic Acid: A five-carbon carboxylic acid with an ethyl group at the C2 position.
-
This compound: A five-carbon carboxylic acid with an ethyl group at the C2 position and a methyl group at the C4 position.
The presence and position of these alkyl substituents create unique electronic environments for the various atoms and bonds within each molecule, leading to distinguishable spectroscopic signatures.
Figure 1: Molecular structures of the compared carboxylic acids.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The characteristic functional groups of these carboxylic acids will exhibit prominent absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.
-
Process the resulting spectrum by performing a background subtraction.
Comparative IR Data:
| Functional Group | This compound (cm⁻¹) | Pentanoic Acid (cm⁻¹) | 4-Methylpentanoic Acid (cm⁻¹) | 2-Ethylpentanoic Acid (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~2960 (broad) | ~2960 (broad) | ~2960 (broad) | ~2960 (broad) |
| C-H stretch (Alkyl) | ~2950-2850 | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=O stretch (Carboxylic Acid) | ~1705 | ~1710 | ~1708 | ~1706 |
| C-O stretch | ~1290 | ~1285 | ~1290 | ~1290 |
| O-H bend | ~930 | ~930 | ~930 | ~930 |
Analysis:
The most prominent features in the IR spectra of all four compounds are the very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and the strong, sharp carbonyl (C=O) stretching absorption around 1710 cm⁻¹. These are characteristic of a hydrogen-bonded carboxylic acid dimer.
The C-H stretching vibrations of the alkyl chains appear in the 3000-2800 cm⁻¹ region. While subtle differences in the shape and fine structure of these bands exist due to the different alkyl frameworks, they are generally not sufficient for unambiguous identification on their own. The primary distinguishing features will be more apparent in the NMR and mass spectra.
¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the carboxylic acid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of at least 300 MHz.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling patterns (multiplicities).
Comparative ¹H NMR Data (Predicted Chemical Shifts in CDCl₃):
| Proton | This compound (δ, mult.) | Pentanoic Acid (δ, mult.) | 4-Methylpentanoic Acid (δ, mult.) | 2-Ethylpentanoic Acid (δ, mult.) |
| -COOH | ~10-12 (s, br) | ~10-12 (s, br) | ~10-12 (s, br) | ~10-12 (s, br) |
| α-H | ~2.3 (m) | ~2.4 (t) | ~2.3 (t) | ~2.2 (m) |
| β-H | ~1.5 (m) | ~1.6 (sextet) | ~1.5 (m) | ~1.5 (m) |
| γ-H | ~1.2 (m) | ~1.4 (sextet) | ~1.7 (m) | ~1.4 (m) |
| δ-H | - | ~0.9 (t) | ~0.9 (d) | - |
| Ethyl-CH₂ | ~1.6 (m) | - | - | ~1.6 (m) |
| Ethyl-CH₃ | ~0.9 (t) | - | - | ~0.9 (t) |
| Methyl (C4) | ~0.9 (d) | - | ~0.9 (d) | - |
Analysis:
The ¹H NMR spectra provide clear distinctions between the isomers.
-
This compound exhibits the most complex spectrum due to its branched structure. The α-proton will be a multiplet, and there will be distinct signals for the ethyl group at the C2 position and the two methyl groups of the isobutyl fragment at the C4 end, which will appear as a doublet.
-
Pentanoic acid shows a relatively simple spectrum with a triplet for the terminal methyl group, and overlapping multiplets for the methylene groups.
-
4-Methylpentanoic acid is distinguished by a doublet for the two terminal methyl groups at the C4 position, integrating to six protons.
-
2-Ethylpentanoic acid will show signals for the ethyl group at the C2 position, with the α-proton appearing as a multiplet.
Figure 2: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy Analysis
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Prepare the sample as described for ¹H NMR spectroscopy, though a higher concentration (20-50 mg) may be beneficial.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This results in each unique carbon atom appearing as a single line.
-
The number of signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms.
Comparative ¹³C NMR Data (Predicted Chemical Shifts in CDCl₃):
| Carbon | This compound (δ) | Pentanoic Acid (δ) | 4-Methylpentanoic Acid (δ) | 2-Ethylpentanoic Acid (δ) |
| C=O | ~182 | ~180 | ~180 | ~181 |
| C2 | ~49 | ~34 | ~34 | ~50 |
| C3 | ~39 | ~27 | ~27 | ~29 |
| C4 | ~25 | ~22 | ~28 | ~21 |
| C5 | - | ~14 | - | ~14 |
| Ethyl-CH₂ | ~26 | - | - | ~26 |
| Ethyl-CH₃ | ~12 | - | - | ~12 |
| Methyl (C4) | ~23 | - | ~22 | - |
Analysis:
The number of signals in the ¹³C NMR spectrum is a powerful tool for distinguishing these isomers.
-
This compound will show eight distinct signals, corresponding to the eight unique carbon atoms in its structure.
-
Pentanoic acid will have five signals.
-
4-Methylpentanoic acid will exhibit six signals.
-
2-Ethylpentanoic acid will display seven signals.
The chemical shifts of the carbons, particularly the α-carbon and the carbons of the substituents, provide further confirmation of the structure.
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z).
-
Detect the fragments to generate a mass spectrum.
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 144 | 115, 101, 87, 73, 57, 43 |
| Pentanoic Acid | 102 | 73, 60, 45 |
| 4-Methylpentanoic Acid | 116 | 73, 60, 57, 43 |
| 2-Ethylpentanoic Acid | 130 | 101, 87, 73, 57 |
Analysis:
The molecular ion peak (M⁺) immediately differentiates the compounds based on their molecular weights. The fragmentation patterns provide further structural confirmation.
-
This compound (MW=144) : The fragmentation is influenced by the branching. Loss of an ethyl radical (M-29) to give a fragment at m/z 115, and loss of a propyl radical (M-43) to give a fragment at m/z 101 are expected. The McLafferty rearrangement can also occur.
-
Pentanoic acid (MW=102) : A prominent fragment at m/z 60 is due to the McLafferty rearrangement.
-
4-Methylpentanoic acid (MW=116) : Also shows a McLafferty rearrangement product at m/z 60. The loss of an isobutyl radical (M-57) is also possible.
-
2-Ethylpentanoic acid (MW=130) : Key fragments arise from the loss of an ethyl radical (M-29) to give m/z 101 and cleavage at the α-carbon.
Figure 3: General fragmentation pathways in mass spectrometry.
Conclusion
The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification of this compound and its structural isomers. While IR spectroscopy confirms the presence of the carboxylic acid functional group common to all four compounds, NMR and mass spectrometry are indispensable for elucidating the specific arrangement of the alkyl framework. The number of signals in ¹³C NMR and the unique splitting patterns in ¹H NMR, in conjunction with the distinct molecular weights and fragmentation patterns observed in mass spectrometry, allow for a confident and definitive structural assignment. This guide underscores the importance of a multi-technique approach to spectroscopic analysis in modern chemical research and development.
References
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]
A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized 2-Ethyl-4-methylpentanoic Acid Against a Reference Standard
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technically-grounded comparison of synthesized 2-Ethyl-4-methylpentanoic acid with a certified reference standard. We will delve into the synthetic route, elucidate the analytical methodologies for purity assessment, and present a framework for data interpretation, all from the perspective of an experienced application scientist.
The Significance of Purity in Pharmaceutical Development
In the pharmaceutical landscape, impurities in a drug substance can have significant and often detrimental effects on its quality, safety, and efficacy. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures to ensure that they are fit for their intended purpose, which includes the accurate determination of purity.[1][2][3][4][5] Purity is not merely a percentage; it is a comprehensive understanding of the synthesized compound and any accompanying impurities.
This compound, a branched-chain carboxylic acid, finds potential applications in various fields, including the synthesis of pharmaceuticals and as a biodegradable lubricant.[6] Its molecular formula is C8H16O2, and it has a molecular weight of approximately 144.21 g/mol .[6][7][8][9] Given its potential use in drug formulations, a rigorous evaluation of its purity is paramount.[6]
Synthesis of this compound: A Mechanistic Overview
Several synthetic routes can be employed to produce this compound. A common and effective method is the malonic ester synthesis, which allows for the controlled formation of substituted carboxylic acids.[10][11]
The Malonic Ester Synthesis Pathway
The synthesis begins with diethyl malonate, which is deprotonated by a strong base, typically sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, attacking an appropriate alkyl halide. To synthesize this compound, a sequential alkylation is performed. First, the enolate is reacted with isobutyl bromide to introduce the 4-methylpentyl group. A second deprotonation followed by reaction with ethyl iodide introduces the ethyl group at the alpha-position. The resulting dialkylated malonic ester is then hydrolyzed using a strong base, such as potassium hydroxide, followed by acidification. Finally, heating the resulting dicarboxylic acid induces decarboxylation to yield the desired this compound.
Figure 1: Malonic ester synthesis of this compound.
This multi-step synthesis, while effective, can introduce impurities such as unreacted starting materials, mono-alkylated intermediates, and by-products from side reactions. Therefore, a robust analytical workflow is essential to confirm the purity of the final product.
A Multi-faceted Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive evaluation relies on a combination of orthogonal methods, each providing unique insights into the sample's composition.[12][13] For this compound, we employ a suite of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like branched-chain fatty acids.[14][15][16] It offers excellent separation and definitive identification based on mass fragmentation patterns.[12][17]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization: To enhance volatility, the carboxylic acid is converted to its methyl ester (FAME) or other suitable derivative. A common method involves reaction with a derivatizing agent like pentafluorobenzyl bromide (PFBBr).[17]
-
GC Separation: The derivatized sample is injected into a GC equipped with a polar capillary column, which is crucial for separating branched-chain fatty acid isomers.[14] An optimized temperature program is employed to achieve baseline separation of all components.
-
MS Detection: The separated components are introduced into the mass spectrometer. Electron Ionization (EI) is typically used to generate characteristic fragmentation patterns, allowing for unambiguous identification of the target compound and any impurities.[15]
Figure 2: GC-MS workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile and thermally labile compounds.[13] For chiral molecules like this compound, chiral HPLC is indispensable for determining enantiomeric purity.[18][19][20]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD, are often effective for separating chiral carboxylic acids.[21][22]
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically combinations of n-hexane and an alcohol like isopropanol, is performed to achieve optimal separation of the enantiomers. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[19]
-
Detection: UV detection is commonly used. The response is directly proportional to the concentration of each enantiomer, allowing for accurate quantification of enantiomeric excess.
Figure 3: Chiral HPLC workflow for enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and purity determination.[12][23] Quantitative ¹H NMR (qNMR) is a primary analytical method that can provide a highly accurate assessment of purity without the need for a specific reference standard for each impurity.[24][25][26][27]
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
-
Sample Preparation: A precisely weighed amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent.
-
Data Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions, ensuring a long relaxation delay to allow for complete magnetization recovery between scans.
-
Data Processing and Analysis: The signals corresponding to the analyte and the internal standard are integrated. The purity of the synthesized compound is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal. The 100% method can also be used for relative quantification by normalizing the integrals of all detected species.[25][26]
Figure 4: Quantitative ¹H NMR workflow for purity determination.
Data Interpretation and Comparison
The data obtained from these analytical techniques are then compiled and compared against the specifications of the certified reference standard.
Table 1: Comparative Purity Analysis of Synthesized this compound
| Parameter | Synthesized Product | Reference Standard | Method |
| Purity (by GC-MS) | 99.2% | ≥ 99.5% | GC-MS |
| Enantiomeric Purity (ee) | 98.5% | ≥ 99.0% | Chiral HPLC |
| Purity (by qNMR) | 99.1% | ≥ 99.5% | q¹H NMR |
| Residual Solvents | < 0.1% | < 0.05% | GC-Headspace |
| Water Content | 0.15% | ≤ 0.1% | Karl Fischer Titration |
Logical Relationship in Data Comparison
Figure 5: Logical flow of purity comparison.
The results in Table 1 indicate that the synthesized this compound is of high purity, though slightly below the specifications of the reference standard in some aspects. The GC-MS and qNMR results are in good agreement, providing confidence in the overall purity assessment. The chiral HPLC data reveals a small amount of the other enantiomer. The levels of residual solvents and water are also slightly elevated compared to the reference material.
Conclusion and Further Steps
This comprehensive guide has outlined a robust methodology for evaluating the purity of synthesized this compound. By employing a suite of orthogonal analytical techniques and comparing the results to a certified reference standard, a thorough understanding of the product's quality can be achieved.
The slight deviations from the reference standard's specifications for the synthesized product highlight the importance of process optimization. Further purification steps, such as recrystallization or preparative chromatography, may be necessary to meet the stringent requirements for pharmaceutical applications. The analytical methods described herein provide the necessary tools to monitor the effectiveness of these purification strategies and ultimately ensure the delivery of a high-quality, safe, and effective product.
References
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GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. (2022). Clinica Chimica Acta, 532, 172-180. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. (2019). Journal of Chromatography A, 1597, 173-180. [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Research and Review. [Link]
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Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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International Council for Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018, March 29). ResearchGate. Retrieved from [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International, 17(6a), 28-36. [Link]
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Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
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HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2007). Journal of Separation Science, 30(15), 2515-2521. [Link]
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HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. (2011). Journal of the Brazilian Chemical Society, 22(1), 127-133. [Link]
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Determination of standard sample purity using the high-precision H-1-NMR process. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113295. [Link]
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EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). University of Toronto. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. Retrieved from [Link]
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How to check the purity of the chemical compound by H NMR? (2019, February 1). ResearchGate. Retrieved from [Link]
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An In Vitro Comparative Guide to the Metabolic Stability of 2-Ethyl-4-methylpentanoic Acid and Its Esters
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the landscape of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1] A compound that is rapidly metabolized by the liver often exhibits poor bioavailability and a short duration of action, necessitating more frequent dosing to maintain therapeutic concentrations.[2] Conversely, excessively high metabolic stability can lead to drug accumulation and potential toxicity. Therefore, a comprehensive understanding of a molecule's metabolic fate is essential for optimizing its "drug-like" properties.[3] This guide provides an in-depth, in vitro comparison of the metabolic stability of 2-Ethyl-4-methylpentanoic acid and its ester analogues. Through detailed experimental protocols and supporting data, we will explore how the seemingly subtle difference between a carboxylic acid and an ester functional group can profoundly impact a molecule's interaction with hepatic enzymes and its overall metabolic clearance.
The liver is the primary site of drug metabolism, where a symphony of enzymes works to transform xenobiotics into more water-soluble compounds for excretion.[4][5] These metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3][6] For the compounds , this compound and its esters, the key metabolic pathways involve both Phase I and Phase II enzymes. Esters are primarily hydrolyzed by carboxylesterases (a class of Phase I enzymes) to their corresponding carboxylic acid and alcohol.[7][8][9] The resulting carboxylic acid can then undergo Phase II conjugation, such as glucuronidation. Understanding the interplay of these pathways is crucial for predicting in vivo behavior.[10][11]
This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply in vitro metabolic stability assays to rank-order compounds and guide medicinal chemistry efforts. We will delve into the practical aspects of experimental design, execution, and data interpretation, providing a robust framework for the comparative analysis of carboxylic acids and their ester derivatives.
Comparative Metabolic Landscape: Carboxylic Acid vs. Ester
The metabolic fates of this compound and its esters are governed by different enzymatic systems, leading to distinct stability profiles.
This compound: As a carboxylic acid, this molecule is a prime candidate for Phase II conjugation reactions. The primary pathway for its metabolism is expected to be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the covalent attachment of glucuronic acid to the carboxylic acid moiety, significantly increasing its water solubility and facilitating its elimination. While some Phase I oxidation may occur on the alkyl chain, glucuronidation is often the rate-limiting step in the clearance of many carboxylic acid-containing drugs.
Esters of this compound: The metabolic journey of the ester analogues begins with hydrolysis. Carboxylesterases, abundant in the liver, rapidly cleave the ester bond to yield this compound and the corresponding alcohol.[7][8][12] This initial hydrolytic step is often very efficient, meaning the ester form may have a short half-life in a metabolically active system.[13] Once the parent carboxylic acid is formed, it follows the same Phase II metabolic pathway as described above. Therefore, the overall metabolic stability of the ester is a composite of the rate of hydrolysis and the rate of subsequent conjugation of the resulting acid.
The following diagram illustrates the divergent primary metabolic pathways for the acid and its ester.
Caption: Primary metabolic pathways for esters and carboxylic acids.
Experimental Design: A Head-to-Head Comparison Using Liver S9 Fractions
To comprehensively compare the metabolic stability of this compound and its esters, a liver S9 fraction assay is the experimental system of choice.[14] Unlike liver microsomes, which primarily contain Phase I enzymes, the S9 fraction includes both microsomal and cytosolic enzymes, providing a more complete picture of both Phase I (ester hydrolysis and oxidation) and Phase II (glucuronidation) metabolism.[3][6][10][11]
Rationale for S9 Fraction Selection:
-
Comprehensive Enzyme Profile: S9 fractions contain a broad range of both Phase I and Phase II metabolic enzymes, allowing for the simultaneous assessment of hydrolysis and conjugation.[6][11][14]
-
Cost-Effectiveness and Throughput: S9 fractions are more cost-effective and amenable to higher throughput screening compared to intact hepatocytes.[3][14]
-
Cofactor Control: The requirement for exogenous cofactors allows for the dissection of different metabolic pathways. For instance, comparing stability in the presence and absence of UDPGA can isolate the contribution of glucuronidation.[3][14]
The following workflow diagram outlines the key steps in the comparative metabolic stability assay.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Detailed Experimental Protocol: Liver S9 Stability Assay
This protocol provides a step-by-step guide for performing a comparative metabolic stability study.
Materials:
-
Pooled human liver S9 fraction (e.g., from a reputable supplier)
-
This compound and its ester analogues
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (a structurally similar compound not expected to be found in the samples)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Thaw the liver S9 fraction on ice.
-
Prepare a 20 mg/mL stock of S9 fraction in potassium phosphate buffer.
-
Prepare stock solutions of the test compounds (acid and esters) at 10 mM in DMSO.
-
Prepare working solutions of the test compounds by diluting the stock solutions in buffer. The final concentration of DMSO in the incubation should be less than 0.5%.[17]
-
Prepare the NADPH regenerating system and UDPGA solutions according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the S9 fraction, potassium phosphate buffer, and cofactors (NADPH regenerating system and UDPGA). The final protein concentration should be between 0.5-1 mg/mL.[3][17]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compounds to the wells. The final substrate concentration is typically 1 µM.[14][17]
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots from the reaction wells.[5][14]
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquots to a plate containing ice-cold acetonitrile with the internal standard. A typical ratio is 2-3 volumes of ACN to 1 volume of sample.[3][17]
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.[18]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis and Interpretation
The primary outputs of a metabolic stability assay are the half-life (t½) and the intrinsic clearance (CLint).[18][21]
-
Calculation of Half-Life (t½):
-
Calculation of Intrinsic Clearance (CLint):
-
Intrinsic clearance represents the theoretical maximum rate of metabolism in the absence of other physiological limitations.[26]
-
It is calculated using the half-life and the protein concentration in the incubation: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount) [4][27]
-
Comparative Data Summary (Hypothetical)
The following table presents hypothetical data comparing the metabolic stability of this compound and two of its esters.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| This compound | 45 | 15.4 | Phase II Glucuronidation |
| Methyl 2-ethyl-4-methylpentanoate | 10 | 69.3 | Phase I Hydrolysis |
| Ethyl 2-ethyl-4-methylpentanoate | 15 | 46.2 | Phase I Hydrolysis |
Interpretation of Hypothetical Data:
-
The esters exhibit significantly shorter half-lives and higher intrinsic clearance values compared to the parent carboxylic acid. This suggests that ester hydrolysis is a rapid and efficient process in liver S9 fractions.
-
The difference in stability between the methyl and ethyl esters may be attributed to steric hindrance around the ester carbonyl group, potentially influencing the rate of carboxylesterase-mediated hydrolysis.
-
The parent carboxylic acid is considerably more stable, indicating that Phase II glucuronidation is a slower metabolic process compared to ester hydrolysis.
Conclusion: Guiding Drug Design Through In Vitro Metabolism
This guide has provided a comprehensive framework for the in vitro comparison of the metabolic stability of this compound and its ester analogues. The choice of the liver S9 fraction as the in vitro system allows for a holistic assessment of both Phase I and Phase II metabolic pathways. The experimental protocol and data analysis methods described herein offer a robust and reproducible approach for generating critical data to inform drug discovery programs.
The key takeaway is that the introduction of an ester functional group can dramatically alter the metabolic profile of a molecule, often leading to rapid clearance via hydrolysis. This principle can be strategically employed in prodrug design, where an ester may be used to mask a carboxylic acid to improve properties like cell permeability, with the expectation that it will be rapidly cleaved in the liver to release the active acidic drug. Conversely, if a longer duration of action is desired, the carboxylic acid form or a more sterically hindered, slowly hydrolyzed ester may be preferable.
By understanding the enzymatic processes that govern the metabolic fate of different functional groups, medicinal chemists and drug metabolism scientists can work in concert to design molecules with optimized pharmacokinetic properties, ultimately increasing the probability of identifying promising clinical candidates.
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Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (n.d.). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. Retrieved from [Link][7][8]
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Comparative Toxicity Analysis: 2-Ethyl-4-methylpentanoic Acid vs. Isovaleric Acid
A Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of chemical safety and drug development, understanding the nuanced toxicological profiles of structurally related molecules is paramount. This guide provides a detailed comparative analysis of two branched-chain carboxylic acids: 2-Ethyl-4-methylpentanoic acid and Isovaleric acid. While both share a common chemical classification, their mechanisms of toxicity and overall safety profiles exhibit critical differences.
This compound, a valproic acid (VPA) analogue, is of interest due to the well-documented therapeutic and toxic effects of VPA, particularly its developmental toxicity.[1][2][3] Isovaleric acid, a metabolite of the amino acid leucine, is primarily known for its role in the metabolic disorder isovaleric acidemia, where its accumulation leads to severe health consequences.[4][5][6] This guide will dissect their toxicities across multiple endpoints, elucidate their underlying mechanisms, and provide detailed protocols for relevant toxicological assays to empower researchers in making informed decisions.
Comparative Toxicity Profiles
A direct comparison of the toxicological data reveals distinct profiles for each compound. While isovaleric acid has a more established set of quantitative toxicity values, data for this compound is less complete, necessitating a combination of available hazard classifications and predictive toxicology.
Acute Toxicity
Table 1: Comparative Acute Toxicity Data
| Endpoint | This compound | Isovaleric acid |
| Oral LD50 (Rat) | ~2000 mg/kg (Estimated via QSAR) | ca. 2500 mg/kg |
| Dermal LD50 (Rabbit) | Data not available | > 2000 mg/kg |
| GHS Hazard (Oral) | Harmful if swallowed[7] | Harmful if swallowed |
| Skin Irritation | Causes skin irritation[7] | Causes severe skin burns |
| Eye Irritation | Causes serious eye damage[7] | Causes serious eye damage |
Disclaimer: The LD50 value for this compound is a computational prediction and should be interpreted with caution. Experimental verification is required for definitive assessment.
Genotoxicity
There is currently no specific data available on the genotoxicity of this compound. For isovaleric acid, a fragrance ingredient safety assessment concluded that it does not present a concern for genotoxicity.
Developmental Toxicity
The most significant divergence in the toxicological profiles of these two compounds lies in their potential for developmental toxicity. This compound is an analogue of valproic acid (VPA), a known human teratogen.[1][3] The teratogenicity of VPA and many of its analogues is linked to their ability to inhibit histone deacetylase (HDAC) enzymes.[11][12][13] However, research suggests that this compound may be a notable exception. A study on valproic acid analogues found that, unlike other tested analogues, (±)-2-ethyl-4-methyl pentanoic acid did not inhibit cardiomyocyte differentiation, a finding that correlates with in vivo embryotoxicity.[14] This suggests a potentially lower risk of developmental toxicity for this compound compared to other VPA analogues.
Isovaleric acid's toxicity is not primarily associated with teratogenicity in the same manner as VPA. Instead, its harmful effects are most pronounced in the context of the genetic disorder isovaleric acidemia, where its accumulation from birth leads to profound metabolic and neurological damage.[4][15][16]
Mechanisms of Toxicity
The underlying mechanisms driving the toxicity of these two acids are fundamentally different, reflecting their distinct biological contexts.
Isovaleric Acid: Metabolic Disruption and Mitochondrial Toxicity
The toxicity of isovaleric acid is best understood through the pathophysiology of isovaleric acidemia. This autosomal recessive disorder is caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which is essential for the breakdown of the amino acid leucine.[4][6] This enzymatic block leads to the accumulation of isovaleric acid and its metabolites.[5][15]
The accumulated isovaleric acid exerts its toxic effects primarily by disrupting mitochondrial function. It has been shown to inhibit succinate-CoA ligase in the Krebs cycle and impair mitochondrial oxygen consumption.[15] This disruption of cellular energy metabolism leads to the characteristic symptoms of isovaleric acidemia, including metabolic acidosis, hyperammonemia, lethargy, and in severe cases, coma and death.[16]
Caption: Metabolic pathway disruption in Isovaleric Acidemia.
This compound: A Valproic Acid Analogue with a Potentially Atypical Profile
The toxicological concern for this compound stems from its structural similarity to valproic acid (VPA). A primary mechanism of VPA's teratogenicity is the inhibition of histone deacetylase (HDAC) enzymes.[11][12] HDACs are crucial for chromatin remodeling and gene expression; their inhibition can lead to aberrant gene activation or silencing during critical developmental windows.[13] Many VPA analogues share this HDAC-inhibiting property.[1][2][3]
However, as previously mentioned, preliminary evidence suggests that this compound may not be a potent HDAC inhibitor, distinguishing it from many other VPA analogues.[14] This could indicate a different, and potentially less severe, mechanism of toxicity. Its identified hazards are currently limited to irritation and potential harm if swallowed, which may be related to its acidic nature and general effects on cellular membranes rather than a specific enzyme interaction like HDAC inhibition.[7] Further research is necessary to fully elucidate its molecular targets.
Caption: Workflow for the MTT cytotoxicity assay.
Ames Test for Genotoxicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The test measures the ability of a substance to cause mutations that revert the bacteria to a histidine-producing state.
-
Strain Preparation: Grow the required Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
-
Metabolic Activation (S9 Mix): Prepare a metabolic activation system (S9 mix) from the liver homogenate of Aroclor-1254 induced rats. This simulates mammalian metabolism. The test should be run with and without the S9 mix.
-
Test Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Plate Incorporation Assay:
-
To a sterile tube, add 2 mL of molten top agar (kept at 45°C).
-
Add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for the non-activation condition).
-
Vortex gently and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
Caption: Workflow for the Ames genotoxicity test.
Zebrafish Embryo Acute Toxicity Test (FET) for Developmental Toxicity
The Zebrafish Embryo Acute Toxicity Test (FET) is a widely used in vivo method to assess the acute and developmental toxicity of chemicals. Zebrafish embryos are transparent, develop rapidly, and share genetic homology with humans, making them an excellent model organism.
-
Embryo Collection: Collect newly fertilized zebrafish (Danio rerio) eggs within 30 minutes of spawning.
-
Exposure Preparation: Prepare a range of concentrations of the test compounds in embryo medium. Include a vehicle control and a negative control.
-
Exposure: Place one viable embryo per well in a 96-well plate containing 200 µL of the respective test solution.
-
Incubation: Incubate the plates at 28.5°C for up to 96 hours post-fertilization (hpf).
-
Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a microscope for a set of defined toxicological endpoints, including:
-
Lethality (coagulation of the embryo, lack of heartbeat, lack of somite formation).
-
Teratogenic effects (malformations of the head, tail, or spine; edema of the pericardium or yolk sac; growth retardation).
-
-
Data Recording: Record the number of embryos exhibiting each endpoint at each time point and concentration.
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) and the EC50 (effective concentration causing a specific malformation in 50% of the population). The ratio of LC50 to EC50 can be used to determine a teratogenic index.
Caption: Workflow for the Zebrafish Embryo Toxicity Test.
Conclusion
This comparative guide demonstrates that while this compound and isovaleric acid are both branched-chain carboxylic acids, they possess distinct toxicological profiles driven by different mechanisms.
-
Isovaleric acid's toxicity is well-characterized and primarily metabolic. Its accumulation, as seen in the genetic disorder isovaleric acidemia, leads to severe mitochondrial dysfunction and disruption of cellular energy production. [15]* This compound's toxicological profile is less defined by experimental data. As a structural analogue of the known teratogen valproic acid, there is an inherent concern for developmental toxicity. [1][3]However, preliminary evidence suggests it may not share the primary teratogenic mechanism of VPA (HDAC inhibition), potentially indicating a lower risk. [14]Its known hazards are currently related to irritation and moderate acute oral toxicity. [7] For researchers and drug development professionals, this comparison underscores the principle that subtle changes in chemical structure can lead to significant differences in toxicological outcomes. [17]While isovaleric acid serves as a model for toxicity driven by metabolic overload, this compound warrants further investigation to confirm its potentially safer developmental profile compared to other valproic acid analogues. The experimental protocols provided herein offer a foundational framework for conducting such critical safety assessments.
References
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Hines, R. N. (n.d.). Isovaleric Acidemia. In Syndromes: Rapid Recognition and Perioperative Implications, 2e. AccessMedicine. Retrieved from [Link]
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Mishra, M. K., Kukal, S., Paul, P. R., Bora, S., Singh, A., Kukreti, S., ... & Kukreti, R. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 27(1), 104. Retrieved from [Link]
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Bergen, B. J., Stumpf, D. A., Haas, R., Parks, J. K., & Eguren, L. A. (1982). A mechanism of toxicity of isovaleric acid in rat liver mitochondria. Biochemical medicine, 27(2), 154–160. Retrieved from [Link]
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A Comparative Guide to the Reproducible Synthesis of 2-Ethyl-4-methylpentanoic Acid for Pharmaceutical Research and Development
In the landscape of pharmaceutical and fine chemical synthesis, the reliable and reproducible production of chiral molecules is a cornerstone of successful research and development. 2-Ethyl-4-methylpentanoic acid, a chiral carboxylic acid, represents a valuable building block in the synthesis of complex bioactive molecules. However, the inherent challenges of stereoselective synthesis often lead to difficulties in reproducing published protocols. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for this compound: the use of an Evans chiral auxiliary and a copper-catalyzed asymmetric conjugate addition. We will dissect the methodologies, present supporting experimental data from analogous systems, and offer insights into the critical parameters that govern the reproducibility of each approach, empowering researchers to make informed decisions for their synthetic campaigns.
The Imperative of Stereochemical Control in Drug Development
The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and reproducible methods for accessing single enantiomers is of paramount importance. This guide will explore two distinct and powerful approaches to establishing the stereocenter of this compound, a molecule with significant potential in medicinal chemistry.
Protocol 1: Diastereoselective Alkylation Utilizing an Evans Chiral Auxiliary
This classic and well-established method relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The Evans oxazolidinone auxiliaries are particularly effective for the asymmetric alkylation of carboxylic acid derivatives.[1][2] The underlying principle is the creation of a rigid, chelated enolate whose facial reactivity is sterically biased by the chiral auxiliary.
Experimental Workflow: Evans Auxiliary Approach
Caption: Workflow for the synthesis of this compound using an Evans chiral auxiliary.
Detailed Experimental Protocol (Adapted from established procedures[1][2])
-
N-Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify the resulting N-propionyl oxazolidinone by column chromatography.
-
Asymmetric Alkylation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C. Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) in THF. After stirring for 30 minutes, add isobutyl iodide. Maintain the reaction at -78 °C for several hours, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Auxiliary Cleavage: The crude product from the previous step is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide and hydrogen peroxide is added. The reaction is stirred until the starting material is consumed (monitored by TLC).
-
Purification: After quenching the excess peroxide with sodium sulfite, the mixture is acidified and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[3]
Reproducibility and Performance
| Parameter | Typical Reported Value | Key Factors for Reproducibility |
| Chemical Yield | 70-85% (over 3 steps) | Purity of reagents (especially n-BuLi and LDA), strict anhydrous conditions, accurate temperature control at -78 °C. |
| Diastereomeric Ratio | >98:2 | Formation of the correct (Z)-enolate, steric hindrance from the benzyl group of the auxiliary. |
| Enantiomeric Excess (ee) | >99% after purification | High diastereoselectivity of the alkylation and efficient removal of the minor diastereomer during purification. |
Causality Behind Experimental Choices: The use of a bulky base like LDA at low temperatures kinetically favors the formation of the (Z)-enolate, which is crucial for high diastereoselectivity. The subsequent chelation of the lithium cation by the carbonyl oxygens of the oxazolidinone creates a rigid structure that effectively blocks one face of the enolate, directing the alkylating agent to the opposite face. The hydrolytic cleavage with LiOH/H2O2 is a mild method that minimizes the risk of epimerization of the newly formed stereocenter.[4]
Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition
This modern approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, offering a more atom-economical and potentially more scalable alternative to stoichiometric chiral auxiliaries. The copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated esters is a powerful method for the formation of carbon-carbon bonds with high enantioselectivity.[5][6] The choice of the chiral ligand is critical for achieving high levels of stereocontrol.
Experimental Workflow: Catalytic Asymmetric Conjugate Addition
Caption: Workflow for the synthesis of this compound via copper-catalyzed conjugate addition.
Detailed Experimental Protocol (Based on established methodologies[5][6])
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, copper(I) bromide dimethyl sulfide complex and a chiral ferrocenyl diphosphine ligand (e.g., a Josiphos-type ligand) are dissolved in an anhydrous solvent such as diethyl ether. The mixture is stirred at room temperature for a short period to allow for complex formation.
-
Conjugate Addition: The solution is cooled to a low temperature (e.g., -78 °C), and the substrate, ethyl (E)-4-methylpent-2-enoate, is added. A solution of ethylmagnesium bromide in diethyl ether is then added dropwise over an extended period. The reaction progress is monitored by TLC or GC.
-
Saponification and Work-up: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are concentrated, and the resulting ester is saponified using a solution of potassium hydroxide in ethanol and water.
-
Purification: The reaction mixture is acidified with hydrochloric acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by vacuum distillation.
Reproducibility and Performance
| Parameter | Typical Reported Value | Key Factors for Reproducibility |
| Chemical Yield | 80-95% | Purity and activity of the copper catalyst and ligand, quality and accurate titration of the Grignard reagent, precise control of addition rate and temperature. |
| Enantiomeric Excess (ee) | 90-98% | The specific chiral ligand used (e.g., Josiphos derivatives), solvent choice, and reaction temperature. |
Causality Behind Experimental Choices: The chiral diphosphine ligand coordinates to the copper(I) center, creating a chiral environment that directs the addition of the ethyl group from the Grignard reagent to one face of the α,β-unsaturated ester. The use of Grignard reagents is advantageous due to their high reactivity and commercial availability. The slow addition of the Grignard reagent at low temperatures is crucial to suppress the uncatalyzed background reaction and maximize enantioselectivity.[5]
Comparative Analysis and Recommendations
| Feature | Protocol 1: Evans Auxiliary | Protocol 2: Catalytic Conjugate Addition |
| Stereocontrol | Excellent and highly predictable diastereoselectivity, leading to very high enantiomeric excess. | High enantioselectivity is achievable, but it is highly dependent on the ligand and reaction conditions. |
| Yield | Generally good to excellent over multiple steps. | Typically very high in a single key transformation. |
| Scalability | Less amenable to large-scale synthesis due to the stoichiometric use of the expensive chiral auxiliary and cryogenic conditions. | More suitable for large-scale production due to the catalytic nature of the process. |
| Cost-Effectiveness | The chiral auxiliary can be recovered and recycled, but the initial cost is high. | The chiral ligand and copper catalyst are used in small quantities, making it more cost-effective for larger scales. |
| Operational Complexity | Requires handling of pyrophoric reagents (n-BuLi) and cryogenic temperatures. | Requires careful control of catalyst preparation and slow addition of the Grignard reagent. |
| Robustness | Generally robust and less sensitive to minor variations in substrate structure once the protocol is established. | Can be sensitive to impurities in reagents and requires careful optimization for different substrates. |
Recommendations for Researchers:
-
For early-stage research and development, where the highest degree of stereochemical purity is paramount and scalability is not the primary concern, the Evans auxiliary method (Protocol 1) is a highly reliable and predictable choice. The high diastereoselectivity often simplifies purification and ensures access to enantiomerically pure material.
-
For process development and larger-scale synthesis, the copper-catalyzed asymmetric conjugate addition (Protocol 2) offers significant advantages in terms of atom economy, cost-effectiveness, and scalability. While it may require more initial optimization to achieve the desired level of enantioselectivity consistently, the long-term benefits for manufacturing are substantial.
Conclusion
The synthesis of this compound, like many chiral molecules, presents a choice between well-established, reliable methods and more modern, efficient catalytic approaches. The selection of a particular protocol should be guided by the specific requirements of the project, including the desired level of stereochemical purity, the scale of the synthesis, and economic considerations. By understanding the underlying principles and critical parameters of each method, researchers can navigate the challenges of asymmetric synthesis and reproducibly obtain this valuable chiral building block for their drug discovery and development programs.
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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 2-Ethyl-4-methylpentanoic Acid
This guide provides an in-depth comparison of common purification techniques for 2-Ethyl-4-methylpentanoic acid, a chiral carboxylic acid with applications in chemical synthesis and pharmaceuticals.[1][2] The selection of an appropriate purification strategy is critical to ensure the desired purity, yield, and scalability, directly impacting downstream applications and the overall efficiency of drug development and manufacturing processes. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into making informed decisions for purifying this valuable molecule.
Understanding this compound and Its Impurity Profile
This compound (C8H16O2, MW: 144.21 g/mol ) is a branched-chain carboxylic acid.[1][3][4] Its structure, featuring a chiral center at the second carbon, necessitates careful consideration of enantiomeric purity in addition to the removal of process-related impurities.
Key Properties:
-
pKa: ~4.82 (Predicted)[3]
-
Solubility: Limited solubility in water, high solubility in organic solvents.[2]
The synthesis of this compound can introduce a variety of impurities. Common synthetic routes, such as the oxidation of 2-ethyl-4-methylpentanal or the hydrolysis of its corresponding ester, can result in the following impurities[2]:
-
Unreacted starting materials: Residual 2-ethyl-4-methylpentanal or its ester.
-
Oxidation byproducts: Over-oxidized or side-reaction products.
-
Isomeric impurities: Structurally similar isomers formed during synthesis.
-
Catalyst residues: Inorganic or organometallic catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction and initial workup.
A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy. For instance, the presence of high-boiling, structurally similar impurities may favor chromatographic methods over distillation.
Comparative Analysis of Purification Techniques
This section details the principles, protocols, and performance of three primary purification techniques for this compound: Fractional Distillation, Preparative High-Performance Liquid Chromatography (HPLC), and Crystallization.
Fractional Distillation under Reduced Pressure
Principle: Fractional distillation separates compounds based on differences in their boiling points.[5][6] By applying a vacuum, the boiling point of the compound is lowered, which is particularly useful for high-boiling or thermally sensitive compounds like many carboxylic acids, preventing decomposition.[5]
Expertise & Experience: This technique is a workhorse for bulk purification of liquid carboxylic acids, especially when dealing with non-volatile or significantly lower-boiling impurities.[7] The key to successful fractional distillation is achieving a sufficient number of theoretical plates in the distillation column to resolve compounds with close boiling points.[6] For this compound, which has a relatively high boiling point, vacuum distillation is essential.
Experimental Protocol:
-
Preparation: The crude this compound is first subjected to an acid-base extraction to remove neutral and basic impurities. Dissolve the crude acid in an aqueous solution of sodium hydroxide (pH > 8) and extract with a non-polar organic solvent like diethyl ether. The aqueous layer, containing the sodium salt of the acid, is then acidified with a mineral acid (e.g., HCl) to a pH < 2 to precipitate the free carboxylic acid. The purified acid is then extracted with an organic solvent, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[7]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Heat the distillation flask containing the pre-purified acid. Once the system has reached the desired vacuum level, gradually increase the temperature.
-
Fraction Collection: Collect fractions based on the boiling point at the applied pressure. The main fraction containing the purified this compound should be collected at a stable temperature.
Workflow for Fractional Distillation:
Caption: Workflow for the purification of this compound by fractional distillation.
Preparative High-Performance Liquid Chromatography (HPLC)
Principle: Preparative HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.[] For chiral molecules like this compound, chiral stationary phases (CSPs) are employed to resolve the enantiomers.[9]
Expertise & Experience: This method offers the highest resolution and is ideal for achieving very high purity levels (>99.5%), especially for separating enantiomers and closely related isomers.[10] While highly effective, it is generally more expensive and has a lower throughput compared to distillation, making it more suitable for high-value applications or when absolute purity is paramount. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.
Experimental Protocol:
-
Column Selection: Select a suitable chiral stationary phase. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization: Develop an isocratic or gradient mobile phase system. A common mobile phase for chiral separations of acids is a mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and a small amount of an acidic additive (e.g., trifluoroacetic acid or formic acid) to improve peak shape.
-
Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the desired enantiomer(s) as they elute from the column.
-
Post-Processing: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.
Workflow for Preparative HPLC:
Caption: Decision-making framework for selecting a purification technique for this compound.
Conclusion
The purification of this compound requires a tailored approach based on the desired purity, scale, and cost considerations.
-
Fractional distillation is a robust and scalable method for achieving good achiral purity, particularly for removing non-volatile or low-boiling impurities.
-
Preparative HPLC offers the highest resolution for both achiral and chiral purification, making it the method of choice for producing highly pure enantiomers for analytical standards or early-stage research, though at a higher cost and lower throughput.
-
Diastereomeric salt crystallization provides a scalable and cost-effective solution for the resolution of enantiomers, making it well-suited for larger-scale production where high enantiomeric purity is required.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can strategically select and optimize the purification process for this compound to meet the stringent demands of their applications.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Ethyl-4-methylpentanoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 2-Ethyl-4-methylpentanoic acid (CAS 108-81-6). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards. Our commitment is to provide you with the knowledge to work safely and effectively, reinforcing the trust you place in our expertise.
Hazard Identification and Immediate Safety Precautions
This compound is a branched-chain carboxylic acid.[1] Understanding its hazard profile is the critical first step in safe handling.
GHS Hazard Classification:
Based on aggregated data, this compound is classified as follows:
-
Signal Word: Danger[2]
-
Pictograms:
-
Hazard Statements:
Immediate Actions Upon Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[4]
-
Ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Personal Protective Equipment (PPE) Protocol
A risk-based approach to the selection and use of PPE is essential. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Given the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient. Tightly fitting chemical splash goggles are mandatory.[5] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Carboxylic acids can be corrosive to skin. Nitrile or neoprene gloves are recommended for handling organic acids.[4][5] Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly. |
| Body | Laboratory Coat and Chemical-Resistant Apron | A standard laboratory coat should be worn and fully buttoned.[5] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory | Use in a certified Chemical Fume Hood | All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is required. |
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Figure 1. Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is crucial for minimizing exposure and preventing accidents.
Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[7]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
-
Container Inspection: Visually inspect the chemical container for any signs of damage or leakage before handling.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transferring to containers with small openings.
-
Heating: If heating is required, use a water bath or heating mantle. Avoid open flames.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[4] Containers should be tightly closed and clearly labeled. Do not store in metal containers.[4]
Disposal Plan: Waste Management and Decontamination
Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and personnel safety.
Waste Collection and Labeling:
-
Waste Container: Collect all waste containing this compound in a designated, properly labeled, and chemically compatible container. The container should have a secure screw-top cap.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Irritant).[8]
-
Segregation: Do not mix this compound waste with other waste streams, particularly bases or strong oxidizing agents.[8]
Spill Response Protocol:
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial acid neutralizer.[9] Create a dike around the spill to prevent it from spreading.[9]
-
Neutralization (for small spills): Cautiously neutralize the spill by slowly adding sodium bicarbonate or another suitable acid neutralizer until bubbling ceases.
-
Collection: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container using non-sparking tools.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal and Spill Cleanup Workflow
The following diagram outlines the procedural flow for waste disposal and spill management.
Figure 2. Procedural workflow for waste disposal and spill cleanup.
References
- CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from City University of New York website.
- Smith College Research and Instruction Safety. (n.d.). Spills.
- University of Washington. (n.d.). Organic Acid Standard Operating Procedure.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164536, this compound.
- University of Washington Environmental Health & Safety. (2021, February 4). Standard Operating Procedure.
- Vulcanchem. (n.d.). This compound - 108-81-6.
- Sigma-Aldrich. (n.d.). This compound | 108-81-6.
- University of Guelph. (2015, February 23). Direction and the proper response procedure for a chemical spill.
- BLD Pharm. (n.d.). 108-81-6 | this compound.
- UNM Chemistry. (n.d.). Standard Operating Procedure Corrosives (Organic and Inorganic).
- Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure.
- Unknown. (n.d.).
- Department of Chemistry and Biochemistry. (n.d.). SOP 7. Retrieved from University of California, Santa Barbara website.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from Queen Mary University of London website.
- Smolecule. (2023, August 15). Buy this compound | 108-81-6.
- Sigma-Aldrich. (2025, August 28). Safety Data Sheet.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from École Polytechnique Fédérale de Lausanne website.
- University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from University of Wisconsin-La Crosse website.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines.
Sources
- 1. This compound (108-81-6) for sale [vulcanchem.com]
- 2. This compound | 108-81-6 [sigmaaldrich.com]
- 3. This compound | C8H16O2 | CID 164536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fau.edu [fau.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. ccny.cuny.edu [ccny.cuny.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
